Product packaging for Carnostatine(Cat. No.:)

Carnostatine

Cat. No.: B1192597
M. Wt: 256.26 g/mol
InChI Key: GQHVUCIIWBBKOY-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carnostatine is a potent and selective carnosinase (CN1) inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O4 B1192597 Carnostatine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H16N4O4/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18)/t7-,8-/m0/s1

InChI Key

GQHVUCIIWBBKOY-YUMQZZPRSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCN)O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAN-9812;  SAN 9812;  SAN9812;  Carnostatine

Origin of Product

United States

Foundational & Exploratory

Carnostatine SAN9812 discovery and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Carnostatine (SAN9812): A Potent and Selective Carnosinase 1 (CN1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosinase 1 (CN1) is a dipeptidase that hydrolyzes carnosine, a dipeptide with significant therapeutic potential in conditions such as diabetic nephropathy. However, the high activity of CN1 in human serum leads to rapid degradation of carnosine, limiting its clinical utility. This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of this compound (SAN9812), a potent and selective inhibitor of CN1. This compound was identified through the screening of a protease-directed small-molecule library and has demonstrated efficacy in preventing carnosine degradation both in vitro and in vivo. This guide details the experimental protocols for its characterization and provides quantitative data on its inhibitory activity and pharmacokinetic profile.

Introduction: The Challenge of Carnosine Bioavailability

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a range of physiological functions, including antioxidant, anti-glycation, and metal-ion chelating activities.[1] These properties make it a promising therapeutic agent for diseases associated with glycoxidative stress, such as diabetic nephropathy.[2][3] However, the therapeutic application of carnosine in humans is hampered by its rapid hydrolysis in the serum by carnosinase 1 (CN1), an enzyme highly expressed in humans but not in rodents.[4][5] This rapid degradation significantly reduces the bioavailability of supplemented carnosine. To overcome this limitation, a strategy was developed to inhibit CN1 activity, thereby protecting circulating carnosine from degradation and enhancing its therapeutic effects.

Discovery of this compound (SAN9812)

This compound (SAN9812) was identified as a potent and selective inhibitor of CN1 through a high-throughput screening campaign of a protease-directed small-molecule library containing 6,080 compounds.[5] The screening assay was based on the detection of histidine released from the enzymatic cleavage of carnosine.[5] This discovery process led to the identification of a novel small molecule with the potential to significantly enhance the therapeutic window of carnosine.

Discovery Workflow

The discovery of this compound followed a systematic workflow from initial screening to in vivo validation.

cluster_0 In Vitro Discovery cluster_1 In Vitro Characterization cluster_2 In Vivo Validation A Protease-Directed Small-Molecule Library (6,080 compounds) B High-Throughput Screening (Human Recombinant CN1) A->B Screening C Identification of 133 Primary Hits (>50% Inhibition) B->C Hit Identification D Hit Confirmation and IC50 Determination C->D Validation E Identification of this compound (SAN9812) D->E Lead Identification F Mechanism of Action Studies (Competitive Inhibition) E->F MoA G Selectivity Profiling (Panel of 33 Receptors/Enzymes) E->G Selectivity H Inhibition in Human and Transgenic Mouse Serum E->H Serum Activity I Pharmacokinetic Studies in hCN1 Transgenic Mice H->I PK J Pharmacodynamic Studies in hCN1 Transgenic Mice I->J PD K Co-administration with Carnosine J->K Efficacy L Measurement of Carnosine Levels in Plasma and Kidney K->L Outcome

Discovery workflow for this compound (SAN9812).

Synthesis of this compound (SAN9812)

The chemical synthesis of this compound (SAN9812) is a multi-step process. A detailed protocol for the synthesis is provided in the supplementary materials of the primary publication by Qiu et al. (2019). Researchers should refer to this source for precise reagent quantities and reaction conditions.

Biological Activity and Mechanism of Action

This compound is a potent and selective competitive inhibitor of CN1.[5] Molecular dynamics simulations have suggested that the amine end, imidazole ring, and an additional hydroxyl group in the this compound molecule contribute to its tight binding to the active site of CN1.[6]

Signaling Pathway

The therapeutic rationale for this compound is based on its ability to inhibit CN1 and thereby increase the bioavailability of carnosine, which can then exert its protective effects in target tissues.

cluster_0 Physiological State cluster_1 Pharmacological Intervention Carnosine Carnosine CN1 Carnosinase 1 (CN1) Carnosine->CN1 Substrate CN1_Inhibited Inhibited CN1 Degradation Degradation Products (β-alanine + Histidine) CN1->Degradation Hydrolysis Therapeutic_Effect_Neg Reduced Therapeutic Effect Degradation->Therapeutic_Effect_Neg This compound This compound (SAN9812) This compound->CN1 Inhibition Increased_Carnosine Increased Carnosine Levels CN1_Inhibited->Increased_Carnosine Therapeutic_Effect_Pos Enhanced Therapeutic Effect (e.g., in Diabetic Nephropathy) Increased_Carnosine->Therapeutic_Effect_Pos

References

Carnostatine: A Technical Deep Dive into its Physicochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnostatine, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1), a dipeptidase responsible for the hydrolysis of carnosine. By inhibiting CN1, this compound effectively increases the bioavailability of carnosine, a dipeptide with significant therapeutic potential in conditions associated with oxidative stress and inflammation, such as diabetic nephropathy. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This compound and its hydrochloride salt have been characterized to elucidate these key parameters.

Quantitative Data Summary
PropertyThis compound (Free Base)This compound HydrochlorideReference(s)
Molecular Formula C₁₀H₁₆N₄O₄C₁₀H₁₇ClN₄O₄[1][2]
Molecular Weight 256.26 g/mol 292.72 g/mol [1][2]
Solubility Soluble in DMSO≥ 250 mg/mL in Water≥ 250 mg/mL in DMSO (with sonication)[3][4]
Stability Less stableMore stable than the free base. Recommended storage: Powder at -20°C for 3 years, in solvent at -80°C for 1 year.[5]
pKa Not explicitly reported. As a molecule with an imidazole ring, it is expected to have a pKa in the physiological range.Not explicitly reported.
Caco-2 Permeability 17.9 nm/s (indicates moderate oral absorption potential)Not explicitly reported.[6]
Biological Activity (Ki) 11 nM for human recombinant CN111 nM for human recombinant CN1[4][7]
Biological Activity (IC₅₀) 18 nM on human recombinant CN1 (at 200 µM carnosine)18 nM on human recombinant CN1 (at 200 µM carnosine)[1][8]

Experimental Protocols

The determination of the physicochemical properties of this compound involves a series of standardized experimental protocols.

Solubility Determination

a) Kinetic Solubility Assay:

This high-throughput method is used for the initial assessment of a compound's solubility.

  • Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).

  • Assay Procedure: A small volume of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) in a microtiter plate. The mixture is shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C)[9].

  • Detection: The formation of precipitate is detected by methods such as nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate using UV spectroscopy or liquid chromatography-mass spectrometry (LC-MS)[10][11].

b) Thermodynamic (Equilibrium) Solubility Assay:

This method determines the true solubility of a compound at equilibrium.

  • Assay Procedure: An excess amount of solid this compound is added to a specific solvent (e.g., water, PBS at various pH values). The suspension is then agitated for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached[9][12][13].

  • Sample Analysis: After incubation, the suspension is filtered to remove any undissolved solid. The concentration of this compound in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[12].

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, affecting its solubility, permeability, and target binding.

Potentiometric Titration:

  • Principle: This is a standard and accurate method for pKa determination[8].

  • Procedure: A solution of this compound in water or a co-solvent system is prepared. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally[2].

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the sigmoid-shaped curve[4].

Stability Assessment

Accelerated Stability Testing:

This approach is used to predict the long-term stability and shelf-life of a drug substance under various environmental conditions.

  • Procedure: Samples of solid this compound are stored under stressed conditions of elevated temperature and humidity (e.g., 40°C/75% RH, 50°C/75% RH) for a defined period (e.g., 3-6 months)[6][14].

  • Analysis: At specified time points, samples are withdrawn and analyzed for degradation products and any changes in physical properties. A stability-indicating analytical method, typically HPLC, is used to separate and quantify the parent compound and any degradants[15].

  • Data Evaluation: The degradation kinetics are determined, and the data can be used to extrapolate the shelf-life under recommended storage conditions (e.g., 25°C/60% RH) using models such as the Arrhenius equation[16].

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of Carnosinase 1 (CN1). This inhibition leads to an increase in the systemic and tissue levels of carnosine. Carnosine, in turn, exerts a multitude of beneficial effects through various downstream signaling pathways.

Carnostatine_Mechanism_of_Action cluster_direct_action Direct Action of this compound cluster_downstream_effects Downstream Effects of Increased Carnosine This compound This compound (SAN9812) CN1 Carnosinase 1 (CN1) This compound->CN1 Inhibits Carnosine_hydrolysis Carnosine Hydrolysis CN1->Carnosine_hydrolysis Catalyzes Increased_Carnosine Increased Carnosine Levels CN1->Increased_Carnosine Leads to Antioxidant Antioxidant Effects (ROS Scavenging) Increased_Carnosine->Antioxidant Anti_inflammatory Anti-inflammatory Effects Increased_Carnosine->Anti_inflammatory Neuroprotection Neuroprotective Pathways Increased_Carnosine->Neuroprotection Anti_glycation Anti-glycation Activity Increased_Carnosine->Anti_glycation In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., hCN1 Transgenic Mice) start->animal_model treatment_groups Establish Treatment Groups (Vehicle, this compound, Carnosine + this compound) animal_model->treatment_groups administration Administer Treatment (e.g., Subcutaneous Injection) treatment_groups->administration sample_collection Collect Samples at Time Points (Blood, Tissues) administration->sample_collection cn1_activity Measure CN1 Activity in Serum sample_collection->cn1_activity carnosine_levels Quantify Carnosine Levels (LC-MS/MS) sample_collection->carnosine_levels biomarker_analysis Analyze Disease Biomarkers (e.g., markers of renal injury) sample_collection->biomarker_analysis data_analysis Data Analysis and Interpretation cn1_activity->data_analysis carnosine_levels->data_analysis biomarker_analysis->data_analysis end End data_analysis->end

References

Carnostatine's Mechanism of Action on Carnosinase 1 (CN1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human carnosinase 1 (CN1), encoded by the CNDP1 gene, is a dipeptidase primarily responsible for the hydrolysis of carnosine (β-alanyl-L-histidine) in serum.[1][2] Elevated CN1 activity leads to rapid degradation of carnosine, a dipeptide with protective roles against oxidative stress and glycation, thereby limiting its therapeutic potential.[3][4][5] This is particularly relevant in conditions like diabetic nephropathy (DN), where lower CN1 activity is associated with renal protection.[3][4][6] Carnostatine (also known as SAN9812) has been identified as a potent, selective, and competitive inhibitor of CN1.[1][3][4][7] This document provides a detailed technical overview of this compound's mechanism of action, its inhibitory kinetics, in vivo efficacy, and the experimental protocols used for its characterization.

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of CN1, directly competing with the endogenous substrate, carnosine, for binding to the enzyme's active site.[1] In silico and molecular dynamics studies have elucidated the specific molecular interactions that underpin its potent inhibitory activity.

The binding of this compound to the CN1 active site is significantly tighter than that of natural substrates.[8][9][10] This enhanced affinity is attributed to two key structural features of the this compound molecule: a longer amine chain and an additional hydroxyl (–OH) group.[8][9][10] These features allow this compound to form a greater number of hydrogen bonds with the amino acid residues within the binding pocket.[8][10] The primary interaction points for ligands within the CN1 active site are the amine end and the imidazole ring.[8][9][10] Computational models suggest the inhibitor's hydroxyl group perturbs the hydrolytic mechanism essential for substrate cleavage.[1][3]

G cluster_0 Standard Enzymatic Reaction cluster_1 Competitive Inhibition by this compound CN1_active CN1 Active Site (with Zn2+ ions) ES_Complex CN1-Carnosine Complex (Michaelis Complex) CN1_active->ES_Complex Carnosine Carnosine (Substrate) Carnosine->ES_Complex Binds to Active Site Products β-Alanine + L-Histidine (Products) ES_Complex->Products Hydrolysis Products->CN1_active Products Released CN1_active_inhib CN1 Active Site (with Zn2+ ions) EI_Complex CN1-Carnostatine Complex (Inactive) CN1_active_inhib->EI_Complex This compound This compound (Inhibitor) This compound->EI_Complex Binds Tightly to Active Site Carnosine_inhib Carnosine (Substrate) Carnosine_inhib->CN1_active_inhib Binding Blocked G cluster_workflow In Vitro Inhibition Assay Workflow prep Prepare Reagents: - Human Recombinant CN1 - Carnosine Substrate - Test Inhibitor (this compound) - Assay Buffer plate Plate Setup: Dispense CN1 and varying concentrations of this compound into microplate wells prep->plate preincubate Pre-incubation (Allow inhibitor binding) plate->preincubate start_reaction Initiate Reaction: Add Carnosine to all wells preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Product: Quantify L-Histidine generated stop_reaction->detect analyze Data Analysis: Calculate % Inhibition, Determine IC50 and Ki detect->analyze G cluster_workflow In Vivo Efficacy Workflow model Select Animal Model: Human CN1 Transgenic Mice group Group Allocation: 1. Vehicle 2. Carnosine 3. This compound 4. Combination model->group admin Compound Administration: Subcutaneous injection of This compound (30 mg/kg) +/- Carnosine group->admin sampling Time-course Sampling: Collect Blood and Kidney Tissue admin->sampling analysis Sample Analysis sampling->analysis cn1_assay Measure Serum CN1 Activity analysis->cn1_assay carnosine_quant Quantify Carnosine Levels (Plasma & Kidney) via LC-MS/MS analysis->carnosine_quant results Compare Results: Evaluate reduction in CN1 activity and increase in carnosine bioavailability cn1_assay->results carnosine_quant->results G cluster_workflow Molecular Dynamics Simulation Workflow prep 1. Structure Preparation: - Obtain CN1 crystal structure - Model this compound ligand dock 2. Molecular Docking: - Predict binding pose of This compound in CN1 active site prep->dock setup 3. System Setup: - Place complex in simulation box - Solvate with water and add ions dock->setup run 4. Run MD Simulation: - Energy Minimization - Equilibration - Production Run setup->run analyze 5. Trajectory Analysis: - Analyze stability (RMSD) - Identify H-bonds - Calculate binding energy run->analyze

References

An In-depth Technical Guide to the Chemical Structure and Activity of Carnostatine (SAN9812)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to Carnostatine (SAN9812), a potent and selective inhibitor of carnosinase 1 (CN1). The information presented is intended to support further research and development efforts in therapeutic areas where CN1 inhibition is a promising strategy, such as diabetic nephropathy.

Chemical Structure and Properties

This compound (SAN9812) is a small molecule inhibitor of carnosinase 1.[1][2] Its chemical formula is C10H16N4O4, with a molecular weight of 256.26 g/mol .[2][3] The structure of this compound is presented in Figure 1.

Chemical structure of this compound (SAN9812) Figure 1. Chemical Structure of SAN9812.[4]

Mechanism of Action

This compound is a potent and selective competitive inhibitor of carnosinase 1 (CN1), an enzyme responsible for the hydrolysis of carnosine.[4][5] By inhibiting CN1, this compound prevents the degradation of carnosine, leading to increased levels of carnosine in plasma and tissues.[1][6] This is significant because carnosine has demonstrated protective effects in various models of disease, but its therapeutic potential in humans is limited by rapid degradation by CN1.[1][4] The inhibitory mechanism is thought to involve the perturbation of the hydrolytic process by the hydroxyl group near the peptide bond of the inhibitor.[5]

The following diagram illustrates the inhibitory effect of this compound on carnosine metabolism.

Mechanism of Action of this compound (SAN9812) Carnosine Carnosine CN1 Carnosinase 1 (CN1) Carnosine->CN1 Degradation Degradation Products (β-alanine + L-histidine) CN1->Degradation Hydrolysis This compound This compound (SAN9812) This compound->CN1 Inhibition

Caption: Inhibition of Carnosine Degradation by this compound.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound (SAN9812).

ParameterValueSpecies/SystemConditionsReference
Ki 11 nMHuman recombinant CN1[1][2]
IC50 18 nMHuman recombinant CN1200 µM carnosine[2][4]
IC50 340 nMHuman serum0.2 mg/ml (880 µM) carnosine[4]
IC50 650 nMSerum from hCN1 transgenic mice0.2 mg/ml (880 µM) carnosine[4]
In vivo dosage 30 mg/kgHuman CN1 transgenic miceSubcutaneous administration[1][2][6]
Permeability 17.9 nm/sCaco-2 cells[4]

Experimental Protocols

CN1 Inhibition Assay

The inhibitory activity of this compound on CN1 was determined using a screening assay that measures the amount of histidine produced from the enzymatic cleavage of carnosine.[4]

Workflow for CN1 Inhibition Assay:

Workflow for CN1 Inhibition Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_CN1 Human Recombinant CN1 Incubation Incubate at 37°C Recombinant_CN1->Incubation Carnosine Carnosine (Substrate) Carnosine->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation OPA_Reagent Add OPA Reagent Incubation->OPA_Reagent Fluorescence Measure Fluorescence (Excitation: 340 nm, Emission: 455 nm) OPA_Reagent->Fluorescence IC50_Calc Calculate IC50 Fluorescence->IC50_Calc

Caption: Experimental Workflow for Determining CN1 Inhibition.

Detailed Methodology:

  • Enzyme and Substrate Preparation: Human recombinant CN1 was used as the enzyme source. Carnosine served as the substrate.

  • Incubation: The enzyme, substrate, and test compound (this compound) were incubated together in an appropriate buffer system.

  • Detection of Histidine: The reaction was stopped, and the amount of histidine produced was quantified. This was achieved by a method based on the reaction of histidine with o-phthaldialdehyde (OPA), which forms a fluorescent product.

  • Data Analysis: The fluorescence was measured, and the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) was calculated.

In Vivo Efficacy in a Transgenic Mouse Model

The in vivo activity of this compound was evaluated in transgenic mice overexpressing human CN1.[1][6]

Methodology:

  • Animal Model: Human CN1 transgenic (TG) mice were used.

  • Drug Administration: this compound was administered subcutaneously at a dose of 30 mg/kg.[1][6] In some experiments, carnosine was co-administered.

  • Sample Collection: Blood and kidney tissue samples were collected at various time points.

  • Analysis: CN1 activity in the serum was measured. Carnosine levels in plasma and kidney tissue were quantified.

Key Findings:

  • Subcutaneous administration of 30 mg/kg this compound resulted in a sustained reduction in circulating CN1 activity.[1][2][6]

  • Co-administration of carnosine and this compound led to a significant increase in carnosine levels in both plasma and kidney, up to 100-fold higher than in untreated CN1-overexpressing mice.[1][6]

Selectivity and ADME Profile

This compound has been shown to be highly selective for CN1, with no significant activity against a panel of 33 other receptors, channels, transporters, and enzymes when tested at a concentration of 10 µM.[4]

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound indicates moderate oral absorption potential based on a Caco-2 permeability assay.[4] The compound is also reported to be very stable in human, rat, and mouse liver microsomes and exhibits moderate clearance in primary human hepatocytes.[4]

Conclusion

This compound (SAN9812) is a well-characterized, potent, and selective inhibitor of carnosinase 1 with demonstrated in vivo activity. Its ability to increase carnosine levels in plasma and tissues makes it a valuable research tool and a potential therapeutic agent for conditions such as diabetic nephropathy, where elevated CN1 activity is implicated. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in this area.

References

Carnostatine: A Potent Competitive Inhibitor of Carnosinase (CN1) - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human serum carnosinase (CN1) is a metalloenzyme responsible for the hydrolysis of carnosine and related dipeptides. Elevated CN1 activity is associated with several pathological conditions, including diabetic nephropathy, making it a compelling therapeutic target. This technical guide provides an in-depth overview of carnostatine (also known as SAN9812), a potent and selective competitive inhibitor of CN1. We detail its mechanism of action, inhibitory kinetics, and present comprehensive experimental protocols for its in vitro and in vivo evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the modulation of carnosine metabolism.

Introduction

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a range of physiological functions, including antioxidant, anti-glycating, and pH-buffering activities. However, its therapeutic potential is limited by its rapid degradation in human serum by carnosinase 1 (CN1)[1]. Inhibition of CN1 presents a promising strategy to increase the bioavailability of carnosine and leverage its protective effects. This compound has emerged as a lead compound in this area, demonstrating high potency and selectivity for CN1[1][2]. This guide will explore the technical details of this compound's interaction with CN1.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of carnosinase 1[3]. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby directly competing with the natural substrate, carnosine. The structural basis for this compound's potent inhibitory activity is attributed to a hydroxyl group near the scissile peptide bond, which is thought to perturb the hydrolytic mechanism of the enzyme. Molecular dynamics simulations have suggested that the amine end and the imidazole ring of this compound are key for its trapping within the enzyme's binding pocket.

Figure 1: Mechanism of competitive inhibition of carnosinase by this compound.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against human recombinant carnosinase 1 (CN1) has been quantified through various in vitro assays. The key parameters are summarized in the tables below.

ParameterValueSubstrate ConcentrationSource
Ki 11 nM-[1][2]
IC50 10 nM100 µM Carnosine
IC50 54 nM1000 µM Carnosine
IC50 18 nM200 µM Carnosine[4]

Table 1: Inhibitory constants of this compound against human recombinant CN1.

Animal ModelAdministration RouteDoseEffect on CN1 ActivitySource
Human CN1 Transgenic MiceSubcutaneous30 mg/kgSustained reduction in circulating CN1 activity[1][2]

Table 2: In vivo efficacy of this compound.

Animal ModelTreatmentFold Increase in Plasma CarnosineFold Increase in Kidney CarnosineSource
Human CN1 Transgenic MiceCarnosine + this compound (30 mg/kg)Up to 100-foldUp to 100-fold[1][2]

Table 3: Effect of this compound on Carnosine Bioavailability in vivo.

Experimental Protocols

In Vitro Carnosinase Activity Assay (o-phtaldialdehyde Method)

This protocol is synthesized based on the method described by Teufel et al. (2003) and subsequent adaptations. The assay quantifies the amount of histidine released from the enzymatic hydrolysis of carnosine.

Materials:

  • Human recombinant carnosinase 1 (CN1)

  • L-Carnosine (Substrate)

  • This compound (Inhibitor)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (1% w/v)

  • o-phtaldialdehyde (OPA) reagent

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of human recombinant CN1 in PBS.

    • Prepare serial dilutions of this compound in PBS to determine IC50 values.

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of the appropriate this compound dilution (or PBS for control).

    • Add 80 µL of a pre-warmed (37°C) solution of L-carnosine in PBS to each well. Final concentrations should be in the range of the Km value (e.g., 100-1000 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding 10 µL of the CN1 enzyme solution to each well.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 1% TCA solution to each well.

  • Derivatization and Measurement:

    • Add 100 µL of OPA reagent to each well.

    • Incubate at room temperature for 5-10 minutes in the dark to allow for the derivatization of the liberated histidine.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm[5].

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • To determine the Ki value, perform the assay at various substrate and inhibitor concentrations and analyze the data using a Dixon plot or non-linear regression analysis.

In Vivo Evaluation of this compound in Human CN1 Transgenic Mice

This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a relevant animal model.

Animal Model:

  • Human CNDP1 transgenic mice, which express human carnosinase 1 in the serum[2]. Age- and sex-matched animals should be used.

Materials:

  • This compound (SAN9812)

  • L-Carnosine

  • Sterile 0.9% Sodium Chloride (NaCl) solution (vehicle)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Tissue harvesting tools

Procedure:

  • Dosing Solution Preparation:

    • Dissolve this compound in sterile 0.9% NaCl to a final concentration suitable for a 30 mg/kg subcutaneous injection.

    • If co-administering with carnosine, prepare a separate solution of L-carnosine in 0.9% NaCl.

  • Administration:

    • Administer this compound (30 mg/kg) via subcutaneous injection[2][4].

    • For bioavailability studies, co-administer L-carnosine (e.g., 200 mg/kg) via subcutaneous or oral route simultaneously with this compound[2].

  • Sample Collection (Sustained Inhibition Study):

    • For single-dose studies, collect blood samples at various time points post-injection (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 16h) to assess the time course of CN1 inhibition[2].

    • For multiple-dose studies, administer this compound daily for a specified period (e.g., 7 days) and collect blood samples before and at various time points after injection on selected days (e.g., day 1, 4, and 7)[2].

    • Collect blood into heparinized tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Sample Collection (Bioavailability Study):

    • Collect blood samples at time points relevant to carnosine absorption and metabolism (e.g., 4 and 8 hours post-administration)[2].

    • At the end of the study (e.g., 8 hours post-administration), euthanize the mice and harvest kidneys. Flash-freeze the tissues in liquid nitrogen and store at -80°C.

  • Sample Analysis:

    • Measure CN1 activity in the collected plasma samples using the in vitro assay described in section 4.1.

    • Quantify carnosine concentrations in plasma and kidney homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Experimental and Drug Discovery Workflow

The discovery and validation of this compound as a carnosinase inhibitor followed a structured workflow common in drug discovery.

Drug_Discovery_Workflow A Small Molecule Library Screening B Hit Identification (e.g., this compound) A->B C In Vitro Characterization B->C D Determination of IC50 and Ki C->D E Mechanism of Action Studies (Competitive Inhibition) C->E F In Vivo Validation in Transgenic Mouse Model C->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies F->G H Lead Optimization G->H

Figure 2: General workflow for the discovery and validation of a carnosinase inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective competitive inhibitor of human carnosinase 1. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of CN1 inhibition. The detailed methodologies for in vitro and in vivo evaluation will facilitate the screening and characterization of new chemical entities targeting carnosine metabolism, with the ultimate goal of developing novel treatments for conditions associated with dysregulated carnosine levels.

References

The Therapeutic Potential of Carnostatine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Carnosinase Inhibitor for Therapeutic Intervention

Abstract

Carnostatine, also known as SAN9812, is a potent and highly selective small-molecule inhibitor of carnosinase 1 (CN1), the enzyme responsible for the degradation of the endogenous dipeptide carnosine. Carnosine plays a crucial role in cellular defense, exhibiting antioxidant, anti-inflammatory, and anti-glycation properties. However, its therapeutic application has been limited by its rapid enzymatic hydrolysis in plasma. This compound, by preventing carnosine degradation, significantly enhances its bioavailability, thereby unlocking its full therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in the fields of metabolic disorders, nephropathy, and oncology.

Introduction: The Carnosine/Carnosinase System

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in excitable tissues such as muscle and brain. It functions as a versatile protective agent, scavenging reactive oxygen species (ROS), inhibiting the formation of advanced glycation end-products (AGEs), and modulating inflammatory responses. The biological activity of carnosine is tightly regulated by carnosinases, with CN1 being the primary enzyme responsible for its hydrolysis in human plasma.[1] Genetic variations in the CNDP1 gene, which encodes for CN1, have been linked to a predisposition for diabetic nephropathy, highlighting the protective role of carnosine.[2]

This compound (SAN9812) was identified as a potent and selective inhibitor of CN1, offering a novel therapeutic strategy to augment endogenous carnosine levels.[3][4] This guide delves into the preclinical evidence supporting the therapeutic utility of this compound and provides the necessary technical details for its investigation.

Mechanism of Action of this compound

This compound is a competitive inhibitor of CN1.[5] By binding to the active site of the enzyme, it prevents the hydrolysis of carnosine into its constituent amino acids, β-alanine and L-histidine. This inhibition leads to a sustained increase in the plasma and tissue concentrations of carnosine, thereby amplifying its protective effects.

The therapeutic efficacy of this compound is therefore intrinsically linked to the multifaceted biological activities of carnosine, which include:

  • Antioxidant Activity: Carnosine directly scavenges ROS and activates the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[5][6][7]

  • Anti-inflammatory Activity: Carnosine has been shown to suppress the activation of the NF-κB signaling pathway, a central mediator of inflammation, and reduce the production of pro-inflammatory cytokines.[5][8][9]

  • Anti-glycation Activity: Carnosine effectively quenches reactive carbonyl species, thereby preventing the formation of AGEs, which are implicated in the pathogenesis of diabetic complications.

  • Anticancer Activity: Emerging evidence suggests that carnosine can inhibit the proliferation of cancer cells by modulating signaling pathways such as Akt/mTOR/p70S6K.[10][11][12]

Quantitative Data: In Vitro and In Vivo Efficacy

The inhibitory potency of this compound against CN1 has been extensively characterized. Furthermore, in vivo studies have demonstrated its ability to significantly elevate carnosine levels.

ParameterValueSpecies/SystemReference
IC50 10 nM (at 100 µM carnosine)Human recombinant CN1[6]
54 nM (at 1000 µM carnosine)Human recombinant CN1[6]
340 nMHuman serum[4]
650 nMSerum from hCN1 TG mice[4]
Ki 11 nMHuman recombinant CN1[3]

Table 1: In Vitro Inhibitory Activity of this compound (SAN9812)

Animal ModelTreatmentOutcomeReference
Human CN1 Transgenic (TG) Mice30 mg/kg this compound (s.c.)Sustained reduction in circulating CN1 activity[1]
Human CN1 Transgenic (TG) Mice200 mg/kg carnosine + 30 mg/kg this compound (s.c.)Up to 100-fold increase in plasma and kidney carnosine levels[1][3]

Table 2: In Vivo Effects of this compound (SAN9812) on Carnosine Levels

Therapeutic Potential in Disease Models

Diabetic Nephropathy

The primary therapeutic indication for this compound is diabetic nephropathy. By increasing renal carnosine concentrations, this compound is poised to mitigate the key pathological processes of this disease. The elevated carnosine levels are expected to counteract oxidative stress, inflammation, and the accumulation of AGEs within the kidneys.[13][14] Preclinical studies using carnosine supplementation in rodent models of diabetic nephropathy have consistently demonstrated improvements in renal function and histology.[14] this compound, by ensuring sustained high levels of carnosine, represents a more potent therapeutic approach.

Cancer

The anticancer potential of carnosine is an expanding area of research. Studies have shown that carnosine can inhibit the proliferation of various cancer cell lines, including those from gastric, colon, and breast cancers.[10][12] The proposed mechanisms of action include the inhibition of glycolysis and the modulation of key signaling pathways involved in cell growth and survival, such as the Akt/mTOR pathway.[11] The ability of this compound to maintain high circulating levels of carnosine could translate into a novel therapeutic strategy for cancer, potentially as an adjunct to conventional therapies.[15]

Experimental Protocols

In Vitro Carnosinase Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound on recombinant human CN1.

Materials:

  • Recombinant human carnosinase 1 (CN1)

  • Carnosine

  • This compound (SAN9812)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in PBS.

  • In a 96-well plate, add recombinant human CN1 to each well.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding carnosine solution to each well. The final concentration of carnosine should be close to its Km value for CN1 (approximately 100-200 µM).

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a suitable quenching agent (e.g., an acid).

  • Quantify the amount of histidine produced using a colorimetric or fluorometric assay.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of Carnosine Levels in a Transgenic Mouse Model

This protocol outlines the in vivo evaluation of this compound's effect on plasma and tissue carnosine levels in human CN1 transgenic (TG) mice.

Animal Model:

  • Transgenic mice overexpressing human carnosinase 1 (hCN1 TG).

Materials:

  • This compound (SAN9812)

  • Carnosine

  • Sterile saline for injection

  • Blood collection tubes (with anticoagulant)

  • Tissue homogenization buffer

  • High-performance liquid chromatography (HPLC) system with a suitable column for amino acid analysis.

Procedure:

  • House the hCN1 TG mice under standard laboratory conditions.

  • Administer this compound (e.g., 30 mg/kg) via subcutaneous (s.c.) injection.

  • For combination studies, co-administer carnosine (e.g., 200 mg/kg, s.c.).

  • Collect blood samples at various time points post-administration (e.g., 1, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.

  • Centrifuge the blood samples to separate the plasma.

  • At the end of the study, euthanize the animals and harvest tissues of interest (e.g., kidneys).

  • Homogenize the tissues in a suitable buffer.

  • Deproteinize the plasma and tissue homogenates.

  • Analyze the carnosine concentrations in the processed samples using a validated HPLC method.

  • Compare the carnosine levels in the this compound-treated groups to the vehicle-treated control group.

Signaling Pathways and Visualizations

The therapeutic effects of this compound are mediated by the enhanced bioavailability of carnosine, which in turn modulates several key signaling pathways.

Carnosine_Signaling_Pathways cluster_this compound This compound Action cluster_therapeutic_effects Therapeutic Effects of Increased Carnosine cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway cluster_cancer Anticancer Pathway This compound This compound (SAN9812) CN1 Carnosinase 1 (CN1) This compound->CN1 inhibits Carnosine_Degradation Carnosine Degradation CN1->Carnosine_Degradation catalyzes Increased_Carnosine Increased Carnosine Bioavailability ROS Reactive Oxygen Species (ROS) Increased_Carnosine->ROS scavenges Nrf2 Nrf2 Increased_Carnosine->Nrf2 activates NFkB NF-κB Increased_Carnosine->NFkB inhibits Akt Akt Increased_Carnosine->Akt inhibits HO1 HO-1 Nrf2->HO1 induces Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines induces Inflammation Inflammation Inflammatory_Cytokines->Inflammation mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Cell_Proliferation Cancer Cell Proliferation p70S6K->Cell_Proliferation promotes

Caption: Signaling pathways modulated by increased carnosine levels following this compound administration.

Experimental_Workflow_In_Vivo cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_sampling Sample Collection cluster_analysis Analysis Animal Human CN1 Transgenic Mice Vehicle Vehicle Control Animal->Vehicle Carnostatine_Group This compound (30 mg/kg, s.c.) Animal->Carnostatine_Group Combo_Group This compound + Carnosine (200 mg/kg, s.c.) Animal->Combo_Group Blood Blood Sampling (Time Points) Vehicle->Blood Carnostatine_Group->Blood Combo_Group->Blood Tissue Tissue Harvest (e.g., Kidney) Blood->Tissue HPLC HPLC Analysis of Carnosine Levels Tissue->HPLC Biomarkers Biomarker Analysis (e.g., for Diabetic Nephropathy) Tissue->Biomarkers

Caption: Experimental workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with the potential to address significant unmet medical needs in diabetic nephropathy, cancer, and other conditions driven by oxidative stress and inflammation. By potently and selectively inhibiting CN1, this compound effectively elevates the levels of the protective dipeptide carnosine. The preclinical data are compelling, and the well-defined mechanism of action provides a strong rationale for its clinical development.

Future research should focus on elucidating the full spectrum of therapeutic applications for this compound, including its potential in neurodegenerative diseases and cardiovascular disorders where carnosine has shown promise. Further preclinical studies are warranted to optimize dosing regimens and to explore combination therapies. Ultimately, well-designed clinical trials will be necessary to translate the therapeutic potential of this compound into tangible benefits for patients. This technical guide provides a solid foundation for researchers and drug development professionals to embark on this exciting journey.

References

Carnostatine: A Potent Tool for Investigating Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate landscape of metabolic pathways, the dipeptide carnosine (β-alanyl-L-histidine) and its related compounds play a crucial, yet not fully understood, role. The catabolism of carnosine is primarily regulated by the enzyme carnosinase 1 (CN1), a dipeptidase found in serum and cerebrospinal fluid.[1] Genetic defects leading to a deficiency in this enzyme result in a rare inborn error of metabolism known as carnosinemia, characterized by neurological symptoms and developmental delays.[1] The study of such rare diseases is often hampered by the lack of suitable research tools. Carnostatine (also known as SAN9812), a potent and selective inhibitor of CN1, emerges as a critical instrument for researchers, offering a means to pharmacologically replicate the biochemical phenotype of carnosinemia and to explore the broader physiological functions of the carnosine system.[2][3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a research tool for studying inborn errors of metabolism.

Core Properties of this compound

This compound is a small molecule inhibitor specifically designed to target and inhibit the activity of carnosinase 1.[3] Its development has opened new avenues for understanding the consequences of impaired carnosine degradation and for potentially developing therapeutic strategies for conditions where elevated carnosine levels may be beneficial.

Quantitative Data on this compound Activity

The efficacy of this compound as a CN1 inhibitor has been quantified in several key studies. The following tables summarize the critical quantitative data for easy comparison.

ParameterValueSpecies/SystemReference
Ki (Inhibition Constant) 11 nMHuman recombinant CN1[2][4]
IC50 (Half maximal inhibitory concentration) 18 nMHuman recombinant CN1 (at 200 µM carnosine)[2]
Table 1: In Vitro Inhibitory Activity of this compound against Carnosinase 1.
Animal ModelAdministration RouteDosageEffect on CN1 ActivityEffect on Plasma Carnosine LevelsReference
Human CN1 Transgenic MiceSubcutaneous30 mg/kgSustained reduction in circulating CN1 activityUp to 100-fold increase (when co-administered with carnosine)[2][3][4]
Human CN1 Transgenic Mice on BTBR wt/ob backgroundIntravenous3 mg/kgNot specifiedNot specified[2]
Table 2: In Vivo Effects of this compound Administration.

Mechanism of Action and Metabolic Impact

This compound functions as a competitive inhibitor of carnosinase 1.[1] This means it binds to the active site of the enzyme, preventing the natural substrate, carnosine, from being hydrolyzed into its constituent amino acids, β-alanine and L-histidine.

Signaling and Metabolic Pathway

The inhibition of CN1 by this compound leads to a systemic increase in carnosine levels. This has several potential downstream effects, as carnosine itself is a multifunctional dipeptide with roles in pH buffering, antioxidant defense, and neurotransmission.[5] The metabolic pathway is depicted below.

Carnosine_Metabolism cluster_synthesis Carnosine Synthesis cluster_degradation Carnosine Degradation cluster_inhibition Inhibition by this compound Beta-alanine Beta-alanine CARNS1 Carnosine Synthase 1 (CARNS1) Beta-alanine->CARNS1 L-histidine L-histidine L-histidine->CARNS1 Carnosine Carnosine CARNS1->Carnosine + ATP CN1 Carnosinase 1 (CN1) Carnosine->CN1 Hydrolysis_Products β-alanine + L-histidine CN1->Hydrolysis_Products This compound This compound This compound->CN1 Inhibits

Figure 1: Metabolic pathway of carnosine synthesis and degradation, and the inhibitory action of this compound.

By inhibiting CN1, this compound effectively creates a pharmacological model of carnosinemia, allowing for the controlled study of the consequences of elevated carnosine and related dipeptides like homocarnosine.[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

Protocol 1: In Vivo Administration of this compound in a Mouse Model

This protocol is adapted from the study by Qiu et al. (2019) using human CN1 transgenic mice.[3][4]

Objective: To induce a state of hypercarnosinemia to study the physiological and pathological consequences.

Materials:

  • Human carnosinase (CNDP1) transgenic mice.[2]

  • This compound (SAN9812).[2]

  • L-carnosine.

  • Sterile saline solution.

  • Syringes and needles for subcutaneous injection.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • Tissue homogenization buffer.

  • Instrumentation for quantifying carnosine and CN1 activity (e.g., LC-MS/MS, spectrophotometer).

Procedure:

  • Animal Acclimatization: House transgenic mice under standard laboratory conditions with free access to food and water for at least one week before the experiment.

  • Preparation of Solutions:

    • Dissolve this compound in sterile saline to a final concentration suitable for a 30 mg/kg subcutaneous injection volume (e.g., 100 µL).

    • Prepare a separate solution of L-carnosine in sterile saline if co-administration is desired.

  • Administration:

    • Administer this compound (30 mg/kg) via subcutaneous injection.[2][4]

    • For studies investigating the effect on exogenous carnosine, co-administer L-carnosine at a specified dose.

  • Sample Collection:

    • Collect blood samples at various time points post-injection (e.g., 0, 2, 4, 8, 24 hours) into EDTA-coated tubes.

    • Centrifuge blood to separate plasma and store at -80°C until analysis.

    • At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., kidney, brain). Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Sample Analysis:

    • CN1 Activity Assay: Measure carnosinase activity in plasma samples (see Protocol 2).

    • Carnosine Quantification: Homogenize tissues and deproteinize plasma samples. Quantify carnosine levels using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

Experimental_Workflow start Acclimatize hCN1 Transgenic Mice prep Prepare this compound & Carnosine Solutions start->prep admin Subcutaneous Administration (30 mg/kg this compound) prep->admin collect Blood & Tissue Sample Collection (Time-course) admin->collect analysis Analyze Samples: - CN1 Activity - Carnosine Levels (LC-MS/MS) collect->analysis end Data Interpretation analysis->end

Figure 2: Experimental workflow for in vivo studies using this compound in a mouse model.
Protocol 2: Measurement of Carnosinase 1 (CN1) Activity

This protocol provides a general framework for determining CN1 activity in biological samples.

Objective: To quantify the enzymatic activity of CN1 in plasma or tissue homogenates.

Principle: The assay measures the rate of hydrolysis of carnosine into β-alanine and L-histidine. The amount of product formed or substrate consumed over time is quantified.

Materials:

  • Plasma or tissue homogenate sample.

  • L-carnosine (substrate).

  • Reaction buffer (e.g., Tris-HCl, pH 7.4).

  • Stopping solution (e.g., trichloroacetic acid).

  • Reagents for detecting L-histidine or β-alanine, or an LC-MS/MS system for their quantification.[8]

Procedure:

  • Sample Preparation: Thaw plasma or tissue homogenate samples on ice.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the sample with the reaction buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add L-carnosine to the reaction mixture to a final concentration in the low millimolar range (e.g., 2.0 mM) to start the reaction.[8]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[8]

  • Termination of Reaction: Stop the reaction by adding a stopping solution.

  • Quantification:

    • Quantify the amount of L-histidine or β-alanine produced using a suitable method (e.g., colorimetric assay, HPLC, or LC-MS/MS).[8]

    • Alternatively, measure the amount of remaining carnosine.[8]

  • Calculation: Calculate the CN1 activity, typically expressed as nmol of product formed per minute per mg of protein or per mL of plasma.

Application of this compound in Studying Inborn Errors of Metabolism

The primary application of this compound in the context of inborn errors of metabolism is as a research tool to model carnosinemia . This rare autosomal recessive disorder is caused by mutations in the CNDP1 gene, leading to a deficiency of carnosinase 1.[1] By administering this compound to animal models, researchers can induce a transient and controlled state of CN1 inhibition, thereby mimicking the biochemical phenotype of carnosinemia.[3]

This pharmacological model can be used to:

  • Investigate the Pathophysiology of Carnosinemia: By observing the neurological and systemic effects of elevated carnosine and homocarnosine levels in a controlled setting.

  • Identify and Test Potential Therapeutic Strategies: For instance, evaluating the efficacy of dietary interventions or other compounds in mitigating the symptoms induced by this compound.

  • Explore the Role of Carnosine in Other Metabolic Disorders: The interplay between carnosine metabolism and other pathways can be investigated by using this compound in animal models of diseases such as phenylketonuria or maple syrup urine disease, where the accumulation of certain metabolites may be influenced by carnosine levels.

While this compound is a powerful tool, it is important to note that it may not fully replicate all aspects of a genetic inborn error of metabolism. The chronic absence of an enzyme from birth can lead to developmental effects that may not be recapitulated by acute pharmacological inhibition in adult animals. Nevertheless, this compound provides an invaluable model for studying the acute metabolic derangements associated with CN1 deficiency.

This compound represents a significant advancement for researchers in the field of inborn errors of metabolism. Its high potency and selectivity for carnosinase 1 make it an ideal tool for investigating the consequences of impaired carnosine degradation. The ability to create a pharmacological model of carnosinemia opens up new possibilities for understanding the pathophysiology of this and potentially other related metabolic disorders, and for the development of novel therapeutic interventions. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our knowledge of these complex conditions.

References

Unveiling the Potential of Carnostatine in Basic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnostatine, also known as SAN9812, is a potent and highly selective inhibitor of Carnosinase 1 (CN1), a dipeptidase primarily responsible for the degradation of carnosine (β-alanyl-L-histidine) in human serum.[1][2][3] While direct biological activities of this compound itself are not extensively documented, its primary application in basic research lies in its ability to stabilize and increase the bioavailability of endogenous and exogenously administered carnosine.[1][2][4] This technical guide explores the fundamental research applications of this compound as an indispensable tool to elucidate the multifaceted roles of carnosine in various physiological and pathological processes. By inhibiting CN1, this compound allows researchers to study the true potential of carnosine, which is otherwise rapidly degraded, particularly in human-relevant experimental systems.[1][2]

Core Mechanism of Action of this compound

This compound functions as a competitive inhibitor of CN1, a zinc-dependent metalloprotease.[1][5][6] Its inhibitory action prevents the hydrolysis of carnosine into its constituent amino acids, β-alanine and L-histidine.[4][7] This leads to a significant and sustained increase in carnosine levels in plasma and various tissues, enabling the study of its downstream effects.[1][2] Molecular dynamics simulations suggest that this compound binds tightly to the active site of CN1, with its amine end and imidazole ring playing crucial roles in this interaction.[5]

Quantitative Data on this compound Inhibition

The following table summarizes key quantitative parameters defining the inhibitory potency of this compound against Carnosinase 1.

ParameterValueSpecies/SystemReference
Ki 11 nMHuman recombinant CN1[1][2][3]
IC50 18 nMHuman recombinant CN1 (at 200 µM carnosine)[3]

Basic Research Applications of this compound

The primary application of this compound in a research setting is to create a physiological environment where the effects of elevated carnosine levels can be studied. This has significant implications for several fields of research:

Neuroprotection and Ischemic Stroke Research

Carnosine has demonstrated neuroprotective effects in models of cerebral ischemia.[8][9] By using this compound to maintain elevated carnosine levels, researchers can investigate its mechanisms of action, which include the inhibition of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9 through zinc chelation, thereby preserving the integrity of the blood-brain barrier and reducing edema.[9] Furthermore, carnosine has been shown to inhibit neuronal apoptosis through the STAT3 signaling pathway.[8]

Oncology Research

Carnosine exhibits anti-tumor activities, including the inhibition of cancer cell proliferation and the induction of apoptosis.[10][11][12][13] The use of this compound can facilitate the study of these effects in vivo, particularly in human xenograft models where human CN1 activity would otherwise rapidly degrade carnosine.[1][2] Research has shown that carnosine can induce cell cycle arrest and apoptosis in colorectal cancer cells by suppressing the NF-κB/STAT1 signaling pathway.[10] It has also been found to inhibit the proliferation of glioma cells and suppress angiogenesis in bladder cancer models.[14][15]

Angiogenesis Research

Carnosine has been shown to possess anti-angiogenic properties.[15] By co-administering this compound and carnosine, researchers can investigate the pathways through which carnosine inhibits key steps in angiogenesis, such as endothelial cell proliferation, migration, and tube formation.[15][16] Studies have indicated that carnosine can suppress VEGF-mediated signaling pathways.[15]

Metabolic Diseases and Diabetic Nephropathy Research

CN1 has been implicated as a susceptibility factor for diabetic nephropathy.[1][2] this compound is a valuable tool for investigating the therapeutic potential of elevated carnosine levels in mitigating the effects of diabetic complications.[1][2][17] In animal models, the combination of this compound and carnosine has been shown to significantly increase renal carnosine concentrations.[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound to study the effects of carnosine.

Protocol 1: In Vivo Study of Carnosine-Mediated Neuroprotection in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)

Objective: To investigate the neuroprotective effects of carnosine when its degradation is inhibited by this compound.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure: Induce permanent focal cerebral ischemia by occluding the middle cerebral artery (pMCAO).

  • Treatment Groups:

    • Sham + Vehicle

    • pMCAO + Vehicle

    • pMCAO + Carnosine (e.g., 100 mg/kg, intraperitoneally)

    • pMCAO + this compound (e.g., 30 mg/kg, subcutaneously)[2][3]

    • pMCAO + Carnosine + this compound

  • Administration: Administer treatments immediately after surgery and at subsequent time points (e.g., 24 and 48 hours).

  • Neurological Deficit Scoring: Evaluate neurological deficits at 12, 24, and 72 hours post-pMCAO.

  • Infarct Volume Measurement: At 72 hours, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Biochemical Analysis:

    • Gelatin Zymography: Measure MMP-2 and MMP-9 activity in brain homogenates to assess the effect on matrix metalloproteinases.[9]

    • Western Blotting: Analyze the expression of proteins involved in apoptosis (e.g., cleaved caspase-3, Bcl-2) and signaling pathways (e.g., pSTAT3, Pim-1) in the ischemic brain tissue.[8]

Protocol 2: In Vitro and In Vivo Assessment of Anti-Angiogenic Effects of Carnosine with this compound

Objective: To determine the anti-angiogenic potential of carnosine stabilized by this compound.

Methodology:

  • In Vitro Assays:

    • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs).

    • Tube Formation Assay: Seed HUVECs on Matrigel-coated plates and treat with VEGF in the presence or absence of carnosine and this compound. Observe and quantify the formation of capillary-like structures.

    • Migration Assay: Use a Boyden chamber assay to assess the effect of carnosine and this compound on VEGF-induced HUVEC migration.

    • Western Blotting: Analyze the phosphorylation of VEGFR-2 and downstream signaling molecules like ERK and AKT in HUVECs treated with VEGF and the test compounds.[15]

  • Ex Vivo Aortic Ring Assay:

    • Culture aortic rings from rats in a 3D collagen matrix.

    • Stimulate with VEGF and treat with carnosine and this compound.

    • Quantify the microvessel outgrowth from the aortic rings.

  • In Vivo Matrigel Plug Assay:

    • Inject Matrigel containing VEGF and the test compounds subcutaneously into mice.

    • After a set period (e.g., 7 days), excise the Matrigel plugs.

    • Quantify the extent of neovascularization within the plugs by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

Protocol 3: In Vivo Evaluation of Carnosine's Anti-Tumor Efficacy in a Human Tumor Xenograft Model

Objective: To assess the anti-tumor effects of carnosine in the presence of this compound in a human cancer xenograft model.

Methodology:

  • Cell Line: A human cancer cell line of interest (e.g., HCT116 colorectal cancer, EJ bladder cancer).[10][15]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment Groups:

    • Vehicle control

    • Carnosine alone

    • This compound alone (30 mg/kg, s.c.)[2][17]

    • Carnosine + this compound

    • Positive control (e.g., Cisplatin)

  • Treatment Regimen: Once tumors are established, administer treatments daily or on a specified schedule.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform:

    • Immunohistochemistry: Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).

    • Western Blotting: Analyze protein expression in tumor lysates to investigate the underlying signaling pathways (e.g., NF-κB, STAT1, cyclins).[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by carnosine (and thus studied using this compound) and a general experimental workflow for utilizing this compound.

Carnosine_Apoptosis_Pathway Carnosine Carnosine NFkB p-NF-κB p65 (Ser276, Ser536) Carnosine->NFkB STAT1 p-STAT1 (Tyr701) Carnosine->STAT1 CellCycleArrest Cell Cycle Arrest (G0/G1) NFkB->CellCycleArrest Apoptosis Apoptosis NFkB->Apoptosis STAT1->CellCycleArrest STAT1->Apoptosis CyclinD1 Cyclin D1 CellCycleArrest->CyclinD1 p21 p21 CellCycleArrest->p21 p53 p53 CellCycleArrest->p53 BaxBcl2 BAX/Bcl-2 ratio Apoptosis->BaxBcl2 Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3

Caption: Carnosine-induced apoptosis and cell cycle arrest signaling pathway.

Carnosine_AntiAngiogenesis_Pathway Carnosine Carnosine VEGFR2 VEGFR-2 Carnosine->VEGFR2 MMP2 MMP-2 Carnosine->MMP2 VEGF VEGF VEGF->VEGFR2 ERK_AKT_eNOS ERK/AKT/eNOS Signaling VEGFR2->ERK_AKT_eNOS Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK_AKT_eNOS->Angiogenesis MMP2->Angiogenesis

Caption: Carnosine's inhibitory effect on VEGF-mediated angiogenesis.

Carnostatine_Experimental_Workflow Start Hypothesis: Carnosine has a biological effect Model Select In Vitro or In Vivo Model (with human CN1 activity or transgenic) Start->Model Treatment Administer Carnosine +/- This compound (SAN9812) Model->Treatment Analysis Functional & Mechanistic Analysis Treatment->Analysis Phenotypic Phenotypic Assays (e.g., proliferation, infarct size, angiogenesis) Analysis->Phenotypic Biochemical Biochemical Assays (e.g., Western Blot, Zymography, IHC) Analysis->Biochemical Conclusion Conclusion on the Biological Role of Carnosine Phenotypic->Conclusion Biochemical->Conclusion

Caption: General experimental workflow using this compound.

Conclusion

This compound (SAN9812) is a critical research tool that enables the scientific community to overcome the challenge of carnosine's rapid degradation by CN1. Its high potency and selectivity make it an ideal agent for stabilizing carnosine levels in both in vitro and in vivo models, particularly those relevant to human physiology. The applications of this compound span across multiple research areas, including neurobiology, oncology, and metabolic diseases. By employing this compound, researchers can more accurately delineate the molecular mechanisms of carnosine and explore its full therapeutic potential. The continued use of this compound in basic and preclinical research is poised to unveil new insights into the protective roles of carnosine and pave the way for novel therapeutic strategies.

References

Carnostatine's Role in Carnosine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a multitude of physiological roles, including pH buffering, antioxidant and anti-inflammatory activities, and metal ion chelation.[1][2][3][4] Its therapeutic potential in a range of conditions associated with oxidative stress and inflammation, such as diabetic complications, neurodegenerative diseases, and cardiovascular disorders, is an area of active investigation.[1][2][5][6] However, the clinical application of carnosine is significantly hampered by its rapid enzymatic hydrolysis in humans, primarily by the enzyme carnosinase 1 (CN1).[1][7][8][9] This guide provides an in-depth technical overview of carnostatine, a potent and selective inhibitor of CN1, and its pivotal role in modulating carnosine metabolism for potential therapeutic benefit.

Carnosine Metabolism and the Role of Carnosinase 1 (CN1)

Carnosine levels in the body are tightly regulated by the balance between its synthesis by carnosine synthetase and its degradation by carnosinases.[1] Humans possess two isoforms of carnosinase: CN1 (also known as serum carnosinase or CNDP1) and CN2 (cytosolic non-specific dipeptidase).[1][10] CN1, a secreted metalloprotease found in high concentrations in serum and cerebrospinal fluid, exhibits high specificity for carnosine and is the primary enzyme responsible for its degradation in the circulation.[1][8][11] This rapid breakdown leads to low bioavailability of orally administered carnosine in humans, a key challenge in its therapeutic development.[1][7][12]

Elevated CN1 activity has been implicated as a susceptibility factor for diabetic nephropathy, a serious complication of diabetes.[3][7][11] Conversely, lower serum CN1 activity is associated with a protective effect against this condition.[3][11] This has established CN1 as a promising therapeutic target for diseases linked to glycoxidative stress.[7][8]

This compound (SAN9812): A Potent and Selective CN1 Inhibitor

This compound, also known as SAN9812, is a small molecule identified as a potent and highly selective inhibitor of human CN1.[7][12][13] Its development represents a significant step towards overcoming the challenge of carnosine's rapid degradation and unlocking its therapeutic potential.

Mechanism of Action

This compound acts as a competitive inhibitor of CN1.[8] Molecular dynamics simulations suggest that its firm binding to the active site of CN1 is attributed to its longer amine chain and an additional hydroxyl group, which perturbs the hydrolytic mechanism of the enzyme.[8][14] This potent and selective inhibition of CN1 prevents the breakdown of carnosine, thereby increasing its circulating levels and enhancing its bioavailability.[7][9][12]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound against CN1.

ParameterValueEnzyme SourceSubstrate ConcentrationReference
Ki 11 nMHuman recombinant CN1-[7][13]
IC50 18 nMHuman recombinant CN1200 µM Carnosine[13]
IC50 10 nMHuman recombinant CN1 in PBS-[12]
IC50 54 nMHuman recombinant CN1 in human serum-[12]

Table 1: In Vitro Inhibitory Activity of this compound (SAN9812) against Carnosinase 1 (CN1).

In Vivo Efficacy of this compound

Preclinical studies in transgenic mice overexpressing human CN1 have demonstrated the in vivo efficacy of this compound.

Animal ModelAdministrationDosageEffect on CN1 ActivityEffect on Carnosine LevelsReference
Human CN1 transgenic (TG) miceSubcutaneous30 mg/kgSustained reduction in circulating CN1 activity-[7][12][13]
Human CN1 transgenic (TG) miceCo-administration with carnosine (subcutaneous)30 mg/kg this compound-Up to 100-fold increase in plasma and kidney[7][9][12][13]

Table 2: In Vivo Effects of this compound (SAN9812) Administration.

Signaling Pathways and Experimental Workflows

Carnosine Metabolism and this compound's Point of Intervention

The following diagram illustrates the metabolic pathway of carnosine and the specific point of intervention by this compound.

Carnosine_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation beta_alanine β-Alanine carnosine_synthetase Carnosine Synthetase beta_alanine->carnosine_synthetase l_histidine L-Histidine l_histidine->carnosine_synthetase carnosine Carnosine carnosine_synthetase->carnosine cn1 Carnosinase 1 (CN1) degraded_products β-Alanine + L-Histidine cn1->degraded_products carnosine->cn1 Hydrolysis This compound This compound (SAN9812) This compound->cn1 Inhibition

Caption: Carnosine synthesis and degradation pathway, highlighting CN1 inhibition by this compound.

Experimental Workflow for Assessing this compound's In Vivo Efficacy

This diagram outlines a typical experimental workflow to evaluate the in vivo effects of this compound on carnosine levels.

Experimental_Workflow start Start animal_model Human CN1 Transgenic Mice start->animal_model treatment_groups Treatment Groups: 1. Vehicle Control 2. Carnosine alone 3. This compound alone 4. Carnosine + this compound animal_model->treatment_groups administration Subcutaneous Administration treatment_groups->administration sampling Collect Plasma and Kidney Tissue Samples at Timed Intervals administration->sampling analysis Quantify Carnosine Levels (e.g., by LC-MS/MS) sampling->analysis data_analysis Statistical Analysis and Comparison analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of this compound's effect on carnosine levels.

Experimental Protocols

Carnosinase Activity Assay

Objective: To determine the inhibitory activity of this compound on CN1.

Principle: The enzymatic activity of carnosinase is measured by the rate of hydrolysis of carnosine into its constituent amino acids, β-alanine and L-histidine. The disappearance of the substrate (carnosine) or the appearance of one of the products can be quantified. A common method involves measuring the accumulation of histidine.

Materials:

  • Recombinant human CN1

  • Carnosine (substrate)

  • This compound (inhibitor)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human serum (for assays in a biological matrix)

  • HPLC system for quantification of carnosine or histidine

Procedure:

  • Preparation of Reagents: Prepare stock solutions of carnosine and this compound in a suitable buffer (e.g., PBS).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine recombinant human CN1 with varying concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor for a specified time at 37°C.

    • Initiate the reaction by adding the carnosine substrate. The final concentration of carnosine should be close to its Km value (e.g., 200 µM) for IC50 determination.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid) to precipitate the enzyme.

  • Quantification:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using a suitable analytical method, such as reversed-phase HPLC, to quantify the concentration of remaining carnosine or the formed histidine.

  • Data Analysis:

    • Calculate the percentage of CN1 inhibition for each concentration of this compound compared to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk plot).

Therapeutic Implications and Future Directions

The development of this compound as a potent and selective CN1 inhibitor opens up new avenues for therapeutic intervention in diseases characterized by increased oxidative stress and inflammation. By preventing the degradation of carnosine, this compound can effectively elevate the levels of this protective dipeptide in the circulation and in target tissues like the kidney.[7][12]

This approach holds particular promise for the treatment of diabetic nephropathy, where high CN1 activity is a known risk factor.[3][7] By increasing renal carnosine concentrations, this compound may help to mitigate the glycoxidative damage that drives the progression of this disease.[7]

Future research should focus on:

  • Conducting comprehensive preclinical toxicology and pharmacokinetic studies of this compound.

  • Evaluating the efficacy of this compound in a broader range of animal models of diseases where carnosine has shown potential benefits.

  • Initiating clinical trials to assess the safety, tolerability, and efficacy of this compound in human subjects, particularly in patients with diabetic nephropathy.[6][15]

Conclusion

This compound is a groundbreaking CN1 inhibitor with the potential to revolutionize the therapeutic use of carnosine. By effectively blocking the rapid degradation of carnosine, this compound enhances its bioavailability and allows for the systemic delivery of this protective dipeptide. The robust preclinical data supporting its efficacy in elevating carnosine levels in key tissues underscores its potential as a novel therapeutic agent for a variety of conditions linked to oxidative stress and inflammation, most notably diabetic nephropathy. Further development and clinical investigation of this compound are warranted to fully realize its therapeutic promise.

References

The Pharmacokinetics of Carnostatine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnostatine, also known as SAN9812, is a potent and selective competitive inhibitor of human carnosinase 1 (CN1), the enzyme responsible for the degradation of the dipeptide carnosine.[1][2] In humans, high CN1 activity in the serum leads to the rapid breakdown of orally administered carnosine, limiting its therapeutic potential.[1] this compound has been developed to inhibit this enzymatic degradation, thereby increasing the systemic bioavailability of carnosine.[2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the experimental methodologies used in its preclinical evaluation.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting carnosinase 1. This inhibition protects carnosine from hydrolysis into its constituent amino acids, β-alanine and L-histidine. The resulting increase in circulating carnosine levels allows the dipeptide to reach target tissues, such as the kidney, where it can exert its beneficial effects, including antioxidant and anti-glycation activities.[1]

Carnostatine_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Kidney) This compound This compound (SAN9812) CN1 Carnosinase 1 (CN1) This compound->CN1 Inhibits Degradation Carnosine Degradation CN1->Degradation Catalyzes Carnosine Carnosine Carnosine->Degradation IncreasedCarnosine Increased Carnosine Levels Carnosine->IncreasedCarnosine Increased Bioavailability AminoAcids β-alanine + L-histidine Degradation->AminoAcids Effects Beneficial Effects (Antioxidant, Anti-glycation) IncreasedCarnosine->Effects PK_Study_Workflow cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Analysis cluster_3 Data Analysis Animals Female C57BL/6 Mice Dosing_IV 3 mg/kg i.v. This compound in PBS, pH 7.4 Animals->Dosing_IV Dosing_SC 30 mg/kg s.c. This compound in PBS, pH 7.4 Animals->Dosing_SC Sampling Plasma samples collected at 8 time points over 24h (3 animals per time point) Dosing_IV->Sampling Dosing_SC->Sampling Analysis LC-MS/MS analysis to determine this compound concentration Sampling->Analysis PK_Analysis Pharmacokinetic parameters calculated using a non-compartmental model (WinNonlin 6.4) Analysis->PK_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Carnostatine (SAN9812)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnostatine, also identified as SAN9812, is a potent and highly selective inhibitor of carnosinase 1 (CN1), the enzyme responsible for the degradation of carnosine.[1][2][3] In human serum, CN1 activity is high, leading to the rapid breakdown of supplemented carnosine and limiting its therapeutic potential.[2][3] this compound administration is designed to inhibit CN1 activity, thereby increasing the systemic bioavailability of carnosine.[4] This allows for the investigation of the therapeutic effects of elevated carnosine levels in various pathological conditions, particularly those linked to glycoxidative stress such as diabetic nephropathy.[2][5] These protocols are intended for use in preclinical research settings.

Key Experimental Data

The following tables summarize the quantitative data from in vivo studies involving this compound administration.

Table 1: Pharmacokinetic and In Vitro Efficacy of this compound

ParameterValueSpecies/SystemReference
Ki (Inhibition Constant) 11 nMHuman Recombinant CN1[1][2]
IC50 18 nMHuman Recombinant CN1 (at 200 µM carnosine)[1]

Table 2: In Vivo Efficacy of this compound in Human CN1 Transgenic Mice

Treatment GroupDosage and AdministrationKey FindingsReference
Pharmacokinetic Analysis 3 mg/kg, single intravenous (i.v.) bolusCharacterized plasma clearance and volume of distribution.[1]
Sustained CN1 Inhibition 30 mg/kg, once daily subcutaneous (s.c.) injection for 7 daysLed to a sustained reduction in circulating CN1 activity.[2][5]
Carnosine Co-administration 30 mg/kg this compound (s.c.) with carnosineIncreased plasma and kidney carnosine levels by up to 100-fold compared to untreated CN1-overexpressing mice.[1][2][3][5]

Signaling Pathway

The primary mechanism of action for this compound is the direct inhibition of Carnosinase 1 (CN1). This inhibition prevents the hydrolysis of carnosine into its constituent amino acids, β-alanine and L-histidine. The resulting increase in circulating carnosine allows it to exert its downstream biological effects, which include the modulation of signaling pathways such as the mTOR pathway and the activation of antioxidant responses through Nrf2.[6][7][8]

Carnostatine_Signaling_Pathway This compound This compound (SAN9812) CN1 Carnosinase 1 (CN1) This compound->CN1 Inhibits Degradation Degradation (β-alanine + L-histidine) Carnosine Carnosine Carnosine->Degradation Hydrolyzed by CN1 mTOR_pathway mTOR Pathway Modulation Carnosine->mTOR_pathway Modulates Antioxidant_response Antioxidant Response (Nrf2) Carnosine->Antioxidant_response Activates Therapeutic_effects Therapeutic Effects (e.g., anti-glycation, neuroprotection) mTOR_pathway->Therapeutic_effects Antioxidant_response->Therapeutic_effects

Caption: this compound inhibits CN1, increasing carnosine levels and modulating downstream pathways.

Experimental Protocols

Protocol 1: Sustained In Vivo Inhibition of Carnosinase 1 (CN1)

This protocol is designed to achieve a sustained reduction in circulating CN1 activity.

  • Animal Model: Human carnosinase (CNDP1) transgenic mice.[1]

  • Materials:

    • This compound (SAN9812)

    • Sterile vehicle for injection (e.g., sterile saline or PBS)

    • Syringes and needles for subcutaneous injection

    • Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Procedure:

    • Preparation of this compound Solution: Prepare a sterile solution of this compound in the chosen vehicle at a concentration suitable for delivering 30 mg/kg in a reasonable injection volume (e.g., 100 µL per 25g mouse).

    • Animal Acclimation: Acclimate animals to handling and housing conditions for at least one week prior to the start of the experiment.

    • Administration: Administer this compound at a dose of 30 mg/kg via subcutaneous injection.[2][5]

    • Dosing Schedule: Repeat the administration once daily for the duration of the study (e.g., 7 days).[5]

    • Sample Collection: Collect blood samples at predetermined time points (e.g., baseline, and 6 and 12 hours post-injection on days 1, 4, and 7) to measure CN1 activity.[5]

    • CN1 Activity Assay: Measure CN1 activity in plasma or serum using a validated enzymatic assay.

    • Data Analysis: Compare CN1 activity at different time points to the baseline to determine the extent and duration of inhibition.

Protocol 2: Co-administration of this compound and Carnosine

This protocol is designed to assess the effect of this compound on the bioavailability of carnosine.

  • Animal Model: Human carnosinase (CNDP1) transgenic mice.[1]

  • Materials:

    • This compound (SAN9812)

    • L-Carnosine

    • Sterile vehicle for injection

    • Administration supplies (syringes, needles, etc.)

    • Tissue homogenization equipment

    • Analytical equipment for measuring carnosine levels (e.g., LC-MS/MS)

  • Procedure:

    • Preparation of Solutions: Prepare sterile solutions of this compound (for 30 mg/kg s.c. injection) and L-Carnosine (dosage to be determined based on study objectives, can be administered orally or via injection).

    • Animal Groups: Establish control groups (vehicle only, carnosine only) and a treatment group (this compound and carnosine).

    • Administration: Administer this compound (30 mg/kg, s.c.) simultaneously with L-Carnosine.[2][5]

    • Sample Collection: At the study endpoint, collect blood and tissues of interest (e.g., kidney).

    • Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.

    • Carnosine Quantification: Measure carnosine concentrations in plasma and tissue homogenates using a sensitive and specific analytical method.

    • Data Analysis: Compare carnosine levels in the co-administration group to the group receiving carnosine alone to determine the fold-increase in bioavailability.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study evaluating this compound.

experimental_workflow start Study Design and Animal Model Selection (e.g., hCN1 TG Mice) acclimation Animal Acclimation (1 week) start->acclimation grouping Randomization into Treatment Groups (Vehicle, this compound, etc.) acclimation->grouping baseline Baseline Sample Collection (Blood for CN1 activity) grouping->baseline administration Daily Drug Administration (e.g., 30 mg/kg s.c.) baseline->administration monitoring In-life Monitoring (Health, Weight) administration->monitoring sampling Interim/Final Sample Collection (Blood, Tissues) administration->sampling monitoring->administration Repeat daily analysis Sample Analysis (CN1 activity, Carnosine levels) sampling->analysis data_analysis Statistical Analysis and Interpretation analysis->data_analysis end Conclusion data_analysis->end

Caption: A typical experimental workflow for in vivo this compound studies.

References

Application Note: HPLC Method for Measuring Carnosine Levels with Carnostatine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant physiological roles, including antioxidant properties, pH buffering in muscle tissue, and anti-glycation activities. Accurate quantification of carnosine in biological matrices is crucial for research in pharmacology, nutrition, and drug development. However, the rapid in vivo degradation of carnosine by the enzyme carnosinase 1 (CN1) presents a significant analytical challenge. Carnostatine (also known as SAN9812) is a potent and selective inhibitor of CN1.[1][2] While not used directly in the HPLC analytical method itself, this compound is a valuable tool for in vivo and ex vivo studies to prevent carnosine degradation, thereby enabling more accurate measurement of its levels.[1][2] Co-administration of this compound with carnosine has been shown to increase carnosine levels in plasma and kidney by up to 100-fold in animal models.[1][2]

This application note provides a detailed protocol for the quantification of carnosine in biological samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. It also describes the role of this compound in stabilizing carnosine levels for accurate analysis.

Data Presentation

The following tables summarize the validation parameters for a typical HPLC method for carnosine quantification, demonstrating its reliability and robustness.

Table 1: Linearity and Range

AnalyteLinear Range (mg/L)Correlation Coefficient (r)
L-Carnosine9.8 - 980.9998[3][4]

Table 2: Accuracy and Precision

AnalyteIntra-day Precision (RSD%)Inter-day Precision (RSD%)Average Recovery (%)
L-Carnosine< 15.0< 15.0100.5[3][4][5]

Table 3: Sensitivity

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
L-Carnosine1 ng (S/N=3)[3][4]14.7 ng/mL[6]

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis of carnosine.

Role of this compound in In Vivo Studies

For studies investigating the pharmacokinetics or tissue distribution of carnosine, pre-treatment or co-administration with this compound is recommended to inhibit carnosinase activity and prevent the rapid degradation of carnosine.

  • Protocol: Administer this compound (e.g., 30 mg/kg, subcutaneously) to the animal model prior to or concurrently with carnosine administration.[1][2] This will lead to a sustained reduction in circulating CN1 activity, allowing for more accurate quantification of carnosine levels in collected biological samples.[1]

Sample Preparation from Biological Tissues

This protocol describes the extraction of carnosine from tissue samples for HPLC analysis.

  • Materials:

    • Tissue sample (e.g., cardiac muscle)

    • Acetonitrile

    • Internal Standard (IS) solution (e.g., thymopentin)

    • Homogenizer

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • Weigh the tissue sample and homogenize it in a suitable buffer.

    • To a known volume of the tissue homogenate, add the internal standard.

    • Add acetonitrile for protein precipitation.

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and filter it through a 0.45 µm filter before injecting it into the HPLC system.

HPLC Method for Carnosine Quantification

This protocol outlines the chromatographic conditions for the separation and quantification of carnosine.

  • Instrumentation:

    • HPLC system with a UV detector

    • Data acquisition and processing software

  • Chromatographic Conditions:

    • Column: Kromasil NH2 column (4.6 mm × 200 mm, 5 µm)[3][4]

    • Mobile Phase: Acetonitrile-methanol-40 mmol·L-1 dibasic potassium phosphate (44:56, adjusted to pH 6.3 with phosphoric acid)[3][4]

    • Flow Rate: 1.0 mL/min[3][4]

    • Detection Wavelength: 210 nm[3][4]

    • Column Temperature: 35 °C[3][4]

    • Injection Volume: 20 µL

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of carnosine to the internal standard against the concentration of the carnosine standards.

    • Determine the concentration of carnosine in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Diagram 1: Biological Pathway of Carnosine Metabolism and Inhibition by this compound

cluster_synthesis Carnosine Synthesis cluster_degradation Carnosine Degradation beta_alanine β-Alanine carnosine_synthase Carnosine Synthase beta_alanine->carnosine_synthase l_histidine L-Histidine l_histidine->carnosine_synthase carnosine Carnosine carnosine_synthase->carnosine carnosinase1 Carnosinase 1 (CN1) carnosine->carnosinase1 degraded_products β-Alanine + L-Histidine carnosinase1->degraded_products This compound This compound This compound->carnosinase1 Inhibits

Caption: Carnosine synthesis and degradation pathway with this compound inhibition.

Diagram 2: Experimental Workflow for Carnosine Quantification

cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis start Biological Sample Collection (with this compound pre-treatment for in vivo studies) homogenization Homogenization start->homogenization protein_precipitation Protein Precipitation (Acetonitrile) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation filtration Filtration centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for carnosine measurement from biological samples.

References

Application Notes and Protocols: Subcutaneous vs. Intravenous Administration of Carnostatine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnostatine, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1), an enzyme responsible for the degradation of carnosine.[1][2][3] By inhibiting CN1, this compound effectively increases the circulating levels of carnosine, a dipeptide with demonstrated anti-inflammatory, antioxidant, and anti-glycation properties.[2][3] This makes this compound a promising therapeutic agent for conditions associated with high CN1 activity and carnosine deficiency, such as diabetic nephropathy.[2][3]

These application notes provide a comprehensive comparison of subcutaneous (SC) and intravenous (IV) administration of this compound, summarizing key pharmacokinetic data and offering detailed experimental protocols for preclinical research in murine models.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic profile of this compound following a single intravenous or subcutaneous injection in female C57BL/6 mice. The data is derived from a key study by Qiu et al. (2019).[1]

Pharmacokinetic ParameterIntravenous (IV) Administration (3 mg/kg)Subcutaneous (SC) Administration (30 mg/kg)
Clearance 0.344 mL/min/kgNot Applicable
Volume of Distribution (Vd) 0.122 L/kgNot Applicable
Subcutaneous Bioavailability Not Applicable42.5%

Data sourced from Qiu et al., Amino Acids, 2019.[1]

Signaling Pathway

This compound's primary mechanism of action is the direct inhibition of Carnosinase 1 (CN1). This inhibition prevents the hydrolysis of carnosine into its constituent amino acids, β-alanine and L-histidine. The resulting increase in circulating carnosine levels leads to the attenuation of downstream pathological processes, particularly those associated with diabetic nephropathy, such as inflammation and fibrosis.

Carnostatine_Pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects This compound This compound (SAN9812) CN1 Carnosinase 1 (CN1) This compound->CN1 Inhibits Degradation Carnosine Degradation CN1->Degradation Catalyzes Carnosine Carnosine Carnosine->Degradation Increased_Carnosine Increased Carnosine Levels Inflammation Inflammation Increased_Carnosine->Inflammation Reduces Fibrosis Fibrosis Increased_Carnosine->Fibrosis Reduces DN_Progression Diabetic Nephropathy Progression Inflammation->DN_Progression Fibrosis->DN_Progression

Caption: this compound inhibits CN1, increasing carnosine levels and reducing diabetic nephropathy.

Experimental Protocols

The following are detailed protocols for the intravenous and subcutaneous administration of this compound in a murine model, based on the methodologies described by Qiu et al. (2019).[1]

Protocol for Intravenous (IV) Administration of this compound

Objective: To administer this compound directly into the systemic circulation for rapid distribution and assessment of immediate pharmacokinetic and pharmacodynamic effects.

Materials:

  • This compound (SAN9812)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 1 mL syringes

  • Sterile 27-30 gauge needles

  • Animal restrainer for mice

  • Heat lamp (optional, for tail vein dilation)

  • 70% ethanol wipes

  • Female C57BL/6 mice

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare a stock solution of this compound in sterile PBS (pH 7.4).

    • For a 3 mg/kg dose, the final concentration will depend on the average weight of the mice and the desired injection volume (typically 5-10 mL/kg). For example, for a 20g mouse and an injection volume of 10 mL/kg (0.2 mL), the concentration would be 0.3 mg/mL.

    • Ensure the solution is fully dissolved and at room temperature before administration.

  • Animal Preparation:

    • Accurately weigh each mouse to determine the precise injection volume.

    • Place the mouse in a suitable restrainer to secure it and expose the tail.

    • If necessary, use a heat lamp to gently warm the tail and dilate the lateral tail veins. Be careful not to overheat the animal.

    • Wipe the tail with a 70% ethanol wipe to clean the injection site.

  • Intravenous Injection:

    • Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a 27-30 gauge needle.

    • Carefully insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the solution as a single bolus.

    • Observe for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and do not administer any further volume at that site.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

    • Proceed with plasma sample collection at predetermined time points for pharmacokinetic analysis.

IV_Workflow Prep Prepare 3 mg/kg This compound in PBS Injection Inject into Lateral Tail Vein Prep->Injection Animal_Prep Weigh and Restrain Mouse (Female C57BL/6) Vein_Dilation Dilate Tail Vein (Optional) Animal_Prep->Vein_Dilation Vein_Dilation->Injection Monitoring Monitor Animal Injection->Monitoring Sampling Collect Plasma Samples (LC-MS/MS Analysis) Monitoring->Sampling

Caption: Workflow for the intravenous administration of this compound in mice.

Protocol for Subcutaneous (SC) Administration of this compound

Objective: To administer this compound into the subcutaneous tissue for slower, more sustained absorption and to assess its prolonged effects.

Materials:

  • This compound (SAN9812)

  • Sterile 0.9% Sodium Chloride (NaCl) solution

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • Female C57BL/6 or human CN1 transgenic (TG) mice

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically prepare a stock solution of this compound in sterile 0.9% NaCl solution.

    • For a 30 mg/kg dose, calculate the required concentration based on the average mouse weight and a suitable injection volume (typically 5-10 mL/kg). For a 20g mouse and a 10 mL/kg injection volume (0.2 mL), the concentration would be 3 mg/mL.

    • Ensure the solution is clear and at room temperature.

  • Animal Preparation:

    • Weigh each mouse to determine the correct injection volume.

    • Manually restrain the mouse by gently grasping the loose skin at the scruff of the neck.

  • Subcutaneous Injection:

    • Draw the calculated volume of the this compound solution into a 1 mL syringe with a 25-27 gauge needle.

    • Lift the skin at the scruff to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the spine. Be careful not to puncture through the other side of the skin fold.

    • Inject the solution as a single bolus. A small bleb should form under the skin.

    • Withdraw the needle and gently massage the area to aid in the dispersal of the solution.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any local reactions at the injection site or systemic adverse effects.

    • Collect plasma samples at specified time points for pharmacokinetic and pharmacodynamic analysis.

SC_Workflow Prep Prepare 30 mg/kg This compound in 0.9% NaCl Injection Inject Subcutaneously (Scruff) Prep->Injection Animal_Prep Weigh and Restrain Mouse (Scruff) Animal_Prep->Injection Monitoring Monitor Animal Injection->Monitoring Sampling Collect Plasma Samples (LC-MS/MS Analysis) Monitoring->Sampling

Caption: Workflow for the subcutaneous administration of this compound in mice.

Conclusion

The choice between subcutaneous and intravenous administration of this compound will depend on the specific research objectives. Intravenous administration provides rapid and complete bioavailability, ideal for studying acute effects and determining fundamental pharmacokinetic parameters like clearance and volume of distribution. In contrast, subcutaneous administration results in slower absorption and prolonged exposure, which may be more relevant for modeling chronic therapeutic regimens and is often a preferred route for patient self-administration in a clinical setting. The protocols and data presented here provide a foundational guide for researchers investigating the therapeutic potential of this compound.

References

Application Notes and Protocols for Determining Carnostatine IC50

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carnostatine (also known as SAN9812) is a potent and selective inhibitor of carnosinase 1 (CN1), an enzyme responsible for the degradation of carnosine.[1][2][3] Determining the half-maximal inhibitory concentration (IC50) is a critical step in characterizing the potency of an inhibitor like this compound.[4][5] The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This document provides detailed application notes and protocols for determining the IC50 of an enzyme inhibitor, using the well-characterized dipeptidyl peptidase-IV (DPP-IV) as a primary example, due to the extensive availability of established assay protocols. The principles and methods described can be adapted for the determination of this compound's IC50 against its target enzyme, CN1.

DPP-IV is a serine exopeptidase that plays a significant role in glucose metabolism by cleaving dipeptides from the N-terminus of polypeptides.[6] Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes.[6][7] The most common in vitro assays for determining the IC50 of DPP-IV inhibitors are fluorescence-based methods.[6][8][9] These assays utilize a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule, providing a measurable signal that is proportional to enzyme activity.

Principle of the Fluorescence-Based Assay

The fluorescence-based assay for determining inhibitor IC50 relies on measuring the enzymatic activity in the presence of varying concentrations of the inhibitor. A common fluorogenic substrate for DPP-IV is Gly-Pro-Aminomethylcoumarin (AMC).[6][8][9] DPP-IV cleaves the peptide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[10] The rate of fluorescence increase is directly proportional to the DPP-IV activity. By measuring the fluorescence intensity at different inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.

Experimental Protocols

Protocol 1: Fluorescence-Based DPP-IV Inhibition Assay

This protocol provides a method for determining the IC50 of an inhibitor against human recombinant DPP-IV in a 96-well plate format.

Materials and Reagents:

  • Human recombinant DPP-IV enzyme[6][8]

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (AMC)[6][8]

  • Test Inhibitor (e.g., this compound)

  • Positive Control Inhibitor (e.g., Sitagliptin)[6][8]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well solid white or black microplate[6]

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[6][8]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Control to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate Solution prep_substrate->add_substrate add_inhibitor->add_enzyme incubate1 Incubate (10 min, 37°C) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (30 min, 37°C) add_substrate->incubate2 read_fluorescence Read Fluorescence (Ex/Em: 360/460 nm) incubate2->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the fluorescence-based DPP-IV inhibition assay.

Procedure:

  • Prepare Inhibitor Dilutions: Dissolve the test inhibitor and positive control in DMSO to make a stock solution.[9] Prepare a serial dilution of the inhibitor in assay buffer to achieve a range of final concentrations in the assay. A typical starting point is to test several concentrations of the compound if the appropriate concentration for inhibition is unknown.[8]

  • Assay Plate Setup: Add 25 µL of the diluted inhibitor solutions to the wells of a 96-well plate. For the 100% activity control, add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells. For the background control, add assay buffer.

  • Enzyme Addition: Prepare the DPP-IV enzyme solution in assay buffer. Add 50 µL of the diluted enzyme solution to each well, except for the background control wells.

  • Pre-incubation: Mix the plate gently and incubate for 10 minutes at 37°C.[11]

  • Substrate Addition: Prepare the Gly-Pro-AMC substrate solution in assay buffer. Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells. The final volume in each well should be 100 µL.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes, protected from light.[6][9] Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6][8] The measurement can be taken in kinetic mode over the 30-minute incubation period or as an endpoint reading.[11]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Data Presentation

Table 1: Example Data for IC50 Determination of a DPP-IV Inhibitor

Inhibitor Concentration (nM)Log [Inhibitor] (M)Average Fluorescence% Inhibition
0 (Control)-15000
1-9135010
10-8105030
50-7.375050
100-745070
1000-615090
Background-50-

Table 2: Reported IC50 Values for Known DPP-IV Inhibitors

InhibitorIC50 ValueAssay TypeReference
Sitagliptin15.97 µMCell-based fluorescence[12]
Vildagliptin-LC-MS[13]
Cyanidin 3-O-glucoside8.26 µMFluorescence[11]
IPI5.95 ± 0.91 μMFluorescence[14]
PPGF4.63 nMIn vitro[7]

Signaling Pathway and Logical Relationships

Diagram of DPP-IV's Role in Glucose Homeostasis

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_inactivation Inactivation Food Food Intake GLP1 GLP-1 (Active) Food->GLP1 Insulin Insulin Secretion GLP1->Insulin stimulates DPP4 DPP-IV GLP1->DPP4 substrate Glucose Lower Blood Glucose Insulin->Glucose GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive inactivates This compound This compound (Inhibitor) This compound->DPP4 inhibits

Caption: Simplified pathway of DPP-IV action and its inhibition.

Logical Relationship for IC50 Calculation

IC50_Logic cluster_data Experimental Data cluster_calc Calculations cluster_graph Graphical Analysis Inhibitor_Conc Inhibitor Concentrations Percent_Inhibition % Inhibition Inhibitor_Conc->Percent_Inhibition Fluorescence Fluorescence Readings Fluorescence->Percent_Inhibition Dose_Response Dose-Response Curve Percent_Inhibition->Dose_Response IC50 IC50 Value Dose_Response->IC50

Caption: Logical flow for determining the IC50 value from raw data.

Disclaimer: The provided protocols are intended as a guide. Researchers should optimize assay conditions, such as enzyme and substrate concentrations, and incubation times for their specific experimental setup. While the focus is on DPP-IV, the principles can be adapted for determining the IC50 of this compound against carnosinase 1 (CN1) by using an appropriate CN1 substrate and purified enzyme.

References

Application Notes and Protocols: Co-administration of Carnostatine with Carnosine for Enhanced Therapeutic Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental co-administration of carnostatine and carnosine. The objective of this combination is to enhance the bioavailability and therapeutic efficacy of carnosine by inhibiting its degradation by the enzyme carnosinase 1 (CN1).

Introduction

Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a multitude of beneficial physiological effects, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Its therapeutic potential, however, is significantly limited in humans due to its rapid hydrolysis in the serum by carnosinase 1 (CN1), an enzyme that cleaves it into its constituent amino acids, β-alanine and L-histidine.[3]

This compound (also known as SAN9812) is a potent and selective inhibitor of CN1.[4][5][6] By inhibiting CN1 activity, this compound prevents the rapid degradation of carnosine, thereby increasing its plasma and tissue concentrations and prolonging its therapeutic window.[4][5][6] This enhanced bioavailability is hypothesized to amplify the downstream effects of carnosine on various signaling pathways, such as the Nrf2 and STAT3 pathways, which are implicated in cellular protection and inflammatory responses.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueSource
Inhibitor This compound (SAN9812)[4][5][6]
Target Human Recombinant Carnosinase 1 (CN1)[4][5][6]
Ki 11 nM[4][5][6]
IC50 18 nM (at 200 µM carnosine)[4]
In Vivo Effects of this compound and Carnosine Co-administration in Mice
Treatment GroupPlasma Carnosine Levels (after 4h)Kidney Carnosine Levels (after 8h)Source
hCN1-overexpressing mice (untreated) Not specified0.034 ± 0.028 nmol/mg[4]
hCN1-overexpressing mice + Carnosine (200 mg/kg s.c.) 0.52 ± 1.2 nmol/mLNot specified[4]
hCN1-overexpressing mice + Carnosine (200 mg/kg s.c.) + this compound (30 mg/kg s.c.) Significantly increased vs. Carnosine aloneIncreased up to 100-fold vs. untreated[4][5][6]
Wild type mice (untreated) Not specifiedNot specified[4]

Signaling Pathways

Carnosine and the Nrf2 Signaling Pathway

Carnosine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][7][8] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, carnosine enhances the cellular defense against oxidative stress. Co-administration with this compound is expected to potentiate this effect by maintaining higher circulating levels of carnosine.

Nrf2_Pathway Carnosine Carnosine Nrf2_activation Nrf2 Activation Carnosine->Nrf2_activation activates This compound This compound CN1 Carnosinase 1 (CN1) This compound->CN1 inhibits CN1->Carnosine degrades ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE translocates to nucleus and binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, GCLM) ARE->Antioxidant_Genes promotes transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection

Carnosine's activation of the Nrf2 pathway.
Carnosine and the STAT3 Signaling Pathway

Carnosine has also been demonstrated to inhibit neuronal cell apoptosis through the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9] Specifically, L-carnosine treatment in a model of cerebral ischemia led to increased phosphorylation of STAT3 and the expression of downstream anti-apoptotic proteins like Pim-1 and Bcl-2.[9] By increasing the bioavailability of carnosine, this compound co-administration could lead to a more robust activation of this pro-survival pathway.

STAT3_Pathway Carnosine L-Carnosine pSTAT3 Phosphorylation of STAT3 (pSTAT3) Carnosine->pSTAT3 promotes Pim1_Bcl2 Increased expression of Pim-1 and Bcl-2 pSTAT3->Pim1_Bcl2 leads to Apoptosis Neuronal Apoptosis Pim1_Bcl2->Apoptosis inhibits

Carnosine's role in the STAT3 signaling pathway.

Experimental Protocols

In Vivo Co-administration of this compound and Carnosine in Mice

This protocol is adapted from the study by Qiu et al. (2019).[4]

1. Animal Model:

  • Human CN1 transgenic (TG) mice are recommended to model the high serum carnosinase activity found in humans. Wild-type mice can be used as a control group.

2. Materials:

  • This compound (SAN9812)

  • L-Carnosine

  • Sterile 0.9% NaCl solution (vehicle)

  • Sterile syringes and needles (27-30 gauge)

  • Standard laboratory equipment for animal handling and injection.

3. Preparation of Dosing Solutions:

  • This compound (30 mg/kg): Dissolve the required amount of this compound in sterile 0.9% NaCl to achieve the final desired concentration for injection. Ensure complete dissolution.

  • L-Carnosine (200 mg/kg): Dissolve the required amount of L-carnosine in sterile 0.9% NaCl.

  • For co-administration, the two solutions can be prepared separately and injected at different sites, or a combined formulation can be prepared if compatibility is confirmed.

4. Administration Protocol:

  • Administer the prepared solutions via subcutaneous (s.c.) injection.

  • For co-administration, inject carnosine and this compound simultaneously at different subcutaneous sites to avoid potential injection site interactions.

  • Control groups should receive an equivalent volume of the vehicle (0.9% NaCl).

5. Sample Collection:

  • Plasma: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital) at 4 and 8 hours post-injection into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C until analysis.

  • Tissues: At the 8-hour time point, euthanize the mice and harvest kidneys and other tissues of interest. Snap-freeze the tissues in liquid nitrogen and store at -80°C.

Experimental_Workflow start Start animal_prep Animal Preparation (hCN1 TG Mice) start->animal_prep dosing Subcutaneous Injection - Carnosine (200 mg/kg) - this compound (30 mg/kg) animal_prep->dosing plasma_4h Plasma Collection (4 hours) dosing->plasma_4h plasma_8h Plasma Collection (8 hours) dosing->plasma_8h analysis Sample Analysis (LC-MS/MS) plasma_4h->analysis tissue_harvest Tissue Harvest (8 hours) plasma_8h->tissue_harvest tissue_harvest->analysis end End analysis->end

Workflow for in vivo co-administration experiment.
Measurement of Carnosine Levels in Plasma and Tissue

1. Principle:

  • Quantification of carnosine is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[10][11][12]

2. Sample Preparation:

  • Plasma: Deproteinize plasma samples by adding sulfosalicylic acid, followed by centrifugation.[13]

  • Tissue: Homogenize frozen tissue samples in a suitable buffer and deproteinize the homogenate.

3. LC-MS/MS Analysis:

  • Use a suitable column (e.g., HILIC) for chromatographic separation.

  • Optimize mass spectrometry parameters for the detection of carnosine and an internal standard (e.g., deuterated carnosine).

  • Quantify carnosine concentrations based on a standard curve.

Assessment of Serum Carnosinase Activity

1. Principle:

  • Carnosinase activity is determined by measuring the rate of carnosine hydrolysis, which can be quantified by measuring the appearance of the product (histidine) or the disappearance of the substrate (carnosine).[14][15][16]

2. Protocol Outline:

  • Incubate serum samples with a known concentration of carnosine at 37°C.

  • Stop the reaction at specific time points by adding a quenching agent (e.g., sulfosalicylic acid).

  • Measure the concentration of histidine or remaining carnosine using HPLC or LC-MS/MS.

  • Calculate the enzyme activity based on the rate of product formation or substrate depletion.

Conclusion

The co-administration of this compound with carnosine presents a promising strategy to overcome the pharmacokinetic limitations of carnosine and unlock its full therapeutic potential. The protocols and data presented herein provide a framework for researchers to design and execute experiments to further investigate the efficacy of this combination in various disease models. Careful consideration of the experimental design, including the appropriate animal model and analytical methods, is crucial for obtaining robust and reproducible results.

References

Application of Carnostatine in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia, represent a significant and growing global health challenge. A common thread among these conditions is the involvement of oxidative stress, neuroinflammation, protein aggregation, and metal ion dyshomeostasis in their pathophysiology.[1][2][3] Carnosine (β-alanyl-L-histidine), an endogenous dipeptide found in high concentrations in the brain and muscle tissues, has demonstrated a wide range of neuroprotective activities, including antioxidant, anti-inflammatory, anti-glycation, and metal-chelating properties.[1][4][5] However, the therapeutic potential of exogenous carnosine is limited by its rapid degradation by the enzyme carnosinase 1 (CN1), which is present in human serum and cerebrospinal fluid.[6][7]

Carnostatine (also known as SAN9812) is a potent and selective inhibitor of CN1.[7][8] By preventing the breakdown of carnosine, this compound offers a powerful research tool to investigate the therapeutic effects of elevated and sustained carnosine levels in various models of neurological disorders. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in neurological disorder research.

Mechanism of Action of this compound

This compound exerts its effect by inhibiting the enzymatic activity of Carnosinase 1 (CN1). CN1 is a dipeptidase that specifically hydrolyzes carnosine into its constituent amino acids, β-alanine and L-histidine.[5] By blocking this degradation, this compound effectively increases the bioavailability and half-life of endogenous and exogenously administered carnosine, thereby potentiating its neuroprotective effects.

cluster_0 Normal Physiological State cluster_1 With this compound Carnosine Carnosine CN1 Carnosinase 1 (CN1) Carnosine->CN1 Substrate Degradation Degradation Products (β-alanine + L-histidine) CN1->Degradation Hydrolysis This compound This compound CN1_2 Carnosinase 1 (CN1) This compound->CN1_2 Inhibition Carnosine_2 Carnosine Carnosine_2->CN1_2 Degradation Blocked Increased_Carnosine Increased Carnosine Levels & Neuroprotection Carnosine_2->Increased_Carnosine

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

Table 1: Inhibitor Profile of this compound (SAN9812)
ParameterValueReference
Target Carnosinase 1 (CN1)[7]
Ki 11 nM[7][8]
Activity Potent and highly selective inhibitor[7]
In Vivo Effect Sustained reduction in circulating CN1 activity[7]
Table 2: Summary of In Vitro Neuroprotective Effects of Carnosine
Neurological Disorder ModelCell LineTreatmentKey FindingsReference(s)
Parkinson's Disease Immortalized mouse hypothalamic neuronal GT1-7 cells6-hydroxydopamine (6-OHDA) + CarnosineDose-dependent prevention of cell death, suppression of ISR-related factors and pro-inflammatory cytokines, inhibition of ROS production and JNK pathway activation.[9][10]
Parkinson's Disease Endothelial rat brain cellsSalsolinol + CarnosineDecreased apoptosis and mitochondria-derived ROS, recovery of lipid peroxidation and antioxidant enzyme levels.[3]
Cerebral Ischemia Neuroblastoma cellsAntimycin A (chemical hypoxia) + CarnosineIncreased neuronal cell viability and decreased reactive oxygen species (ROS) production.[11][12]
Hemorrhagic Stroke Rat olfactory cortex slicesAutoblood + L-carnosineRestoration of glutamatergic and GABA-ergic receptor activity, anti-edema effect.[13]
Alzheimer's Disease SH-SY5Y cellsSerum starvation + Carnosic Acid (a related neuroprotective compound)Protection against nutrient depletion-induced cell death.[14]
Table 3: Summary of In Vivo Neuroprotective Effects of Carnosine
Neurological Disorder ModelAnimal ModelCarnosine AdministrationKey FindingsReference(s)
Cerebral Ischemia Mouse; permanent middle cerebral artery occlusion (pMCAO)Intraperitoneal injection (500 mg)Significant decrease in infarct volume, increased expression of superoxide dismutase (SOD) in blood and brain.[11][12][15]
Cerebral Ischemia Rat; focal cerebral ischemia-reperfusion150 mg/kg daily for 7 days with ration20% decrease in lesion size, 43% reduction in neurological deficit, increased antioxidant status of plasma and brain tissue.[16]
Parkinson's Disease Mouse; MPTP-inducedPre-intakeUpregulation of antioxidant enzymes (SOD, GPX), reduction in inflammatory cytokines.[3]
Parkinson's Disease Thy1-aSyn transgenic mouseDaily intranasal administrationImproved Parkinson's-like symptoms, reduced accumulation of alpha-synuclein.[10]
Alzheimer's Disease Okadaic acid-induced zebrafish-Prevention of impaired learning and motor dysfunction, reduction in anxiety-like behavior, inhibition of dopamine release impairment.[17]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection using a Neuronal Cell Line

This protocol describes a general method to assess the neuroprotective effects of carnosine, potentiated by this compound, against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y for Parkinson's or Alzheimer's models).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)

  • Neurotoxin (e.g., 6-OHDA for Parkinson's model, Aβ oligomers for Alzheimer's model)

  • Carnosine solution (sterile-filtered)

  • This compound solution (in a suitable solvent like DMSO, sterile-filtered)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment:

    • Prepare working solutions of Carnosine and this compound in cell culture medium.

    • Aspirate the old medium and add fresh medium containing different concentrations of Carnosine with or without a fixed concentration of this compound. A typical concentration for this compound would be in the range of 100 nM to 1 µM to ensure complete CN1 inhibition.

    • Include a vehicle control group (medium with the solvent for this compound).

    • Incubate for 2-4 hours.

  • Neurotoxin Exposure:

    • Prepare a working solution of the neurotoxin (e.g., 100 µM 6-OHDA).

    • Add the neurotoxin to the pre-treated wells.

    • Include a control group without the neurotoxin.

    • Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group.

    • Compare the viability of cells treated with the neurotoxin alone versus those co-treated with Carnosine and this compound.

start Start seed_cells Seed Neuronal Cells in 96-well plate start->seed_cells adhere Incubate for 24h (Cell Adhesion) seed_cells->adhere pretreat Pre-treat with Carnosine +/- this compound adhere->pretreat incubate_pretreat Incubate for 2-4h pretreat->incubate_pretreat add_neurotoxin Add Neurotoxin (e.g., 6-OHDA, Aβ) incubate_pretreat->add_neurotoxin incubate_toxin Incubate for 24h add_neurotoxin->incubate_toxin mtt_assay Perform MTT Assay (Assess Cell Viability) incubate_toxin->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze Analyze Data (% Cell Viability) read_plate->analyze end End analyze->end

Figure 2: Workflow for In Vitro Neuroprotection Assay.
Protocol 2: In Vivo Assessment of Neuroprotection in a Mouse Model of Permanent Focal Cerebral Ischemia (pMCAO)

This protocol outlines the use of this compound and carnosine in a mouse model of stroke to evaluate their combined neuroprotective efficacy.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 6-0 nylon monofilament with a rounded tip

  • Carnosine solution (for intraperitoneal injection)

  • This compound solution (for subcutaneous or intraperitoneal injection)

  • Saline solution (vehicle control)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Brain matrix slicer

Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.

  • pMCAO Surgery:

    • Make a midline neck incision and expose the right common carotid artery (CCA).

    • Introduce a 6-0 nylon monofilament through the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).

  • Treatment Administration:

    • Divide the animals into groups: Sham, Vehicle, Carnosine alone, this compound alone, and Carnosine + this compound.

    • Administer treatments (e.g., Carnosine 500 mg/kg, i.p.; this compound 30 mg/kg, s.c.) at a specific time point (e.g., 1 hour post-pMCAO).

  • Neurological Scoring: At 24 hours post-pMCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement:

    • Euthanize the mice and perfuse with cold saline.

    • Remove the brains and slice them into 2 mm coronal sections using a brain matrix.

    • Stain the slices with 2% TTC solution for 30 minutes at 37°C. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the neurological scores and infarct volumes between the different treatment groups.

start Start anesthetize Anesthetize Mouse start->anesthetize pmcao Induce Permanent Focal Cerebral Ischemia (pMCAO) anesthetize->pmcao administer_treatment Administer Treatment (Vehicle, Carnosine, this compound, or Combination) pmcao->administer_treatment post_op_care 24h Post-operative Care administer_treatment->post_op_care neuro_score Assess Neurological Deficit post_op_care->neuro_score euthanize Euthanize and Harvest Brain neuro_score->euthanize slice_brain Slice Brain into Coronal Sections euthanize->slice_brain ttc_stain Stain with TTC slice_brain->ttc_stain quantify_infarct Quantify Infarct Volume ttc_stain->quantify_infarct analyze Analyze Data (Neurological Score & Infarct Size) quantify_infarct->analyze end End analyze->end

Figure 3: Workflow for In Vivo pMCAO Model.

Multimodal Neuroprotective Mechanisms of Carnosine Potentiated by this compound

Carnosine's neuroprotective effects are multifaceted. By inhibiting carnosine degradation, this compound enhances these diverse mechanisms, which are crucial for combating the complex pathologies of neurological disorders.

cluster_0 Neuroprotective Mechanisms of Carnosine cluster_1 Therapeutic Outcomes in Neurological Disorders This compound This compound Increased_Carnosine Increased Carnosine Levels This compound->Increased_Carnosine Inhibits CN1 Antioxidant Antioxidant Activity (ROS Scavenging) Increased_Carnosine->Antioxidant Anti_inflammatory Anti-inflammatory Effects Increased_Carnosine->Anti_inflammatory Anti_glycation Anti-glycation (AGEs Inhibition) Increased_Carnosine->Anti_glycation Metal_chelation Metal Ion Chelation (Cu2+, Zn2+) Increased_Carnosine->Metal_chelation Protein_aggregation Inhibition of Protein Aggregation (Aβ) Increased_Carnosine->Protein_aggregation Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant->Reduced_Oxidative_Stress Suppressed_Neuroinflammation Suppressed Neuroinflammation Anti_inflammatory->Suppressed_Neuroinflammation Inhibited_Protein_Toxicity Inhibited Protein Toxicity Anti_glycation->Inhibited_Protein_Toxicity Metal_chelation->Inhibited_Protein_Toxicity Protein_aggregation->Inhibited_Protein_Toxicity Neuronal_Survival Increased Neuronal Survival Reduced_Oxidative_Stress->Neuronal_Survival Suppressed_Neuroinflammation->Neuronal_Survival Inhibited_Protein_Toxicity->Neuronal_Survival

Figure 4: Signaling Pathways of Carnosine Neuroprotection.

Conclusion

This compound is a valuable pharmacological tool for investigating the therapeutic potential of carnosine in neurological disorders. Its ability to selectively inhibit carnosinase 1 allows for the sustained elevation of carnosine levels, enabling a more accurate assessment of carnosine's multifaceted neuroprotective effects in both in vitro and in vivo models. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at exploring this promising therapeutic strategy for a range of debilitating neurological conditions.

References

Troubleshooting & Optimization

Carnostatine Technical Support Center: Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Carnostatine. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For optimal solubility, this compound and its hydrochloride salt are readily soluble in Dimethyl Sulfoxide (DMSO) and water.[1][2] this compound hydrochloride generally exhibits enhanced water solubility and stability compared to the free form.[3]

Q2: How can I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in the appropriate solvent (e.g., DMSO or water for the hydrochloride salt) to your desired concentration. If you encounter solubility issues, gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution.[1]

Q3: What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound should be stored at -20°C or -80°C.[1][4] Under these conditions, the solution can be stable for several months.[1] For powdered this compound, it is recommended to store it at -20°C for up to one year or at -80°C for up to two years, sealed and protected from moisture and light.[4]

Q4: Is this compound stable in solution at room temperature?

While specific stability data at room temperature is limited, it is generally recommended to minimize the time this compound solutions are kept at room temperature. For shipping purposes, it may be sent at room temperature, but long-term storage should be at sub-zero temperatures to prevent degradation.[3]

Q5: What are the known degradation pathways for similar compounds like carnosine?

Studies on carnosine, a related dipeptide, indicate that its degradation in solution can be influenced by factors such as temperature, pH, and the presence of metal ions, leading to hydrolysis and oxidation.[5] While this compound is a carnosinase inhibitor and thus designed to be more stable against enzymatic degradation, chemical stability can still be affected by these factors.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation observed in stock solution upon storage. The storage temperature is too high, or the solution has undergone freeze-thaw cycles.1. Ensure storage at or below -20°C. 2. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 3. Before use, gently warm the aliquot to room temperature and vortex to ensure homogeneity.
Difficulty dissolving this compound powder. The concentration is too high for the chosen solvent, or the solvent quality is poor.1. Try a lower concentration. 2. Use a fresh, high-purity solvent. For DMSO, which is hygroscopic, use a newly opened bottle.[4] 3. Aid dissolution by gently warming the solution to 37°C and using an ultrasonic bath.[1]
Inconsistent experimental results. The this compound solution may have degraded due to improper storage or handling.1. Prepare a fresh stock solution from powder. 2. Avoid prolonged exposure of the solution to light and room temperature. 3. Verify the pH of your experimental buffer, as extreme pH can affect stability.

Quantitative Data Summary

This compound Solubility
CompoundSolventConcentrationNotes
This compoundDMSOSoluble-
This compound hydrochlorideWater≥ 200 mg/mL (683.25 mM)Saturation unknown.[2][4]
This compound hydrochlorideDMSO250 mg/mL (854.06 mM)Requires sonication.[2][4]
This compound hydrochloridePBS100 mg/mL (341.62 mM)Clear solution, requires sonication.[2]
This compound Stability and Storage
FormStorage ConditionDurationNotes
Powder-20°C1 yearSealed, away from moisture and light.[4]
Powder-80°C2 yearsSealed, away from moisture and light.[4]
Stock Solution (in solvent)-20°C1 monthSealed, away from moisture and light.[4]
Stock Solution (in solvent)-80°C6 monthsSealed, away from moisture and light.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., DMSO or sterile water for the hydrochloride salt) to the powder to achieve the target concentration.

  • Dissolution: Vortex the mixture for 1-2 minutes. If the powder does not fully dissolve, proceed to the next step.

  • Assisted Dissolution (if necessary): Gently warm the vial in a 37°C water bath for 5-10 minutes. Following warming, place the vial in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear.[1][2]

  • Sterilization (for cell culture): If the solution is for use in cell culture, filter it through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Solubility
  • Preparation of Saturated Solutions: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, PBS, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Solubility Analysis cluster_result Result weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent dissolve Vortex/ Sonicate/ Warm add_solvent->dissolve equilibrate Equilibrate at Constant Temp dissolve->equilibrate centrifuge Centrifuge equilibrate->centrifuge quantify Analyze Supernatant (e.g., HPLC) centrifuge->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining this compound solubility.

troubleshooting_stability cluster_checks Verification Steps issue Inconsistent Experimental Results cause1 Solution Degradation? issue->cause1 check_storage Storage Conditions Correct? (-20°C/-80°C, dark) cause1->check_storage Yes solution Prepare Fresh Stock Solution cause1->solution No check_handling Minimized Room Temp & Light Exposure? check_storage->check_handling Yes check_storage->solution No check_aliquots Using Fresh Aliquot? check_handling->check_aliquots Yes check_handling->solution No check_aliquots->solution No

References

long-term storage and handling of Carnostatine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Carnostatine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, solid this compound and its stock solutions should be stored under specific conditions. Please refer to the table below for a summary of recommended storage parameters.

Q2: How should I prepare this compound stock solutions?

It is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials.[1] For solubility, this compound is soluble in DMSO.[2] To aid dissolution, particularly for increasing solubility, the tube can be heated to 37°C and sonicated in an ultrasonic bath.[2] Solutions should be prepared and used as soon as possible.[1]

Q3: What is the stability of this compound in solution?

Once prepared, it is recommended that stock solutions are stored in aliquots at -20°C, where they are generally usable for up to one month.[1] For longer-term storage of up to six months, aliquots should be stored at -80°C.[2] It is advisable to avoid repeated freeze-thaw cycles to prevent degradation.[2] The hydrochloride salt form of this compound may offer enhanced water solubility and stability.[3]

Q4: How is this compound shipped, and does this affect its stability?

This compound is typically shipped on blue ice or at room temperature.[2][3] Short periods at temperatures warmer than the recommended storage conditions, such as during shipping, are not expected to significantly impact the product's efficacy or shelf life.[1]

Q5: What is the primary mechanism of action of this compound?

This compound, also known as SAN9812, is a potent and highly selective inhibitor of carnosinase 1 (CN1).[2][3][4] It acts as a competitive inhibitor, with a reported Ki of 11 nM for human recombinant CN1.[2][3][4][5] By inhibiting CN1, this compound prevents the degradation of carnosine.[5][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound Insufficient solvent or low temperature.This compound is soluble in DMSO.[2] To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath for a short period.[2]
Inconsistent experimental results Degradation of this compound due to improper storage or handling.Ensure stock solutions are stored in single-use aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles.[2] Prepare fresh solutions for critical experiments.
Low in vivo efficacy Suboptimal administration or dosage.For in vivo studies in mice, subcutaneous administration of 30 mg/kg has been shown to lead to a sustained reduction in circulating CN1 activity.[3][4][5]
Variability in CN1 inhibition Differences in baseline carnosinase activity in the experimental model.Stratify experimental animals based on their baseline serum carnosinase activity to account for variability.[2]

Data Summary

Table 1: Long-Term Storage Recommendations for this compound

Form Storage Temperature Duration Key Considerations
Solid Refrigerated or FrozenUp to 3 months (general recommendation)Refer to the Certificate of Analysis for specific lot data.
Stock Solution -20°CUp to 1 month[1][2]Store in tightly sealed, single-use aliquots to prevent contamination and degradation from freeze-thaw cycles.[2]
Stock Solution -80°CUp to 6 months[2]Ideal for long-term storage of stock solutions.

Experimental Protocols

Protocol 1: In Vivo Inhibition of Carnosinase 1 (CN1) in a Mouse Model

This protocol is based on studies demonstrating the in vivo activity of this compound in transgenic mice overexpressing human CN1.[3][4][5]

Objective: To assess the in vivo efficacy of this compound in inhibiting circulating CN1 activity and increasing plasma carnosine levels.

Materials:

  • This compound (SAN9812)

  • Vehicle (e.g., sterile saline or as appropriate for the formulation)

  • Carnosine

  • Human CN1 transgenic mice

  • Standard laboratory equipment for subcutaneous injections and blood collection

Methodology:

  • Animal Model: Utilize human carnosinase (CNDP1) transgenic mice.

  • Dosage Preparation: Prepare a solution of this compound in a suitable vehicle for subcutaneous injection. A dosage of 30 mg/kg has been shown to be effective.[3][4][5]

  • Administration: Administer a single subcutaneous bolus of 30 mg/kg this compound to the transgenic mice.[2] For studies investigating the effect on carnosine levels, co-administer carnosine.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., up to 16 hours) to measure serum carnosinase activity and plasma carnosine levels.[2]

  • Analysis:

    • Measure CN1 activity in serum samples using a modified protocol based on the assay described by Teufel et al., 2002.[5]

    • Quantify carnosine levels in plasma and kidney tissue.

  • Outcome: A sustained reduction in circulating CN1 activity is expected.[3][4][5] Simultaneous administration of this compound and carnosine has been shown to increase carnosine levels in plasma and kidney by up to 100-fold compared to treatment-naïve CN1-overexpressing mice.[3][4][5]

Visualizations

Carnostatine_Mechanism_of_Action This compound This compound (SAN9812) CN1 Carnosinase 1 (CN1) This compound->CN1 Inhibits Degradation Carnosine Degradation CN1->Degradation Catalyzes Carnosine Carnosine Carnosine->Degradation Substrate Beneficial_Effects Beneficial Effects of Carnosine (e.g., antioxidant) Degradation->Beneficial_Effects Prevents

Caption: Mechanism of this compound as a CN1 inhibitor.

Experimental_Workflow_this compound cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Expected Outcome Animal_Model Human CN1 Transgenic Mice Administration Subcutaneous Administration of this compound Animal_Model->Administration Carnostatine_Prep Prepare 30 mg/kg this compound in Vehicle Carnostatine_Prep->Administration Blood_Collection Collect Blood Samples (Multiple Time Points) Administration->Blood_Collection CN1_Activity Measure Serum CN1 Activity Blood_Collection->CN1_Activity Carnosine_Levels Measure Plasma Carnosine Levels Blood_Collection->Carnosine_Levels Reduced_CN1 Sustained Reduction in CN1 Activity CN1_Activity->Reduced_CN1 Increased_Carnosine Increased Plasma Carnosine Levels Carnosine_Levels->Increased_Carnosine

Caption: In vivo experimental workflow for this compound.

References

potential off-target effects of Carnostatine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving Carnostatine (also known as SAN9812).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective competitive inhibitor of human carnosinase 1 (CN1).[1] Its primary on-target effect is the inhibition of CN1, an enzyme responsible for the hydrolysis of carnosine, a dipeptide with various physiological roles. By inhibiting CN1, this compound leads to a significant increase in circulating carnosine levels. This mechanism is being investigated for its therapeutic potential in conditions like diabetic nephropathy, where elevated carnosine levels are thought to be protective.[1]

Q2: What are the known off-target effects of this compound?

This compound has demonstrated a high degree of selectivity for its target, CN1. In a comprehensive screening, this compound (SAN9812) was tested at a concentration of 10 µM against a panel of 33 different receptors, ion channels, transporters, and enzymes and was found to be inactive. This suggests a low probability of off-target effects at therapeutic concentrations.

Q3: What specific off-target screening has been performed on this compound?

While the specific publication detailing the full off-target panel for this compound (SAN9812) is not publicly available, it is standard practice in drug development to use established safety screening panels. The screening of this compound was likely conducted using a panel similar to the Eurofins SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel, which are designed to identify interactions with targets known to be associated with adverse drug reactions.

Q4: What are the potential adverse effects of this compound based on its mechanism of action?

The primary theoretical concern regarding the use of a potent CN1 inhibitor like this compound is the potential for inducing a state similar to carnosinemia. Carnosinemia is a rare autosomal recessive metabolic disorder characterized by a deficiency of the carnosinase enzyme.[2][3]

Symptoms of carnosinemia are highly variable and can range from asymptomatic to severe neurological manifestations, including:

  • Developmental delay[2][3]

  • Intellectual disability[2][3]

  • Seizures[2]

  • Hypotonia (low muscle tone)[2][3]

  • Tremors[3]

It is important to note that the adverse effects associated with carnosinemia are likely due to the role of carnosinase in the central nervous system.[4] Peripheral inhibition of CN1, as targeted by this compound for conditions like diabetic nephropathy, may not necessarily lead to these neurological symptoms. In a 7-day study in mice, this compound treatment did not produce any major side effects, although specific neurological behavior tests were not performed.

Q5: I am observing unexpected results in my cell-based assay with this compound. What should I troubleshoot?

  • Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.

  • Concentration Verification: Double-check all calculations for dilutions and final concentrations in your assay.

  • Cell Line Health: Confirm the health and viability of your cell line. Passage number and culture conditions can affect experimental outcomes.

  • Assay Specifics: Review your assay protocol for any potential confounding factors. For example, components of the cell culture media could potentially interact with this compound, although this is unlikely given its high selectivity.

  • On-Target Effect Confirmation: If possible, include a positive control to confirm that the intended on-target effect (inhibition of CN1 activity) is occurring in your experimental system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's on-target activity.

Table 1: In Vitro Inhibitory Activity of this compound (SAN9812) against Human Carnosinase 1 (CN1)

ParameterValueConditions
Ki 11 nMHuman recombinant CN1
IC50 18 nMHuman recombinant CN1, 200 µM carnosine
IC50 340 nMHuman serum, 0.2 mg/ml carnosine
IC50 650 nMSerum from human CN1 transgenic mice, 0.2 mg/ml carnosine

Table 2: Off-Target Selectivity of this compound (SAN9812)

Panel TypeNumber of TargetsConcentration TestedResult
Standard Safety Panel3310 µMInactive

Experimental Protocols

Protocol 1: Off-Target Liability Screening (General Methodology)

This protocol describes a general methodology for assessing the off-target effects of a compound like this compound using a commercially available safety screening panel (e.g., Eurofins SafetyScreen44 or WuXi AppTec Mini Safety 44 Panel).

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plate Preparation: A series of dilutions of the this compound stock solution are prepared and added to multi-well plates.

  • Target Addition: Each well contains a specific purified enzyme, receptor, ion channel, or transporter from the screening panel.

  • Ligand/Substrate Addition: A radiolabeled ligand (for binding assays) or a specific substrate (for enzyme assays) is added to each well.

  • Incubation: The plates are incubated under specific conditions (temperature, time) to allow for binding or enzymatic reaction to occur.

  • Detection: The amount of bound radioligand or the product of the enzymatic reaction is quantified using appropriate detection methods (e.g., scintillation counting, fluorescence, luminescence).

  • Data Analysis: The percentage of inhibition of binding or enzyme activity is calculated for each target at the tested concentration of this compound. Significant inhibition (typically >50%) at a specific concentration (e.g., 10 µM) would indicate a potential off-target interaction.

Visualizations

Carnostatine_Mechanism_of_Action This compound This compound (SAN9812) CN1 Carnosinase 1 (CN1) This compound->CN1 IncreasedCarnosine Increased Circulating Carnosine Levels Hydrolysis Hydrolysis CN1->Hydrolysis Carnosine Carnosine Carnosine->Hydrolysis Carnosine->Hydrolysis Histidine β-Alanine + L-Histidine Hydrolysis->Histidine Hydrolysis->Histidine TherapeuticEffects Potential Therapeutic Effects (e.g., in Diabetic Nephropathy) IncreasedCarnosine->TherapeuticEffects

Caption: On-target mechanism of action of this compound.

Off_Target_Screening_Workflow Start Start: This compound Sample PrepareStock Prepare High-Concentration Stock Solution (e.g., in DMSO) Start->PrepareStock Dilution Create Serial Dilutions PrepareStock->Dilution AssayPlates Dispense into Multi-Well Assay Plates Dilution->AssayPlates AddTargets Add Individual Targets (Enzymes, Receptors, etc.) from Safety Panel AssayPlates->AddTargets AddReagents Add Ligand/Substrate AddTargets->AddReagents Incubate Incubate under Controlled Conditions AddReagents->Incubate Detect Detect Signal (e.g., Radioactivity, Fluorescence) Incubate->Detect Analyze Analyze Data: Calculate % Inhibition Detect->Analyze Result Result: Identify Potential Off-Target Interactions Analyze->Result

Caption: Generalized workflow for in vitro off-target screening.

References

Technical Support Center: Assessing Carnostatine Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions for assessing the blood-brain barrier (BBB) permeability of Carnostatine.

Introduction to this compound and BBB Permeability

This compound (also known as SAN9812) is a potent and selective inhibitor of carnosinase 1 (CN1) with potential therapeutic applications, including diabetic nephropathy.[1] Its ability to cross the blood-brain barrier is a critical determinant for its potential use in treating central nervous system (CNS) disorders. This guide provides standardized protocols and troubleshooting advice for evaluating the BBB permeability of this compound using established in vitro and in vivo models.

Experimental Protocols

Here we provide detailed methodologies for key experiments to assess the BBB permeability of this compound.

In Vitro Assessment

In vitro models offer a high-throughput and cost-effective initial screening of BBB permeability.

The PAMPA-BBB assay is a non-cell-based assay that models passive diffusion across the BBB.[2][3] It is a rapid and high-throughput method to predict the passive permeability of a compound.[2][4]

Principle: A 96-well microplate is used, with a donor compartment at the bottom and an acceptor compartment at the top, separated by a filter coated with a lipid solution mimicking the BBB. The test compound, this compound, is added to the donor well, and after an incubation period, the concentration in both donor and acceptor wells is measured to determine the permeability coefficient (Papp).

Protocol:

  • Prepare this compound Solution: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Coat the Membrane: Coat the filter of the acceptor plate with a brain lipid solution.

  • Add Compound to Donor Plate: Add the this compound solution to the donor wells.

  • Assemble the PAMPA Sandwich: Place the acceptor plate onto the donor plate.

  • Add Buffer to Acceptor Plate: Add buffer to the acceptor wells.

  • Incubate: Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Collection: After incubation, collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of this compound in each sample using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [C]A / [C]eq)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • Area = Area of the filter

    • Time = Incubation time

    • [C]A = Concentration in acceptor well

    • [C]eq = Equilibrium concentration

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_carn Prepare this compound Solution add_donor Add this compound to Donor Plate prep_carn->add_donor prep_lipid Coat Acceptor Plate with Lipid assemble Assemble PAMPA Sandwich prep_lipid->assemble add_donor->assemble add_acceptor Add Buffer to Acceptor Plate assemble->add_acceptor incubate Incubate add_acceptor->incubate sample Collect Samples (Donor & Acceptor) incubate->sample quantify Quantify this compound (LC-MS/MS) sample->quantify calculate Calculate Papp quantify->calculate

This assay utilizes a monolayer of brain capillary endothelial cells to create an in vitro model of the BBB.[5] This model can assess both passive and active transport mechanisms.[6]

Principle: Brain endothelial cells (e.g., hCMEC/D3) are cultured on a semi-permeable membrane in a Transwell® insert, which separates an apical (blood side) and a basolateral (brain side) chamber.[5][6] The integrity of the cell monolayer is crucial and is typically monitored by measuring Transendothelial Electrical Resistance (TEER).[6] this compound is added to the apical chamber, and its appearance in the basolateral chamber is monitored over time.

Protocol:

  • Cell Culture: Culture brain endothelial cells on Transwell® inserts until a confluent monolayer is formed.

  • Verify Monolayer Integrity: Measure the TEER to ensure the formation of tight junctions. The TEER values should be stable and meet the laboratory's established criteria.

  • Prepare this compound Solution: Dissolve this compound in the assay buffer.

  • Apical Dosing: Remove the medium from the apical chamber and replace it with the this compound solution.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Basolateral Sampling: At various time points, collect samples from the basolateral chamber. Replace the collected volume with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the formula:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt = Rate of this compound appearance in the basolateral chamber

    • A = Surface area of the membrane

    • C0 = Initial concentration in the apical chamber

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture_cells Culture Endothelial Cells on Transwell Inserts verify_integrity Verify Monolayer Integrity (TEER Measurement) culture_cells->verify_integrity apical_dosing Add this compound to Apical Chamber verify_integrity->apical_dosing prep_carn Prepare this compound Solution prep_carn->apical_dosing incubate Incubate at 37°C apical_dosing->incubate basolateral_sampling Sample from Basolateral Chamber at Time Points incubate->basolateral_sampling quantify Quantify this compound (LC-MS/MS) basolateral_sampling->quantify calculate Calculate Papp quantify->calculate

In Vivo Assessment

In vivo models provide a more physiologically relevant assessment of BBB permeability by considering factors such as blood flow and plasma protein binding.

This is a common in vivo method to assess BBB permeability.[7][8]

Principle: this compound is administered to mice via intravenous injection. After a specific circulation time, the brain is collected, and the concentration of this compound in the brain tissue is measured.

Protocol:

  • Animal Preparation: Use adult mice (e.g., C57BL/6).

  • This compound Administration: Inject a known dose of this compound intravenously (e.g., via the tail vein).

  • Circulation Time: Allow this compound to circulate for a predetermined period (e.g., 30 minutes).

  • Tissue Collection: Anesthetize the mouse and perform transcardial perfusion with saline to remove blood from the brain vasculature.

  • Brain Homogenization: Collect the brain and homogenize it.

  • Sample Preparation: Prepare the brain homogenate for analysis (e.g., protein precipitation).

  • Quantification: Determine the concentration of this compound in the brain homogenate and in plasma samples using LC-MS/MS.

  • Calculate Brain-to-Plasma Ratio (Kp): Kp = Cbrain / Cplasma

IV_Injection_Workflow cluster_procedure Procedure cluster_analysis Analysis iv_injection IV Injection of This compound into Mouse circulation Allow Circulation iv_injection->circulation perfusion Transcardial Perfusion circulation->perfusion brain_collection Collect Brain perfusion->brain_collection homogenize Homogenize Brain brain_collection->homogenize quantify Quantify this compound in Brain and Plasma (LC-MS/MS) homogenize->quantify calculate Calculate Kp quantify->calculate

This technique allows for the precise control of the composition of the fluid delivered to the brain vasculature.[9][10]

Principle: The blood supply to one hemisphere of a rat's brain is replaced with a perfusion fluid containing a known concentration of this compound.[9] This method eliminates the influence of peripheral metabolism and plasma protein binding.

Protocol:

  • Animal Surgery: Anesthetize a rat and surgically expose the carotid artery.

  • Catheterization: Insert a catheter into the carotid artery.

  • Perfusion: Perfuse the brain with a physiological buffer containing a known concentration of this compound for a short duration (e.g., 1-5 minutes).

  • Brain Collection: After perfusion, decapitate the rat and collect the brain.

  • Sample Preparation: Dissect and weigh the perfused brain region. Homogenize the tissue.

  • Quantification: Analyze the concentration of this compound in the brain homogenate and the perfusion fluid using LC-MS/MS.

  • Calculate Brain Uptake Clearance (Kin): Kin = Cbrain / (Cperfusate * T)

    Where:

    • Cbrain = Concentration in the brain

    • Cperfusate = Concentration in the perfusion fluid

    • T = Perfusion time

Quantitative Data Summary

The following table provides a template for summarizing and comparing the BBB permeability data for this compound against known high and low permeability compounds.

Compound Method Apparent Permeability (Papp) (10-6 cm/s) Brain-to-Plasma Ratio (Kp) Brain Uptake Clearance (Kin) (μL/min/g)
This compound PAMPA-BBBExperimental Value
TranswellExperimental Value
IV InjectionExperimental Value
In Situ PerfusionExperimental Value
Caffeine (High Permeability Control) PAMPA-BBB> 5.0> 1.0> 100
Transwell> 10.0
Atenolol (Low Permeability Control) PAMPA-BBB< 1.0< 0.1< 10
Transwell< 1.0

Troubleshooting Guides

PAMPA-BBB Assay
  • Q: My positive control shows low permeability.

    • A: This could be due to issues with the lipid membrane. Ensure the lipid solution is fresh and properly applied to the filter. Check for air bubbles trapped under the membrane. Verify the integrity of the donor and acceptor plates.

  • Q: I am observing high variability between replicate wells.

    • A: Inconsistent coating of the lipid membrane can lead to variability. Ensure a uniform coating on all wells. Also, check for and eliminate any air bubbles. Ensure accurate pipetting of all solutions.

Cell-Based Transwell Assay
  • Q: The TEER values of my cell monolayer are low or inconsistent.

    • A: This indicates a leaky monolayer. Ensure the cells are not overgrown or have not been passaged too many times. Check for contamination in the cell culture. Optimize the cell seeding density and culture time.

  • Q: My positive control (e.g., caffeine) shows low permeability.

    • A: If TEER values are acceptable, this might suggest issues with the analytical method. Verify the sensitivity and accuracy of your LC-MS/MS method for the control compound. Ensure there was no degradation of the compound during the assay.

  • Q: I am not seeing a significant change in permeability after treating with a disrupting agent.

    • A: The concentration or incubation time of the disrupting agent (e.g., LPS, TNF-α) may be insufficient. Consider increasing the concentration or extending the incubation period. Alternatively, try a different tracer molecule of a smaller size.[11]

In Vivo Assays
  • Q: The brain-to-plasma ratio (Kp) is highly variable between animals.

    • A: This can be due to inconsistencies in the IV injection, leading to variations in the administered dose. Ensure proper tail vein injection technique. Also, ensure the transcardial perfusion is complete to remove all blood from the brain, as residual blood can artificially inflate the brain concentration.

  • Q: In the in situ brain perfusion, I am observing edema in the perfused hemisphere.

    • A: This may be caused by a perfusion pressure that is too high. Monitor and regulate the perfusion pressure to be within the physiological range. Ensure the perfusion buffer is properly oxygenated and warmed to 37°C.

Frequently Asked Questions (FAQs)

  • Q: Which in vitro assay is better for assessing this compound's BBB permeability, PAMPA-BBB or the Transwell assay?

    • A: The PAMPA-BBB assay is a good first-pass screen for passive permeability due to its high throughput and low cost.[2][3] However, the Transwell assay provides more biologically relevant information as it can account for both passive diffusion and active transport mechanisms mediated by transporters expressed on the brain endothelial cells.[6] It is often recommended to use both assays for a comprehensive in vitro assessment.

  • Q: How do I choose the appropriate in vivo model?

    • A: The IV injection method in mice is a relatively straightforward and commonly used method to get an initial estimate of brain penetration (Kp). The in situ brain perfusion technique in rats is more complex but offers a more precise measurement of the rate of transport across the BBB (Kin) by eliminating confounding factors like metabolism and plasma protein binding.[9] The choice depends on the specific research question and available resources.

  • Q: What are considered "good" values for BBB permeability?

    • A: Generally, for CNS-active drugs, a Papp value > 5.0 x 10-6 cm/s in a PAMPA-BBB assay, a Kp > 1.0, and a Kin > 10-20 µL/min/g are considered indicative of significant BBB penetration. However, these are general guidelines, and the required level of permeability depends on the potency of the drug and its target concentration in the brain.

  • Q: What factors can influence the BBB permeability of this compound?

    • A: Key physicochemical properties influencing passive diffusion across the BBB include lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. Active transport mechanisms, involving uptake or efflux transporters at the BBB, can also significantly impact the net permeability.

  • Q: Can this compound's interaction with carnosinase in the periphery affect the measurement of its BBB permeability?

    • A: Yes, if this compound is rapidly metabolized in the blood, its plasma concentration will decrease quickly, which could lead to an underestimation of its brain penetration in an IV injection study. The in situ brain perfusion method would be advantageous in this case as it bypasses peripheral circulation and metabolism.

References

Technical Support Center: Carnostatine and Carnosine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers working with Carnostatine (SAN9812) and carnosine. It includes frequently asked questions, detailed experimental protocols for optimizing dosage ratios, and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as SAN9812, is a potent and highly selective inhibitor of carnosinase 1 (CN1), the primary enzyme responsible for the degradation of carnosine in human serum.[1][2] CN1 rapidly breaks down carnosine into its constituent amino acids, β-alanine and L-histidine, which limits the systemic bioavailability of orally administered carnosine.[2][3] this compound acts as a competitive inhibitor of CN1, with a reported Ki (inhibition constant) of 11 nM, effectively preventing the breakdown of carnosine and increasing its concentration in plasma and target tissues.[1][2][4]

Q2: What is the scientific rationale for combining this compound with carnosine?

Carnosine is an endogenous dipeptide with numerous therapeutic properties, including antioxidant, anti-inflammatory, anti-glycation, and neuroprotective effects.[3][5][6] However, its therapeutic potential in humans has been limited by high CN1 activity in the serum, which leads to rapid degradation.[2] By co-administering this compound, the activity of CN1 is inhibited, thereby protecting carnosine from breakdown. This synergistic approach significantly increases the bioavailability and concentration of carnosine in the body, potentially enhancing its therapeutic effects.[2] Studies in transgenic mice overexpressing human CN1 have shown that the simultaneous administration of this compound and carnosine can increase carnosine levels in plasma and kidney by up to 100-fold.[1][2]

Q3: Are there any established dosage ratios for this compound and carnosine?

The optimization of the this compound to carnosine ratio is still an active area of research, and a universally optimal ratio has not been established. Published data provides specific examples of effective combinations rather than a comprehensive dose-ratio analysis. Research has shown that a subcutaneous administration of 30 mg/kg this compound leads to a sustained reduction in CN1 activity and, when administered with carnosine, significantly boosts carnosine levels in vivo.[2][4] For in vitro studies, this compound has a reported IC50 of 18 nM when tested with a carnosine concentration of 200 µM.[1][4] Researchers are encouraged to determine the optimal ratio for their specific experimental model by following the protocols outlined in this guide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on available research.

ParameterValueSpecies/SystemCarnosine Conc.Source
Ki (Inhibition Constant) 11 nMHuman Recombinant CN1N/A[1][2]
IC50 (Half-maximal inhibitory concentration) 18 nMHuman Recombinant CN1200 µM[1][4]
Effective In Vivo Dose 30 mg/kg (subcutaneous)Human CN1 Transgenic MiceCo-administered[1][2]

Experimental Protocols

Protocol 1: In Vitro Dosage Ratio Optimization

This protocol provides a framework for determining the optimal synergistic ratio of this compound and carnosine in a cell culture model. The primary goal is to find the lowest effective concentration of this compound that maximizes the therapeutic effect of carnosine.

Objective: To identify the optimal this compound:carnosine ratio for a desired cellular outcome (e.g., reduction of oxidative stress, inhibition of inflammatory markers).

Materials:

  • Cell line of interest

  • Standard cell culture media and reagents

  • This compound (SAN9812)

  • L-Carnosine

  • Assay-specific reagents (e.g., DCFDA for oxidative stress, ELISA kit for cytokines)

  • Multi-well plates (96-well recommended)

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density appropriate for your specific cell line and assay duration. Allow cells to adhere and stabilize for 24 hours.

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock of this compound (e.g., 10 mM in a suitable solvent like DMSO or water, based on solubility).

    • Prepare a high-concentration stock of L-Carnosine (e.g., 100 mM in sterile water or culture medium).

  • Matrix Titration Setup:

    • Design a two-dimensional titration matrix. On one axis, prepare serial dilutions of carnosine (e.g., 0, 50, 100, 200, 400, 800 µM).

    • On the other axis, prepare serial dilutions of this compound (e.g., 0, 5, 10, 20, 40, 80 nM). This range brackets the known IC50.

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with carnosine alone.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add fresh medium containing the final concentrations of this compound and carnosine as per the matrix design.

    • Incubate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Induction of Stress (if applicable): If your model involves an induced stressor (e.g., H₂O₂ for oxidative stress, LPS for inflammation), add the stressor at a predetermined time point before the end of the incubation period.

  • Endpoint Analysis: Perform the desired assay to measure the outcome. This could include:

    • Cell Viability Assay: (e.g., MTT, PrestoBlue) to assess cytotoxicity of the combination.

    • Oxidative Stress Assay: (e.g., DCFDA, ROS-Glo) to measure reactive oxygen species.

    • Inflammation Assay: (e.g., ELISA, qPCR) to quantify inflammatory markers like TNF-α or IL-6.

  • Data Analysis:

    • Normalize the data to the untreated control.

    • Generate dose-response curves for each carnosine concentration across the range of this compound concentrations.

    • Use software (e.g., GraphPad Prism) to create a 3D response surface plot to visualize the synergistic interaction and identify the optimal ratio.[7]

Visualizations

Signaling & Experimental Diagrams

G cluster_0 Mechanism of Action Carnosine Carnosine (Therapeutic Agent) CN1 Carnosinase 1 (CN1) (Degrading Enzyme) Carnosine->CN1 Degraded by Effect Therapeutic Effect (e.g., Antioxidant, Anti-inflammatory) Carnosine->Effect Degradation Degradation Products (β-alanine + L-histidine) CN1->Degradation This compound This compound (CN1 Inhibitor) This compound->CN1 Inhibits

Caption: Mechanism of this compound action.

G cluster_1 In Vitro Dosage Optimization Workflow Start 1. Seed Cells in 96-well plate Prepare 2. Prepare Stock Solutions (this compound & Carnosine) Start->Prepare Matrix 3. Design 2D Titration Matrix (Varying concentrations of both compounds) Prepare->Matrix Treat 4. Treat Cells (Incubate for 24-72h) Matrix->Treat Assay 5. Perform Endpoint Assay (e.g., Viability, ROS, ELISA) Treat->Assay Analyze 6. Analyze Data & Identify Optimal Ratio Assay->Analyze

Caption: Workflow for in vitro dosage optimization.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments for dosage optimization.[8][9]

Problem Possible Cause Suggested Solution
Inconsistent or Non-Reproducible Results Cell passage number is too high, leading to altered phenotype or response.Use cells within a consistent and low passage range. Always record the passage number for each experiment.[9]
Mycoplasma contamination affecting cell metabolism and response.Regularly test cultures for mycoplasma. If contaminated, discard the cell stock and start with a fresh, uncontaminated vial.[10]
Variability in cell seeding density.Use a cell counter for accurate seeding. Ensure a single-cell suspension before plating to avoid clumps.[11]
High Cell Death in All Wells (including controls) Poor quality of frozen cell stock.Thaw a new vial of cells from a reliable stock. Ensure proper cryopreservation techniques are followed.[9]
Environmental stress (e.g., incorrect CO₂, temperature, or humidity in the incubator).Calibrate and monitor incubator settings regularly. Check CO₂ levels and ensure water pans are full.[10][11]
Cytotoxicity of the solvent (e.g., DMSO) used for this compound.Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all wells. Run a solvent-only control to check for toxicity.
Precipitate in Culture Medium This compound or carnosine is not fully dissolved or has low solubility at the tested concentration.Prepare stock solutions at a higher concentration and dilute further in the medium. Warm the medium to 37°C and vortex gently to dissolve compounds. If precipitate remains, filter the medium before use.[10]
Residual phosphate from detergents on glassware precipitating medium components.Ensure all glassware is thoroughly rinsed with deionized, distilled water before sterilization.[10]
Rapid pH Shift in Medium (Color Change) Incorrect CO₂ tension for the medium's bicarbonate concentration.Adjust the incubator's CO₂ percentage to match the sodium bicarbonate level in your medium (e.g., 5-10% CO₂ for 2.0-3.7 g/L bicarbonate).[10]
Fungal or bacterial contamination.Discard the contaminated culture immediately. Thoroughly decontaminate the incubator and biosafety cabinet. Review aseptic techniques.[8][10]
Cells Not Adhering to Culture Vessel Over-trypsinization during cell passaging, damaging cell surface proteins.Reduce trypsin incubation time or use a lower concentration of trypsin. Gently tap the flask to detach cells instead of prolonged incubation.[10]
Lack of attachment factors in serum-free medium.If using serum-free medium, ensure it is supplemented with the necessary attachment factors for your cell line.[10]

References

Technical Support Center: Managing CYP1A1 Activity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cytochrome P450 1A1 (CYP1A1). The aim is to help manage and understand the sources of variability in CYP1A1 activity in animal studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation in a question-and-answer format.

Question: Why am I observing high inter-animal variability in my CYP1A1 activity measurements?

Answer: High inter-animal variability is a common challenge in CYP1A1 studies and can stem from a combination of intrinsic and extrinsic factors.

  • Genetic Variation: Polymorphisms in the CYP1A1 gene or in genes that regulate its expression, such as the Aryl Hydrocarbon Receptor (AhR), can lead to significant differences in enzyme activity among individual animals, even within the same strain.[1]

  • Environmental Factors: The animal's environment plays a crucial role. Exposure to inducers present in bedding, feed, or the air can unintentionally increase CYP1A1 expression. Caging conditions and population density can also contribute to stress, which may affect metabolic enzyme activity.

  • Animal Handling and Stress: Handling procedures can have a dramatic effect on physiological parameters that influence enzyme activity.[2] Stress from handling can alter hormonal balances, which in turn may modulate CYP1A1 expression.

  • Age and Sex: CYP1A1 expression and activity can be influenced by the age and sex of the animals.[1][3] For example, studies have shown that female animals may exhibit lower induced CYP1A1 activity compared to males.[1]

  • Health Status: Underlying health conditions or infections can alter metabolic processes, including the expression and activity of CYP1A1.

To mitigate this, it is crucial to standardize as many of these factors as possible. Use animals from a genetically well-defined strain, control environmental conditions rigorously, and apply consistent, minimal-stress handling procedures.

Question: My induced CYP1A1 activity is lower than expected after treating with a known inducer. What are the possible causes?

Answer: Lower-than-expected induction of CYP1A1 activity can be due to several factors related to the inducer, the animal model, or the assay itself.

  • Inducer Administration: Check the dose, route, and frequency of administration. The bioavailability of the inducer may be lower than anticipated, or the dosing regimen may be insufficient to achieve maximal induction.

  • Animal Model Specifics: Different species and even strains can have varied responses to inducers.[4] The specific animal model you are using may be less sensitive to the chosen inducer.

  • Negative Regulation: The CYP1A1 gene is subject to negative feedback loops. For instance, the activity of CYP1A1 can lead to the production of reactive oxygen species (ROS), such as H₂O₂, which can, in turn, repress the CYP1A1 gene promoter activity.[5]

  • Assay Conditions: Issues with the experimental assay can lead to artificially low readings. Ensure that the substrate concentration is not limiting, the incubation time is optimal, and all reagents, including the NADPH-generating system, are fresh and active.[6] The pH and temperature of the assay must also be meticulously controlled.[7]

  • Inhibitory Compounds: The vehicle used to deliver the inducer or other co-administered substances could have inhibitory effects on CYP1A1 activity.

Question: I'm observing inconsistent results between my in vitro (microsomal) and in vivo CYP1A1 studies. Why might this be?

Answer: Discrepancies between in vitro and in vivo results are common and highlight the complexity of biological systems.

  • Bioavailability and Distribution: In vitro assays with liver microsomes expose the enzyme directly to the substrate. In vivo, the compound must be absorbed, distributed to the liver, and taken up by hepatocytes, all of which can limit the concentration of the substrate reaching the enzyme.

  • Presence of Other Enzymes: In vitro assays often use specific substrates for CYP1A1. However, in vivo, other metabolic enzymes may also process the substrate, complicating the interpretation of results.[7]

  • Regulatory Pathways: In vivo, CYP1A1 expression is controlled by complex signaling pathways, including the AhR and Wnt/β-catenin pathways, which are not fully replicated in a microsomal preparation.[8] Hormonal regulation and other systemic factors also play a role in vivo.

  • Cofactor Availability: The availability of cofactors like NADPH can be a limiting factor in vivo under certain physiological conditions, whereas it is supplied in excess in in vitro assays.

To bridge the gap, consider using more complex in vitro models, such as primary hepatocytes, which better reflect the cellular environment.

Frequently Asked Questions (FAQs)

What are the key factors to control in the animal's environment to minimize CYP1A1 variability?

To minimize variability, strict control over the animal's environment is essential.

  • Diet: Use a standardized, purified diet. Many standard chows contain natural compounds (e.g., from alfalfa or soy) that can induce or inhibit CYP1A1.

  • Bedding: Some types of wood bedding (e.g., cedar) release aromatic hydrocarbons that are potent CYP1A1 inducers. Use non-aromatic bedding like corn cob or cellulose.

  • Water: Provide purified water to avoid contaminants that could affect metabolic enzymes.

  • Light Cycle: Maintain a consistent light-dark cycle, as circadian rhythms can influence the expression of metabolic genes.

  • Temperature and Humidity: Keep ambient temperature and humidity within a narrow, consistent range.[2]

Which is the best substrate to use for measuring CYP1A1 activity in my animal model?

The choice of substrate is critical for accurate measurement of CYP1A1 activity.

  • 7-Ethoxyresorufin (EROD assay): This is the most common and widely accepted substrate for measuring CYP1A1 activity.[9][10] It is highly specific and the resulting product, resorufin, is easily detected by fluorescence, providing a sensitive and rapid assay.[10]

  • Phenacetin: This is another well-regarded substrate, particularly for CYP1A2, but it is also metabolized by CYP1A1. Its use requires HPLC-based methods for product detection.[6]

  • Benzo[a]pyrene (BaP): As a classic substrate, BaP hydroxylation is a measure of CYP1A1 activity.[11] However, it is a known carcinogen and requires careful handling.[12]

For most applications, the EROD assay is the recommended method due to its specificity, sensitivity, and convenience.[10]

How does the genetic background of the animal strain affect CYP1A1 activity?

The genetic background is a major determinant of CYP1A1 activity.

  • AhR Polymorphisms: The Aryl Hydrocarbon Receptor (AhR) is the primary transcription factor that regulates CYP1A1 gene induction.[8] Polymorphisms in the AhR gene can lead to differences in receptor affinity for inducers and subsequent CYP1A1 expression. For example, certain mouse strains (e.g., DBA/2J) have a low-affinity AhR variant, making them less responsive to inducers compared to high-responsivity strains (e.g., C57BL/6J).

  • CYP1A1 Polymorphisms: Variations in the CYP1A1 gene itself can result in an enzyme with altered catalytic activity or stability.[1][11]

It is crucial to be aware of the genetic background of your chosen animal strain and to report it clearly in any publications.

What is the role of the Aryl Hydrocarbon Receptor (AhR) in CYP1A1 regulation?

The AhR is a ligand-activated transcription factor that is the master regulator of CYP1A1 gene expression.[13]

  • Ligand Binding: In its inactive state, the AhR resides in the cytoplasm. When a ligand (such as a polycyclic aromatic hydrocarbon or dioxin) enters the cell and binds to the AhR, the receptor complex is activated.

  • Nuclear Translocation: The activated AhR complex translocates into the nucleus.

  • Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[8]

  • DNA Binding: This AhR/ARNT dimer binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) located in the promoter region of the CYP1A1 gene.[8]

  • Gene Transcription: The binding of the AhR/ARNT complex to the DREs recruits co-activators and initiates the transcription of the CYP1A1 gene, leading to increased synthesis of CYP1A1 mRNA and, subsequently, the CYP1A1 enzyme.

Data Presentation

Table 1: Factors Influencing CYP1A1 Activity in Animal Studies

FactorSource of VariabilityRecommended Action
Genetics Strain, substrain, and individual polymorphisms in CYP1A1 and AhR genes.[1]Use a well-defined, isogenic strain. Report the specific strain used.
Sex Hormonal differences can influence enzyme expression.[1]Use animals of a single sex or balance study groups and analyze sexes separately.
Age Enzyme expression can change significantly with development and aging.[3][14]Use a narrow age range for all animals in the study.
Diet Components in standard chow can induce or inhibit CYP1A1.Use a purified, defined diet for at least two weeks prior to the study.
Bedding Softwood bedding can release volatile organic compounds that induce CYP1A1.Use hardwood, corn cob, or cellulose-based bedding.
Stress Handling, noise, and housing conditions can alter physiological states.[2]Acclimate animals properly and use consistent, low-stress handling techniques.
Health Subclinical infections or inflammation can alter metabolic enzyme activity.Monitor animal health closely and exclude any unhealthy animals from studies.

Table 2: Comparison of Common CYP1A1 Activity Assays

Assay MethodSubstrateDetection MethodAdvantagesDisadvantages
EROD 7-EthoxyresorufinFluorometryHigh sensitivity, high specificity, rapid, homogeneous format available.[9][10][15]Substrate can be expensive; potential for light-sensitive degradation.
Phenacetin O-deethylation PhenacetinHPLC-UV/MSWell-characterized reaction; reflects a drug metabolism pathway.[6]Requires sample extraction and chromatography; lower throughput.
Benzo[a]pyrene Hydroxylation Benzo[a]pyreneHPLC-FluorescenceHistorically significant; uses a pro-carcinogen substrate.[12]Substrate is toxic and carcinogenic; requires careful handling and disposal.

Experimental Protocols

Protocol: Measurement of CYP1A1 Activity using the EROD Assay in Liver Microsomes

This protocol describes the quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as a substrate.[9][10]

1. Preparation of Liver Microsomes: a. Euthanize the animal according to approved institutional animal care and use committee (IACUC) protocols. b. Perfuse the liver with ice-cold saline to remove blood. c. Excise the liver, weigh it, and homogenize it in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 1.15% KCl). d. Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. f. Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend the pellet in a storage buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol) and store at -80°C. g. Determine the total protein concentration of the microsomal preparation using a standard method like the Bradford assay.[10]

2. EROD Assay Procedure: a. Prepare a reaction mixture in a 96-well microplate. Each well should contain:

  • Phosphate buffer (0.1 M, pH 7.4)
  • Liver microsomes (typically 10-50 µg of microsomal protein)
  • 7-Ethoxyresorufin (final concentration of ~1-2 µM) b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the reaction by adding an NADPH-generating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a final concentration of 1 mM NADPH.[6] d. Immediately place the plate in a fluorescence plate reader pre-set to 37°C. e. Measure the formation of the product, resorufin, kinetically over 10-15 minutes. Use an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[6] f. A standard curve using known concentrations of resorufin must be run in parallel to quantify the amount of product formed.

3. Data Analysis: a. Calculate the rate of resorufin formation from the linear portion of the kinetic curve. b. Use the resorufin standard curve to convert the fluorescence units/min to pmol/min. c. Normalize the activity to the amount of microsomal protein used in the assay. The final activity is expressed as pmol/min/mg of microsomal protein.

Visualizations

CYP1A1_Induction_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum Inducer Inducer (e.g., TCDD, PAH) AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) Inducer->AhR_complex Binds AhR_active Activated AhR-Inducer AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT Dimer ARNT->AhR_ARNT DRE DRE (DNA) AhR_ARNT->DRE Binds to CYP1A1_mRNA CYP1A1 mRNA DRE->CYP1A1_mRNA Initiates Transcription CYP1A1_protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_protein Translation EROD_Workflow start Start: Animal Selection & Acclimation treatment Inducer/Vehicle Treatment start->treatment euthanasia Euthanasia & Liver Perfusion/Excision treatment->euthanasia homogenization Liver Homogenization euthanasia->homogenization centrifugation1 Centrifugation (9,000 x g) homogenization->centrifugation1 centrifugation2 Ultracentrifugation (100,000 x g) centrifugation1->centrifugation2 Supernatant microsomes Isolate Microsomal Pellet & Determine Protein Conc. centrifugation2->microsomes Pellet assay_setup Set up EROD Assay (Microsomes, Buffer, Substrate) microsomes->assay_setup reaction Initiate Reaction (NADPH) & Read Fluorescence assay_setup->reaction analysis Data Analysis (Normalize to Protein & Time) reaction->analysis end End: Report CYP1A1 Activity analysis->end Troubleshooting_Logic problem Problem: High Variability in CYP1A1 Activity check_animals Are animal strain, age, and sex consistent? problem->check_animals fix_animals Standardize animal parameters. Use a single isogenic strain. check_animals->fix_animals No check_env Is the environment (diet, bedding, caging) strictly controlled? check_animals->check_env Yes fix_animals->check_animals fix_env Switch to purified diet and non-inducing bedding. Standardize housing. check_env->fix_env No check_handling Are animal handling procedures consistent and low-stress? check_env->check_handling Yes fix_env->check_env fix_handling Implement consistent handling protocols and adequate acclimation. check_handling->fix_handling No check_assay Are assay reagents (NADPH, substrate) fresh and conditions optimal? check_handling->check_assay Yes fix_handling->check_handling fix_assay Prepare fresh reagents. Validate assay parameters (pH, temp, concentrations). check_assay->fix_assay No solution Variability Reduced check_assay->solution Yes fix_assay->check_assay

References

Technical Support Center: Troubleshooting Inconsistent Results in Carnostatine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carnostatine experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies that may arise during their studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your results.

I. General Questions & FAQs

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as SAN9812, is a potent and selective inhibitor of carnosinase 1 (CN1).[1][2] CN1 is the enzyme responsible for the rapid degradation of carnosine in human serum.[1][2] By inhibiting CN1, this compound increases the bioavailability of carnosine, which has demonstrated therapeutic potential in conditions like diabetic nephropathy due to its antioxidant and anti-glycation properties.[1][2] The inhibition mechanism is competitive, with this compound binding to the active site of CN1.[3][4]

Q2: What are the key experimental parameters for this compound?

Key parameters for this compound have been determined in various studies. These values are crucial for designing experiments and interpreting results.

ParameterValueSpecies/SystemReference
Ki (Inhibition Constant) 11 nMHuman recombinant CN1[1][2]
IC50 (Half maximal inhibitory concentration) 18 nMHuman recombinant CN1
In vivo dosage 30 mg/kg (subcutaneous)Human CN1 transgenic mice[1][2]

Q3: What are the known isoforms of carnosinase, and is this compound selective?

There are two main isoforms of carnosinase: CN1 (serum carnosinase) and CN2 (cytosolic non-specific dipeptidase).[5] this compound is reported to be a highly selective inhibitor of CN1.[1][2] However, it is important to note that the selectivity against CN2 has not been extensively reported in all studies, which could be a consideration in experiments using complex biological samples.[5]

II. Troubleshooting Guide: this compound Enzyme Inhibition Assays

This section addresses common issues encountered during in vitro enzyme inhibition assays with this compound.

Q4: My this compound inhibition assay shows high variability between replicates. What could be the cause?

High variability in enzyme inhibition assays can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, substrate (carnosine), or the enzyme (CN1) can lead to significant variability.

    • Solution: Use calibrated pipettes, and for small volumes, prepare master mixes to ensure consistency across wells.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent incubation temperatures can alter the rate of the enzymatic reaction.

    • Solution: Ensure all reagents are equilibrated to the assay temperature before starting the experiment. Use a temperature-controlled plate reader or water bath for incubation.

  • Reagent Instability: Improper storage or handling of this compound, CN1, or carnosine can lead to degradation and loss of activity.

    • Solution: Aliquot reagents upon receipt and store them at the recommended temperatures. Avoid repeated freeze-thaw cycles.

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.

    • Solution: Avoid using the outer wells for critical samples or ensure the plate is properly sealed during incubation. Fill the outer wells with a buffer to maintain humidity.

Q5: I am not observing the expected level of CN1 inhibition with this compound. Why might this be?

Several factors could contribute to lower-than-expected inhibition:

  • Incorrect this compound Concentration: Errors in calculating dilutions or preparing stock solutions can lead to a lower final concentration in the assay.

    • Solution: Double-check all calculations and ensure the stock solution was prepared correctly.

  • Degraded this compound: As an inhibitor, the integrity of this compound is critical.

    • Solution: Use a fresh aliquot of this compound. If in doubt about its stability, obtain a new batch.

  • High CN1 Activity: The concentration of the enzyme will directly impact the apparent IC50 of an inhibitor.

    • Solution: Ensure you are using a consistent and appropriate concentration of recombinant CN1. If using biological samples (e.g., serum), be aware that CN1 activity can vary significantly between individuals due to genetic polymorphisms, age, and disease state.

  • Substrate Concentration: In a competitive inhibition assay, the concentration of the substrate (carnosine) will influence the apparent IC50 of this compound.

    • Solution: Maintain a consistent carnosine concentration across all assays. This concentration should be near the Km of the enzyme for optimal results.

Q6: I am seeing inconsistent results when using human serum as the source of CN1. What are the potential reasons?

Human serum presents unique challenges due to its complexity:

  • Inter-individual Variability in CN1 Activity: CN1 activity in human serum is known to have high inter-individual variability due to genetic polymorphisms in the CNDP1 gene.

    • Solution: If possible, genotype the serum donors for the CNDP1 polymorphism. At a minimum, measure the baseline CN1 activity of each serum sample before performing inhibition studies.

  • Presence of Other Inhibitors or Enhancers: Serum contains numerous molecules that could potentially interfere with the assay.

    • Solution: Include appropriate controls, such as a serum sample with a known CN1 activity and a known response to a standard inhibitor.

  • Sample Handling and Storage: Improper handling of serum samples can lead to degradation of CN1.

    • Solution: Process and freeze serum samples promptly after collection. Avoid repeated freeze-thaw cycles.

III. Troubleshooting Guide: Cell-Based Assays with this compound

This section provides guidance for troubleshooting cell-based experiments where this compound is used to modulate intracellular carnosine levels.

Q7: I am not observing the expected downstream effects of increased carnosine in my cell-based assay (e.g., changes in cell viability, signaling pathways). What should I check?

  • Cellular Uptake of Carnosine: The primary function of this compound is to prevent the degradation of extracellular carnosine. For an intracellular effect, the cells must be able to take up carnosine.

    • Solution: Confirm that your cell line expresses the necessary transporters for carnosine uptake (e.g., PEPT1, PEPT2).

  • Baseline Intracellular Carnosine Levels: The effect of carnosine may be more pronounced in cells with low endogenous levels.

    • Solution: If possible, measure the baseline intracellular carnosine concentration in your cell line.

  • Cell Health and Viability: Inconsistent results can arise from unhealthy or variable cell cultures.

    • Solution: Ensure consistent cell seeding density, passage number, and growth conditions. Regularly check for mycoplasma contamination.

  • This compound and Carnosine Stability in Culture Media: The stability of both compounds over the course of the experiment is crucial.

    • Solution: Consider the stability of this compound and carnosine in your specific cell culture medium and incubation conditions. It may be necessary to replenish the medium with fresh compounds during long-term experiments.

Q8: My Western blot results for downstream signaling pathways (e.g., mTOR) are inconsistent. How can I troubleshoot this?

Inconsistent Western blot results are a common issue. Here are some key areas to focus on:

  • Sample Preparation: Consistent and rapid cell lysis is critical for preserving protein phosphorylation states.

    • Solution: Use a lysis buffer containing phosphatase and protease inhibitors. Ensure all samples are processed identically and quickly on ice.

  • Protein Quantification: Inaccurate protein quantification will lead to uneven loading on the gel.

    • Solution: Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay.

  • Antibody Performance: The quality and specificity of your primary and secondary antibodies are paramount.

    • Solution: Use antibodies that have been validated for your application. Optimize antibody dilutions and incubation times. Always include positive and negative controls.

  • Transfer Efficiency: Incomplete or uneven transfer of proteins from the gel to the membrane can lead to variable band intensities.

    • Solution: Ensure proper sandwich assembly and transfer conditions (voltage, time). Check for air bubbles between the gel and the membrane. You can stain the membrane with Ponceau S to visualize protein transfer.

IV. Experimental Protocols

Protocol 1: In Vitro Carnosinase 1 (CN1) Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on CN1 activity by measuring the amount of histidine produced from the enzymatic cleavage of carnosine.

Materials:

  • Recombinant Human Carnosinase 1 (CN1)

  • This compound

  • L-Carnosine (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • O-Phthaldialdehyde (OPA) reagent for histidine detection

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of L-Carnosine in Assay Buffer.

    • Dilute recombinant CN1 to the desired concentration in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of various concentrations of this compound (or vehicle control) to the appropriate wells.

    • Add 20 µL of diluted CN1 to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of L-Carnosine solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a suitable stop solution (e.g., 10 µL of 1 M HCl).

    • Add 100 µL of OPA reagent to all wells.

    • Incubate at room temperature in the dark for 10 minutes.

  • Measurement:

    • Read the fluorescence on a plate reader at Ex/Em = 360/460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the "no enzyme" control from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of mTOR Pathway Activation

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the mTOR signaling pathway, such as Akt and S6 kinase, in response to treatment with this compound and carnosine.

Materials:

  • Cell culture reagents

  • This compound and L-Carnosine

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with the desired concentrations of this compound and carnosine for the specified duration.

    • Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer containing inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with Lysis Buffer and loading dye.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with antibodies for total proteins and a loading control (e.g., GAPDH) to normalize the data.

    • Quantify the band intensities using image analysis software.

V. Visualizations

Carnosine_Signaling_Pathway This compound This compound CN1 Carnosinase 1 (CN1) This compound->CN1 inhibits Carnosine_ext Extracellular Carnosine CN1->Carnosine_ext degrades Transporter Peptide Transporters (PEPT1/2) Carnosine_ext->Transporter uptake Carnosine_int Intracellular Carnosine Akt Akt Carnosine_int->Akt modulates Apoptosis Apoptosis Carnosine_int->Apoptosis inhibits Transporter->Carnosine_int mTORC1 mTORC1 S6K p70S6K mTORC1->S6K activates Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth promotes

Caption: this compound inhibits CN1, increasing carnosine levels and modulating downstream signaling.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckReagents Verify Reagent Integrity (this compound, CN1, Carnosine) Start->CheckReagents CheckProtocol Review Experimental Protocol (Concentrations, Incubation Times) Start->CheckProtocol CheckEnvironment Assess Environmental Factors (Temperature, pH) Start->CheckEnvironment CheckHandling Evaluate Sample Handling (Pipetting, Cell Culture) Start->CheckHandling EnzymeAssay Enzyme Assay Specifics (Source of CN1, Substrate Conc.) CheckReagents->EnzymeAssay CheckProtocol->EnzymeAssay CellAssay Cell-Based Assay Specifics (Cell Line, Downstream Analysis) CheckProtocol->CellAssay CheckEnvironment->EnzymeAssay CheckHandling->CellAssay Resolve Issue Resolved EnzymeAssay->Resolve Consult Consult Further Documentation or Technical Support EnzymeAssay->Consult CellAssay->Resolve CellAssay->Consult

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

Technical Support Center: Carnostatine and Neurological Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating Carnostatine. It provides a summary of current knowledge regarding its potential neurological effects, presented in a question-and-answer format with troubleshooting guides.

Disclaimer: this compound is an investigational compound. The information provided here is based on limited preclinical data and the known pharmacology of carnosine. Comprehensive clinical safety data, particularly regarding neurological side effects in humans, is not yet available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of carnosinase 1 (CN1), an enzyme responsible for the degradation of the dipeptide carnosine.[1][2] By inhibiting CN1, this compound administration leads to a significant increase in the circulating and tissue levels of carnosine.[2][3]

Q2: Are there any known neurological side effects of this compound from preclinical or clinical studies?

A2: Direct evidence regarding the neurological side effects of this compound is very limited. A study in transgenic mice overexpressing human CN1 found that administration of this compound (also referred to as SAN9812) resulted in a sustained inhibition of carnosinase activity without observable negative effects on the central nervous system.[3][4] To date, there is no published data from human clinical trials detailing the neurological safety profile of this compound.

Q3: Since this compound increases carnosine levels, what are the known neurological effects of carnosine?

A3: Carnosine is an endogenous dipeptide with a range of neuroprotective functions.[5][6][7][8][9] It is considered to have antioxidant and anti-inflammatory properties within the brain.[5][9][10] Studies have suggested its potential therapeutic role in various neurological and neurodegenerative disorders.

Q4: Can elevated levels of carnosine, as induced by this compound, lead to adverse neurological effects?

A4: While carnosine is generally considered safe, a study on high-dose oral carnosine supplementation in healthy volunteers reported some dose-dependent adverse events. At a high dose of 15 grams, a significant percentage of participants experienced headache (43.5%), nausea (21.7%), and paresthesia (a sensation of tingling or numbness) (21.7%).[11] However, long-term daily dosing of 10 grams (5 grams twice daily) did not produce any adverse events.[11] These effects may be linked to carnosine's metabolites, histidine and beta-alanine.[11]

Troubleshooting Guide for In-Vivo Experiments

Observed Issue Potential Cause Troubleshooting Steps
Unexpected behavioral changes in animal models (e.g., sedation, hyperactivity, ataxia) Although not reported for this compound, high systemic carnosine levels could theoretically modulate neurotransmitter systems.1. Perform a dose-response study to determine if the effects are dose-dependent.2. Include a comprehensive battery of behavioral and motor function tests in your study design.3. Measure plasma and brain levels of carnosine and its metabolites (histidine, beta-alanine) to correlate with behavioral observations.
Seizure-like activity Unlikely, as carnosine has shown anticonvulsant effects in some preclinical models.[5] However, any new CNS-active compound should be evaluated for this potential.1. Monitor animals closely for any signs of seizure activity.2. Consider electroencephalogram (EEG) monitoring in relevant animal models if there is a concern.
Headache or signs of discomfort in animals (e.g., head pressing) This is a reported side effect of very high-dose carnosine in humans.[11]1. Carefully observe animals for any signs of pain or distress.2. Evaluate if the dosage of this compound is leading to exceptionally high carnosine levels.

Data on Neurological Side Effects of High-Dose Carnosine Supplementation

The following table summarizes the adverse events observed in a dose-escalation study of oral carnosine in healthy human volunteers.

Dose Adverse Events Reported Most Common Adverse Events (%)
Up to 10gWell-tolerated-
15g77% of participants experienced side effectsHeadache (43.5%), Nausea (21.7%), Paresthesia (21.7%)

Data from a study on oral carnosine supplementation in healthy volunteers.[11]

Experimental Protocols

Protocol: Assessment of Potential Neurological Side Effects of this compound in a Rodent Model

Objective: To evaluate the potential neurological and behavioral side effects of this compound administration in mice.

Methodology:

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Vehicle control (e.g., saline or appropriate vehicle).

    • This compound (low dose).

    • This compound (mid dose).

    • This compound (high dose).

  • Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, subcutaneous injection) for a specified period (e.g., 14 or 28 days).

  • Behavioral Assessments: Conduct a battery of behavioral tests at baseline and at specified time points during the study. These may include:

    • Open Field Test: To assess locomotor activity, anxiety, and exploratory behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Grip Strength Test: To measure muscle strength.

    • Hot Plate Test: To assess thermal pain sensitivity.

  • Clinical Observations: Record daily observations of animal health, including body weight, food and water intake, and any visible signs of toxicity or abnormal behavior.

  • Terminal Procedures: At the end of the study, collect blood samples to measure plasma concentrations of this compound, carnosine, and its metabolites. Perfuse the animals and collect brain tissue for histopathological analysis to identify any signs of neurotoxicity.

Visualizations

Carnostatine_Mechanism_of_Action cluster_0 Normal Physiology cluster_1 Pharmacological Intervention Carnosine Carnosine CN1 Carnosinase 1 (CN1) Carnosine->CN1 Degradation Metabolites Beta-alanine + L-histidine CN1->Metabolites This compound This compound Inhibited_CN1 Carnosinase 1 (CN1) (Inhibited) This compound->Inhibited_CN1 Inhibition Increased_Carnosine Increased Carnosine Levels Potential Neurological Effects Potential Neurological Effects Increased_Carnosine->Potential Neurological Effects

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Rodent Model dosing Daily Dosing: Vehicle or this compound start->dosing behavior Behavioral Testing (Open Field, Rotarod, etc.) dosing->behavior observation Daily Clinical Observations dosing->observation terminal Terminal Procedures: Blood & Brain Collection behavior->terminal observation->terminal analysis Data Analysis: Biochemical, Histopathological, and Behavioral terminal->analysis end End: Safety Profile analysis->end

References

Technical Support Center: Mitigating Carnostatine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carnostatine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in biochemical assays and to address potential concerns about assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as SAN9812, is a potent and highly selective competitive inhibitor of Carnosinase 1 (CN1), a metalloprotease that hydrolyzes carnosine.[1][2] It is utilized in research to study the roles of carnosine and carnosinase in various physiological and pathological processes, including diabetic nephropathy.[1][2]

Q2: Is this compound known to interfere with other common biochemical assays?

A2: Based on current scientific literature, this compound is characterized by its high selectivity for Carnosinase 1 (CN1). One study noted that this compound was tested against a panel of other enzymes and receptors with encouraging results, suggesting minimal off-target effects.[3] However, as with any bioactive small molecule, it is best practice to perform control experiments to rule out potential off-target effects in your specific assay system.

Q3: Can this compound, as a metalloprotease inhibitor, interfere with serine protease assays?

A3: this compound's inhibitory action is specific to the metalloprotease CN1. While cross-reactivity is always a theoretical possibility, there is no direct evidence to suggest that this compound significantly inhibits serine proteases. To confirm this in your assay, it is recommended to run a control experiment with a known serine protease and its specific substrate in the presence and absence of this compound.

Q4: Could this compound interfere with immunoassay results, such as in an ELISA?

A4: There is no published evidence to indicate that this compound directly interferes with the components of common immunoassay platforms like ELISA. Such interference would likely be due to non-specific binding or unforeseen interactions with antibodies or enzymes (e.g., HRP, AP) used in the assay. A simple control experiment, where this compound is added to a well-characterized ELISA system, can rule out any such interference.

Troubleshooting Guides

This section provides structured guidance for identifying and mitigating potential interference from this compound in your experiments.

Issue 1: Unexpected Inhibition in a Non-Carnosinase Protease Assay

Possible Cause: While unlikely due to its high selectivity, this compound could be exhibiting off-target inhibition of another protease in your assay.

Troubleshooting Steps:

  • Confirm this compound Specificity:

    • Run your protease assay with a known, specific inhibitor for the protease of interest as a positive control for inhibition.

    • Run the assay with this compound at a range of concentrations.

    • Compare the inhibition profile of this compound to that of the specific inhibitor.

  • Characterize the Inhibition:

    • If inhibition by this compound is observed, perform enzyme kinetic studies (e.g., Michaelis-Menten kinetics) to determine the nature of the inhibition (competitive, non-competitive, etc.). This can provide insights into whether the interaction is specific.

  • Use an Alternative Inhibitor:

    • If off-target inhibition is confirmed and problematic, consider using an alternative, structurally unrelated inhibitor for your target protease.

Issue 2: Inconsistent or Unexpected Results in an ELISA

Possible Cause: this compound may be non-specifically interacting with assay components.

Troubleshooting Steps:

  • Component Interference Check:

    • Run a control plate where this compound is added to wells containing only the detection antibody and substrate to check for direct effects on the detection system.

    • Coat a plate with your capture antibody and add this compound along with the detection antibody (no antigen) to check for non-specific binding that could bridge the antibodies.

  • Spike and Recovery Experiment:

    • Prepare a sample with a known concentration of your analyte of interest.

    • Spike this sample with this compound at the concentration used in your experiments.

    • Run the spiked and un-spiked samples in your ELISA. A significant difference in the measured analyte concentration would indicate interference.

  • Dilution Linearity:

    • Serially dilute a sample containing your analyte and this compound.

    • The measured analyte concentration should decrease linearly with the dilution factor. A non-linear response may suggest interference.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound.

CompoundTarget EnzymeIC50 / KiAssay ConditionsReference
This compound (SAN9812) Human Recombinant Carnosinase 1 (CN1)Ki = 11 nMNot specified[1][2]

Experimental Protocols

Protocol 1: Determining Carnosinase 1 (CN1) Activity

This protocol is adapted from established methods for measuring CN1 activity.[4][5]

Materials:

  • Heparinized plasma or serum sample

  • L-carnosine (substrate)

  • 1% Trichloroacetic acid (TCA) or 35% Sulfosalicylic acid (SSA)

  • O-phthaldialdehyde (OPA)

  • Microplate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 460 nm)

  • Incubator at 37°C

Procedure:

  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Reaction Initiation: In a microcentrifuge tube, add your sample. Initiate the enzymatic reaction by adding L-carnosine to a final concentration of 2.0 mM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding 1% TCA or 35% SSA.

  • Histidine Derivatization: Centrifuge the terminated reaction to pellet precipitated proteins. Take the supernatant and add OPA to derivatize the liberated histidine.

  • Fluorescence Measurement: Read the fluorescence in a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculation: The amount of liberated histidine is proportional to the CN1 activity. A standard curve with known concentrations of histidine should be prepared to quantify the results.

Protocol 2: Control Experiment to Test for this compound Interference in a Generic Protease Assay

Materials:

  • Protease of interest

  • Specific substrate for the protease (preferably a fluorogenic or chromogenic substrate)

  • Assay buffer optimal for the protease

  • This compound

  • Known specific inhibitor for the protease (positive control)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Prepare Reagents: Dissolve the protease, substrate, this compound, and the specific inhibitor in the assay buffer to their working concentrations.

  • Set up Plate: In a 96-well plate, set up the following conditions in triplicate:

    • No Inhibitor Control: Protease + Substrate

    • This compound Test: Protease + Substrate + this compound (at various concentrations)

    • Positive Inhibition Control: Protease + Substrate + Specific Inhibitor

    • Blank: Assay Buffer + Substrate (no enzyme)

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the signal (absorbance or fluorescence) at regular intervals for a set period.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the signal vs. time curve) for each condition.

    • Compare the reaction rates in the presence of this compound to the "No Inhibitor Control" and the "Positive Inhibition Control".

    • Significant reduction in the reaction rate in the presence of this compound would indicate potential interference.

Visualizations

Caption: Carnosine synthesis, degradation, and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis A Prepare Assay Reagents: - Protease - Substrate - Buffers C Plate Setup (96-well): - No Inhibitor Control - this compound Test - Positive Control A->C B Prepare Test Compounds: - this compound - Specific Inhibitor B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Plate Reader) D->E F Data Analysis: - Calculate Reaction Rates - Compare Inhibition E->F

Caption: Workflow for testing this compound interference in a protease assay.

References

stratification of animals for chronic Carnostatine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting chronic studies with Carnostatine, focusing on the critical step of animal stratification based on Carnosinase 1 (CN1) activity.

Frequently Asked Questions (FAQs)

Q1: Why is stratification of animals necessary for chronic this compound studies?

A1: Stratification is crucial due to the inherent biological variability of Carnosinase 1 (CN1) activity among animals, even within the same strain and age group. This compound is a potent inhibitor of CN1. Therefore, the baseline CN1 activity will directly influence the therapeutic efficacy and pharmacokinetic profile of the drug. Stratifying animals into groups with comparable CN1 activity ensures that observed differences in study outcomes are attributable to the treatment and not to pre-existing variations in enzyme levels. This reduces experimental noise and increases the statistical power of the study.

Q2: What is the recommended animal model for chronic this compound studies?

A2: Transgenic mice overexpressing human CN1 are a highly relevant model. This is because humans have high CN1 activity in serum, which rapidly degrades carnosine, while standard laboratory mice do not. The humanized CN1 transgenic mouse model better mimics the human physiological environment for assessing the efficacy of this compound.

Q3: What are the key parameters to consider for stratification?

A3: The primary parameter for stratification is plasma CN1 activity. Secondary parameters can include baseline body weight, age, and sex to ensure homogeneity across experimental groups.

Q4: How should outliers in CN1 activity measurements be handled?

A4: Outliers should be carefully investigated. First, confirm that the outlier is not due to a technical error in the assay (e.g., pipetting error, sample handling). If the value is confirmed to be a true biological outlier, it is advisable to exclude the animal from the study to prevent it from skewing the results of a group. The rationale for excluding any animal should always be documented.

Troubleshooting Guides

Issue 1: High Variability in Baseline CN1 Activity Measurements

Symptoms:

  • Large standard deviations within the same batch of animals.

  • Coefficient of variation (CV) is higher than the acceptable limit for the assay.

Possible Causes and Solutions:

Possible Cause Solution
Improper Sample Handling Ensure consistent and rapid processing of blood samples. Collect blood in pre-cooled EDTA tubes and deproteinize plasma samples immediately to prevent enzyme degradation.
Hemolysis Avoid hemolysis during blood collection as it can release intracellular components that may interfere with the assay. Visually inspect plasma for any reddish discoloration.
Assay Conditions Strictly adhere to the standardized protocol for the CN1 activity assay. Ensure consistent incubation times, temperatures, and reagent concentrations. Use a master mix for reagents to minimize pipetting variations.
Instrument Malfunction Calibrate and maintain the plate reader or other analytical instruments according to the manufacturer's instructions.
Genetic Drift in Animal Colony If using a transgenic line, periodically re-verify the phenotype and genotype of the animals to ensure consistency.
Issue 2: Difficulty in Forming Homogeneous Groups After Stratification

Symptoms:

  • Unable to create a sufficient number of groups with statistically similar mean CN1 activity.

  • Wide range of CN1 activity within the stratified groups.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Number of Animals Start with a larger cohort of animals than required for the study to allow for the selection of subjects with the desired CN1 activity range and the exclusion of outliers.
Inappropriate Grouping Strategy Use a randomized block design based on CN1 activity. Rank all animals by their CN1 activity and form blocks of animals with similar activity. Then, randomly assign one animal from each block to each treatment group.
Natural Biological Spread If the natural spread of CN1 activity is very wide, consider if the experimental question can be addressed by including CN1 activity as a covariate in the final statistical analysis instead of strict stratification.

Experimental Protocols

Protocol 1: Measurement of Plasma Carnosinase 1 (CN1) Activity

This protocol is based on the method described by Teufel et al. and adapted for a high-throughput format.

Materials:

  • Heparinized plasma samples

  • L-carnosine (substrate)

  • Sulfosalicylic acid (SSA) for deproteinization

  • O-phthaldialdehyde (OPA) for derivatization

  • 96-well black microplates (for fluorescence reading)

  • Plate reader with excitation at 360 nm and emission at 460 nm

Procedure:

  • Sample Preparation: Collect blood into heparinized tubes and centrifuge at 2000 x g for 10 minutes at 4°C to obtain plasma.

  • Enzyme Reaction:

    • Add 10 µL of plasma to a microcentrifuge tube.

    • Initiate the reaction by adding 90 µL of L-carnosine solution (final concentration, e.g., 10 mM in phosphate buffer, pH 7.4).

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding 100 µL of 1% (w/v) SSA.

  • Deproteinization: Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Histidine Derivatization:

    • Transfer 20 µL of the supernatant to a well in a 96-well black microplate.

    • Add 180 µL of OPA reagent.

    • Incubate in the dark at room temperature for 10 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with excitation at 360 nm and emission at 460 nm.

  • Calculation: Quantify the amount of histidine produced by comparing the fluorescence to a standard curve of known histidine concentrations. Express CN1 activity as µmol of histidine produced per hour per mL of plasma (µmol/mL/h).

Protocol 2: Stratification of Animals for a Chronic Study

Objective: To allocate animals into treatment groups with comparable mean plasma CN1 activity and minimal intra-group variation.

Procedure:

  • Initial Screening: Screen a cohort of animals (e.g., 20-30% more than the final required number) for plasma CN1 activity using Protocol 1.

  • Data Analysis and Outlier Removal:

    • Calculate the mean, standard deviation (SD), and coefficient of variation (CV) for the entire cohort.

    • Identify and remove any outliers (e.g., values > 2 SD from the mean).

  • Ranking and Blocking:

    • Rank the remaining animals from lowest to highest CN1 activity.

    • Form blocks of animals, where the number of animals in each block equals the number of experimental groups (e.g., for 4 groups, form blocks of 4 animals with the most similar CN1 activity).

  • Randomization: Within each block, randomly assign each animal to one of the experimental groups.

  • Verification: After allocation, re-calculate the mean and SD of CN1 activity for each group to ensure they are not statistically different (e.g., using a one-way ANOVA).

Data Presentation

Table 1: Example of Animal Characteristics Pre-Stratification
Animal ID Sex Age (weeks) Body Weight (g) Plasma CN1 Activity (µmol/mL/h)
001M825.25.8
002M824.97.2
003F821.54.5
004M826.16.5
005F822.09.1 (Outlier)
...............
Table 2: Example of Group Allocation Post-Stratification
Group Treatment Number of Animals (n) Mean Body Weight (g) ± SD Mean Plasma CN1 Activity (µmol/mL/h) ± SD
1Vehicle1024.8 ± 1.56.1 ± 0.5
2This compound (Low Dose)1025.0 ± 1.36.2 ± 0.4
3This compound (High Dose)1024.5 ± 1.66.0 ± 0.6
4Positive Control1024.9 ± 1.46.1 ± 0.5

Visualizations

experimental_workflow cluster_screening Phase 1: Screening cluster_stratification Phase 2: Stratification cluster_study Phase 3: Chronic Study animal_cohort Initial Animal Cohort blood_sampling Blood Sampling animal_cohort->blood_sampling cn1_assay CN1 Activity Assay blood_sampling->cn1_assay data_analysis Data Analysis & Outlier Removal cn1_assay->data_analysis ranking Ranking by CN1 Activity data_analysis->ranking blocking Block Formation ranking->blocking randomization Randomization blocking->randomization group_1 Group 1 (Vehicle) randomization->group_1 group_2 Group 2 (Low Dose) randomization->group_2 group_3 Group 3 (High Dose) randomization->group_3 study_start Initiate Chronic This compound Dosing group_1->study_start group_2->study_start group_3->study_start

Caption: Experimental workflow for animal stratification.

signaling_pathway cluster_oxidative_stress Oxidative Stress Pathway cluster_inflammation Inflammatory Pathway This compound This compound cn1 CN1 (Carnosinase) This compound->cn1 inhibition carnosine Carnosine cn1->carnosine degradation keap1 Keap1 carnosine->keap1 inhibition ikb IκB carnosine->ikb stabilization nrf2 Nrf2 are ARE (Antioxidant Response Element) nrf2->are translocation keap1->nrf2 degradation ho1 HO-1 are->ho1 transcription antioxidant_enzymes Antioxidant Enzymes are->antioxidant_enzymes transcription ros ROS (Reactive Oxygen Species) ho1->ros reduction antioxidant_enzymes->ros reduction nfkb NF-κB inflammatory_cytokines Pro-inflammatory Cytokines nfkb->inflammatory_cytokines transcription ikb->nfkb inhibition

Caption: Proposed signaling pathway for this compound's effects.

Validation & Comparative

Carnostatine vs. Bestatin: A Comparative Guide to Carnosinase 1 (CN1) Inhibition Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Carnostatine and Bestatin as inhibitors of Carnosinase 1 (CN1), a dipeptidase that plays a crucial role in the degradation of carnosine and related histidine-containing dipeptides. Understanding the selectivity and potency of these inhibitors is critical for research into the therapeutic potential of modulating carnosine levels in various physiological and pathological conditions, including diabetic nephropathy.

Executive Summary

This compound (also known as SAN9812) is a potent and highly selective inhibitor of human Carnosinase 1 (CN1).[1][2][3] In contrast, Bestatin (also known as Ubenimex) is a broad-spectrum aminopeptidase inhibitor with significantly higher potency for Carnosinase 2 (CN2) and other aminopeptidases.[4][5][6][7][8] While some studies suggest Bestatin can competitively inhibit CN1, its efficacy is a subject of debate, and its lack of selectivity makes this compound the superior choice for specific CN1 inhibition in research settings.[4][5][8]

Quantitative Inhibitor Comparison

The following table summarizes the available quantitative data on the inhibitory potency of this compound and Bestatin against Carnosinase 1 (CN1) and Carnosinase 2 (CN2).

InhibitorTargetKiIC50Selectivity Profile
This compound (SAN9812) Human CN1 11 nM [1][3][9][10]18 nM (at 200 µM carnosine)[2][10]Highly selective for CN1.[1][10] Inactive against a panel of 33 other receptors, channels, transporters, and enzymes.[10]
Bestatin Human CN1Not consistently reported; inhibition is debated.[4][5][7]Not consistently reported.Broad-spectrum aminopeptidase inhibitor.[8][11]
Human CN2 0.5 nM (for "human tissue carnosinase," likely CN2)[6]7 nM[5]Significantly more potent against CN2 than CN1.[4][5][7]

Experimental Protocols

The determination of the inhibitory activity of compounds against Carnosinase 1 is crucial for assessing their potency and selectivity. Below is a typical experimental protocol for a CN1 inhibition assay.

Protocol: In Vitro Carnosinase 1 Inhibition Assay

1. Materials and Reagents:

  • Recombinant human Carnosinase 1 (CN1)

  • Carnosine (substrate)

  • Inhibitor (this compound or Bestatin)

  • Assay Buffer: 50 mM phosphate-buffered saline (PBS), pH 7.2

  • o-phtaldialdehyde (OPA) for fluorescent detection of histidine

  • Trichloroacetic acid (TCA) to stop the reaction

  • 96-well microplate

  • Microplate reader (fluorescence)

2. Assay Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or Bestatin) in the assay buffer.

  • In a 96-well plate, add the recombinant human CN1 enzyme to each well containing the different concentrations of the inhibitor.

  • Incubate the enzyme-inhibitor mixture at 37°C for 5 minutes to allow for binding.

  • Initiate the enzymatic reaction by adding the carnosine substrate to each well. The final concentration of carnosine should be close to its Km value (approximately 190 µM) for competitive inhibition studies.[10]

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding TCA.

  • To quantify the amount of histidine produced (indicating enzyme activity), add the OPA reagent to each well to derivatize the histidine.

  • Measure the fluorescence of the derivatized histidine using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.[12]

3. Data Analysis:

  • Calculate the percentage of CN1 inhibition for each inhibitor concentration compared to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • For competitive inhibitors, the inhibitor constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.

Visualization of Inhibitor Selectivity

The following diagram illustrates the differential selectivity of this compound and Bestatin.

G Inhibitor Selectivity Profile: this compound vs. Bestatin cluster_inhibitors Inhibitors cluster_targets Enzyme Targets This compound This compound CN1 Carnosinase 1 (CN1) This compound->CN1 Potent & Selective Inhibition (Ki = 11 nM) Bestatin Bestatin Bestatin->CN1 Weak/Debated Inhibition CN2 Carnosinase 2 (CN2) Bestatin->CN2 Potent Inhibition (Ki = 0.5 nM) OtherAP Other Aminopeptidases (e.g., Leu-AP, AP-B) Bestatin->OtherAP Broad Inhibition

Caption: Differential inhibition of Carnosinases by this compound and Bestatin.

Mechanism of Action and Selectivity

This compound was identified through the screening of a protease-directed small-molecule library and was found to be a potent and highly selective competitive inhibitor of CN1.[1][10] Its high selectivity is a key advantage, as it allows for the specific investigation of the physiological and pathological roles of CN1 without confounding effects from the inhibition of other aminopeptidases.

Bestatin , on the other hand, is a natural dipeptide analogue that inhibits multiple families of aminopeptidases.[6] Molecular dynamics simulations suggest that Bestatin's preference for CN2 over CN1 is due to specific interactions within the active site of CN2.[4][5][7] The aryl terminus of Bestatin is effectively trapped in a subpocket of CN2, and its polar backbone is firmly bound by the catalytic manganese ions present in CN2, leading to tight binding.[4][7] In contrast, these favorable interactions are less pronounced in the active site of CN1, resulting in looser binding and weaker inhibition.[4]

Conclusion

For researchers aiming to specifically investigate the role of Carnosinase 1, This compound is the demonstrably superior inhibitor due to its high potency and exceptional selectivity . The use of Bestatin to study CN1 is problematic due to its broad-spectrum activity and its significantly greater potency towards CN2 and other aminopeptidases, which can lead to ambiguous results. The controversy surrounding the extent of Bestatin's inhibition of CN1 further complicates its use as a reliable tool for this specific target. Therefore, for clear, targeted, and reproducible research on CN1, this compound is the recommended inhibitor.

References

Carnostatine vs. CNDP1 Gene Knockdown: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting the carnosine-degrading enzyme, Carnosinase 1 (CNDP1), is critical for therapeutic development. This guide provides an objective comparison of two primary methods for CNDP1 inhibition: the pharmacological inhibitor Carnostatine and genetic knockdown of the CNDP1 gene.

This comparison guide details the mechanisms, experimental data, and methodologies associated with both approaches, offering a comprehensive resource for designing and interpreting experiments targeting the CNDP1/carnosine pathway.

At a Glance: this compound vs. CNDP1 Knockdown

FeatureThis compoundCNDP1 Gene Knockdown
Mechanism of Action Potent and selective competitive inhibitor of Carnosinase 1 (CN1) enzyme activity.[1][2][3]Reduction or complete loss of CNDP1 protein expression through RNA interference (shRNA, siRNA) or gene editing (CRISPR-Cas9).[4][5]
Specificity Highly selective for CN1.[1][3][6]Highly specific to the CNDP1 gene and its protein product.
Reversibility Reversible inhibition.Can be inducible and reversible (e.g., doxycycline-inducible shRNA) or permanent (knockout).[4]
In Vivo Application Subcutaneous administration has been shown to be effective in animal models.[1][3][6]Can be achieved through germline modifications (knockout animals) or viral vector-mediated delivery of shRNA.[4][5][7]
Key Advantage Allows for temporal control of CNDP1 inhibition and is more directly translatable to a therapeutic drug.Provides a "cleaner" model for studying the complete loss-of-function of CNDP1, avoiding potential off-target effects of a small molecule.
Key Disadvantage Potential for off-target effects, though reported to be highly selective. Pharmacokinetics and bioavailability need to be considered.Developmental compensation can occur in knockout models. Delivery of knockdown reagents in vivo can be challenging.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies utilizing this compound and CNDP1 gene knockdown.

Table 1: this compound Inhibition Potency
ParameterValueSpecies/SystemReference
Ki 11 nMHuman recombinant CN1[1][3][6]
IC50 18 nMHuman recombinant CN1 (at 200 µM carnosine)[1]
IC50 10 nMHuman recombinant CN1 (at 100 µM carnosine)[3]
IC50 54 nMHuman recombinant CN1 (at 1000 µM carnosine)[3]
Table 2: Effects on Carnosine Levels and CNDP1 Activity
InterventionModelEffectFold Change/PercentageReference
This compound (30 mg/kg, s.c.) + Carnosine Human CN1 transgenic miceIncreased plasma carnosineUp to 100-fold[1][3][6]
This compound (30 mg/kg, s.c.) + Carnosine Human CN1 transgenic miceIncreased kidney carnosineUp to 100-fold[1][3][6]
This compound (30 mg/kg, s.c.) Human CN1 transgenic miceReduced circulating CN1 activitySustained reduction[1][3]
Cndp1 Knockout MiceIncreased renal carnosine2- to 9-fold (gender-specific)[8][9]
Cndp1 Knockout MiceIncreased renal anserine2- to 9-fold (gender-specific)[8][9]
CNDP1 Knockdown (shRNA) Melanoma brain metastasis cellsIncreased extracellular carnosineSignificant increase[4]
Table 3: Phenotypic Effects in Cancer Models
InterventionCancer ModelObserved EffectReference
CNDP1 Knockdown (shRNA) Melanoma brain metastasisSlowed cell proliferation (G1 phase stalling)[4]
CNDP1 Knockdown (shRNA) Melanoma brain metastasisSuppressed establishment and maintenance of metastasis[10][11]
Carnosine Treatment Various cancer cell lines (breast, ovarian, colon, leukemia)Inhibited cell proliferation[12][13]
Carnosine Treatment Prostate cancer cellsInhibited cell proliferation and induced cell death[14]

Signaling Pathways and Mechanisms

Both this compound and CNDP1 knockdown function by increasing the bioavailability of carnosine, which has a multitude of biological effects.[15][16] The downstream consequences of CNDP1 inhibition are therefore largely attributable to the actions of carnosine.

CNDP1 Inhibition and the Integrated Stress Response in Cancer

Recent studies in melanoma brain metastasis have shown that CNDP1 knockdown and the resulting accumulation of carnosine can induce an Integrated Stress Response (ISR).[4][11] This is thought to be mediated by carnosine's ability to act as a copper ionophore, leading to copper overload and subsequent activation of Heme-Regulated Inhibitor (HRI) kinase.[4][11] The ISR activation leads to translational reprogramming, favoring the expression of mitochondrial and survival transcripts.[4][11]

CNDP1_Inhibition_ISR_Pathway cluster_inhibition Inhibition This compound This compound CNDP1 CNDP1 This compound->CNDP1 inhibits CNDP1_Knockdown CNDP1 Knockdown CNDP1_Knockdown->CNDP1 reduces Carnosine_degradation Carnosine Degradation CNDP1->Carnosine_degradation catalyzes Carnosine Carnosine Carnosine_degradation->Carnosine reduces Copper_overload Intracellular Copper Overload Carnosine->Copper_overload induces HRI_activation HRI Kinase Activation Copper_overload->HRI_activation ISR Integrated Stress Response (ISR) HRI_activation->ISR Translational_reprogramming Translational Reprogramming ISR->Translational_reprogramming Metastasis_suppression Metastasis Suppression Translational_reprogramming->Metastasis_suppression

CNDP1 inhibition leads to an Integrated Stress Response.
General Roles of Carnosine

Carnosine itself has been implicated in a variety of cellular processes, including:

  • Antioxidant and anti-inflammatory effects [15][16]

  • Anti-glycation properties [15]

  • pH buffering [15]

  • Modulation of signaling pathways such as STAT3 [17]

The specific downstream effects of CNDP1 inhibition will likely depend on the cellular context and the predominant roles of carnosine in that system.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the use of this compound and CNDP1 knockdown.

This compound Treatment in a Mouse Model

This protocol is based on studies investigating the in vivo efficacy of this compound.[1][3]

Objective: To assess the effect of this compound on plasma and tissue carnosine levels in a human CN1 transgenic mouse model.

Materials:

  • Human CN1 transgenic mice

  • This compound (SAN9812)

  • L-Carnosine

  • Vehicle (e.g., saline)

  • Equipment for subcutaneous injection

  • Materials for blood and tissue collection and processing

  • LC-MS/MS for carnosine quantification

Procedure:

  • Animal Acclimatization: House human CN1 transgenic mice under standard conditions with free access to food and water for at least one week prior to the experiment.

  • Dosing Preparation: Dissolve this compound in a suitable vehicle to a final concentration for a 30 mg/kg dose. Prepare a separate solution of L-Carnosine if co-administration is intended.

  • Administration: Administer this compound (30 mg/kg) via subcutaneous injection. For co-administration studies, L-Carnosine can be administered simultaneously.

  • Sample Collection: At designated time points post-administration (e.g., 4 hours), collect blood samples via a suitable method (e.g., cardiac puncture, tail vein). Euthanize animals and harvest tissues of interest (e.g., kidney).

  • Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.

  • Quantification: Analyze carnosine levels in plasma and tissue homogenates using a validated LC-MS/MS method.

Carnostatine_Workflow Start Acclimatize Acclimatize hCN1 Transgenic Mice Start->Acclimatize Dosing_Prep Prepare this compound and Carnosine Solutions Acclimatize->Dosing_Prep Administration Subcutaneous Injection (30 mg/kg this compound) Dosing_Prep->Administration Sample_Collection Collect Blood and Kidney Tissue Administration->Sample_Collection Sample_Processing Process Plasma and Tissue Homogenates Sample_Collection->Sample_Processing Quantification Quantify Carnosine by LC-MS/MS Sample_Processing->Quantification End Quantification->End

Workflow for in vivo this compound administration.
CNDP1 Gene Knockdown using shRNA

This protocol is a generalized procedure based on methodologies for studying the effects of CNDP1 knockdown in cancer cell lines.[4]

Objective: To generate stable cell lines with reduced CNDP1 expression and assess the phenotypic consequences.

Materials:

  • Target cell line (e.g., melanoma cells)

  • Lentiviral vectors encoding shRNA targeting CNDP1 (at least two independent sequences) and a non-targeting control (shNTC)

  • Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentiviral production

  • Transfection reagent

  • Polybrene

  • Puromycin or other selection antibiotic

  • Doxycycline (for inducible systems)

  • Reagents for qPCR, Western blotting, and cell-based assays (e.g., proliferation, migration)

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging/envelope plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction: Plate the target cells and transduce with the collected lentivirus in the presence of polybrene.

  • Selection: After 24-48 hours, replace the medium with fresh medium containing a selection antibiotic (e.g., puromycin) to select for successfully transduced cells.

  • Knockdown Induction (for inducible systems): Add doxycycline to the culture medium to induce the expression of the shRNA.

  • Validation of Knockdown: After a suitable induction period (e.g., 72 hours), harvest cells and assess CNDP1 mRNA levels by qPCR and CNDP1 protein levels by Western blotting to confirm knockdown efficiency.

  • Phenotypic Assays: Perform relevant cell-based assays, such as proliferation assays (e.g., cell counting, MTT) or migration/invasion assays (e.g., transwell assay), to determine the functional consequences of CNDP1 knockdown.

Conclusion

Both this compound and CNDP1 gene knockdown are powerful tools for investigating the roles of the CNDP1/carnosine pathway. This compound offers a pharmacologically relevant approach with temporal control, making it suitable for preclinical studies and mimicking a therapeutic intervention. In contrast, CNDP1 gene knockdown provides a genetically precise method to study the consequences of CNDP1 loss-of-function, which is invaluable for target validation and mechanistic studies. The choice between these two methodologies will depend on the specific research question, experimental system, and desired outcomes. This guide provides the foundational information to make an informed decision and to design robust and well-controlled experiments.

References

A Comparative Guide to the In Vivo Efficacy of Carnostatine and STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

In the landscape of therapeutic development, precision in understanding a compound's mechanism of action is paramount. This guide provides a detailed comparison of the in vivo efficacy of Carnostatine (SAN9812) and representative Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors. Initially, it is crucial to clarify a common misconception: this compound is not a STAT3 inhibitor. It is a potent and selective inhibitor of carnosinase 1 (CN1), an enzyme responsible for the degradation of carnosine.[1][2][3][4] This guide will, therefore, present the validated in vivo efficacy of this compound within its correct pharmacological context and subsequently offer a comparative analysis with genuine STAT3 inhibitors, providing researchers with a clear, evidence-based overview of these distinct therapeutic agents.

This compound (SAN9812): A Carnosinase 1 Inhibitor

This compound's therapeutic potential lies in its ability to increase the bioavailability of carnosine, a dipeptide with demonstrated beneficial effects in models of diabetic nephropathy.[1][2][4] By inhibiting CN1, this compound prevents the rapid degradation of carnosine in human serum, a significant hurdle in translating the positive preclinical findings of carnosine supplementation to human therapies.[1][2][4]

Mechanism of Action

The primary mechanism of this compound is the inhibition of carnosinase 1 (CN1), leading to elevated levels of carnosine in plasma and tissues.[1][2][3][4][5]

Carnostatine_Mechanism cluster_0 Normal Physiological State cluster_1 Therapeutic Intervention Carnosine Carnosine CN1 Carnosinase 1 (CN1) Carnosine->CN1 Substrate Degradation Degradation Products (β-alanine + L-histidine) CN1->Degradation Catalyzes This compound This compound (SAN9812) CN1_inhibited Carnosinase 1 (CN1) This compound->CN1_inhibited Inhibits Increased_Carnosine Increased Plasma & Tissue Carnosine Therapeutic_Effects Potential Therapeutic Effects Increased_Carnosine->Therapeutic_Effects

Caption: Mechanism of this compound (SAN9812) action.

In Vivo Efficacy Data

The in vivo efficacy of this compound has been demonstrated in a transgenic mouse model overexpressing human CN1.

Parameter Treatment Group Outcome Reference
Circulating CN1 Activity 30 mg/kg SAN9812 (subcutaneous)Sustained reduction[1][2][3][4]
Plasma Carnosine Levels Carnosine + SAN9812Up to 100-fold increase vs. control[1][2][3][4]
Kidney Carnosine Levels Carnosine + SAN9812Up to 100-fold increase vs. control[1][2][3][4]
Experimental Protocol: In Vivo CN1 Inhibition in hCN1 Transgenic Mice
  • Animal Model: Transgenic mice overexpressing human carnosinase 1 (hCN1 TG mice).

  • Treatment: A single subcutaneous administration of 30 mg/kg this compound (SAN9812).

  • Co-administration Study: Simultaneous administration of carnosine and SAN9812.

  • Sample Collection: Blood and kidney tissue samples were collected at various time points.

  • Analysis: CN1 activity in serum was measured. Carnosine levels in plasma and kidney homogenates were quantified.

  • Outcome Measures: The primary outcomes were the reduction in circulating CN1 activity and the increase in plasma and kidney carnosine concentrations.[1][2][3][4]

STAT3 Inhibitors: A Comparative Overview

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[6][7][8] Consequently, the development of STAT3 inhibitors is a promising avenue in cancer therapy.[7][8][9]

General Mechanism of Action

STAT3 inhibitors typically function by preventing the phosphorylation, dimerization, or DNA binding of STAT3, thereby blocking the transcription of downstream target genes involved in oncogenesis.

STAT3_Inhibition_Pathway cluster_0 STAT3 Activation Pathway cluster_1 Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates STAT3_Inhibitor STAT3 Inhibitor STAT3_Inhibitor->pSTAT3 Blocks Dimerization/ Phosphorylation

Caption: General mechanism of STAT3 inhibition.

In Vivo Efficacy of Representative STAT3 Inhibitors

Below is a summary of the in vivo or clinical efficacy of two representative STAT3 inhibitors, Napabucasin (BBI608) and OPB-31121.

Napabucasin (BBI608)

Napabucasin is a first-in-class cancer stemness inhibitor that targets the STAT3 pathway.[6][10][11]

Trial/Model Cancer Type Treatment Key Outcomes Reference
Phase Ib/IIMetastatic Pancreatic Adenocarcinoma (heavily pretreated)BBI608 (480 mg BID) + PaclitaxelDisease Control Rate (DCR): 52% (evaluable pts), 63% (taxane-naïve pts). Median Overall Survival (mOS): 24 weeks (overall), 30 weeks (taxane-naïve)[10]
Phase IbMetastatic Pancreatic Ductal AdenocarcinomaBBI608 (240 mg BID) + Gemcitabine + nab-PaclitaxelDCR: 100% (7/7 evaluable pts). Median Progression-Free Survival (PFS): 7.8 months[12]
PreclinicalOsteosarcoma, Colon, and Pancreatic Cancer modelsNapabucasin administrationInhibition of metastasis[6]

OPB-31121

OPB-31121 is an oral STAT3 inhibitor that has been evaluated in patients with advanced solid tumors.[13][14][15][16]

Trial/Model Cancer Type Treatment Key Outcomes Reference
Phase IAdvanced Solid TumorsOPB-31121 (100-800 mg/day)MTD determined as 800 mg/day. 8 patients had stable disease. Tumor shrinkage observed in 2 patients (colon and rectal cancer).[13][14][15][16]
Phase IAdvanced Solid TumorsOPB-31121 (50-350 mg BID)MTD determined as 300 mg BID. No objective responses observed.[17]
Experimental/Clinical Trial Protocols
  • Napabucasin (BBI608) Phase Ib/II in Pancreatic Cancer:

    • Patient Population: Patients with heavily pretreated metastatic pancreatic adenocarcinoma.

    • Treatment Regimen: BBI608 administered orally at a starting dose of 480 mg or 500 mg twice daily in combination with paclitaxel (80 mg/m²) administered intravenously weekly for 3 out of every 4 weeks.

    • Assessments: Safety, tolerability, and preliminary anti-cancer activity were evaluated.[10]

  • OPB-31121 Phase I in Advanced Solid Tumors:

    • Patient Population: Patients with advanced solid tumors.

    • Treatment Regimen: OPB-31121 administered orally once daily for 28 days of each cycle, followed by a 2-week rest. A standard 3+3 dose-escalation design was used.

    • Assessments: The primary objective was to determine the maximum-tolerated dose (MTD). Secondary objectives included safety, tolerability, dose-limiting toxicity, preliminary antitumor activity, and pharmacokinetics.[13][14][15][16]

Objective Comparison and Conclusion

This guide delineates the distinct therapeutic profiles of this compound and STAT3 inhibitors.

  • Target and Mechanism: this compound is a highly specific inhibitor of carnosinase 1, acting to preserve endogenous carnosine levels. In contrast, STAT3 inhibitors are designed to interfere with a key oncogenic signaling pathway, directly targeting the STAT3 protein to prevent its pro-tumorigenic functions.

  • Therapeutic Application: The in vivo data for this compound supports its potential use in diseases linked to glycoxidative stress, such as diabetic nephropathy, where carnosine has shown protective effects.[1][2][4] STAT3 inhibitors, on the other hand, are being investigated primarily for the treatment of various cancers where STAT3 is aberrantly activated.[6][7][8]

  • In Vivo Evidence: The in vivo efficacy of this compound is demonstrated in a preclinical transgenic mouse model, with clear biochemical endpoints (increased carnosine levels).[1][2][4] The efficacy of STAT3 inhibitors like Napabucasin and OPB-31121 has been evaluated in both preclinical cancer models and human clinical trials, with endpoints focused on tumor response, disease control, and patient survival.[10][12][13]

References

The Carnostatine Advantage: A Comparative Analysis of Carnosine Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A groundbreaking development in carnosine research demonstrates that the co-administration of Carnostatine (SAN9812) with carnosine can dramatically increase its bioavailability, offering a significant advantage for therapeutic applications. This guide provides a comparative analysis of this compound's efficacy against other methods of enhancing carnosine bioavailability, supported by experimental data for researchers, scientists, and drug development professionals.

Carnosine, a naturally occurring dipeptide, possesses a multitude of protective physiological effects, including antioxidant, anti-glycation, and pH-buffering activities. However, its therapeutic potential is severely limited by its rapid degradation in human serum by the enzyme carnosinase-1 (CN1).[1][2] Overcoming this enzymatic barrier is crucial for unlocking carnosine's full clinical benefits. This compound, a potent and selective inhibitor of CN1, has emerged as a leading solution to this challenge.[3][4]

Comparative Efficacy of Carnosine Bioavailability Strategies

Experimental data from a pivotal study by Qiu et al. (2019) highlights the profound effect of this compound on carnosine levels. In a study utilizing transgenic mice overexpressing human carnosinase-1 (hCN1 TG), the simultaneous subcutaneous administration of carnosine and this compound resulted in an approximately 100-fold increase in carnosine concentration in the kidneys compared to untreated hCN1 transgenic mice.[3] This remarkable increase underscores the potential of this compound in ensuring therapeutic levels of carnosine reach target tissues.

Treatment GroupMean Kidney Carnosine Concentration (nmol/mg)Standard Deviation (nmol/mg)Fold Change vs. hCN1 TG (untreated)
Wild Type (Control)0.320.46~9.4x
hCN1 TG (untreated)0.0340.0281x
hCN1 TG + Carnosine0.521.2~15.3x
hCN1 TG + Carnosine + this compound 3.5 2.3 ~103x

Table 1: Comparison of kidney carnosine concentrations across different treatment groups in mice. Data sourced from Qiu et al. (2019).[3]

In comparison, other strategies to enhance carnosine bioavailability have shown more modest results. Co-administration of carnosine with anserine, a structurally similar dipeptide that competitively inhibits carnosinase, has been demonstrated to increase the area under the curve (AUC) of plasma anserine by 2.5-fold, suggesting a protective effect on carnosine as well, though direct quantitative data on carnosine plasma levels from this specific study is not available. Other approaches, such as the development of carnosine derivatives like carnosinol and encapsulation in nanoliposomes, are promising but currently lack robust, directly comparable in vivo quantitative data on bioavailability enhancement.

Experimental Protocols

1. This compound and Carnosine Co-Administration Study (Qiu et al., 2019)

  • Animal Model: Human carnosinase-1 transgenic (hCN1 TG) mice were used to mimic human carnosine metabolism. Wild-type littermates served as controls.

  • Treatment Administration:

    • A single subcutaneous bolus injection of 200 mg/kg carnosine was administered.

    • For the combination group, a subcutaneous injection of 30 mg/kg this compound (SAN9812) was administered concurrently with the carnosine injection.

  • Sample Collection: Plasma samples were collected at 4 and 8 hours post-injection. Kidney tissues were harvested at 8 hours post-injection.

  • Carnosine Quantification: Carnosine levels in plasma and kidney homogenates were quantified using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), although the specific method is not detailed in the abstract.

Signaling Pathway and Experimental Workflow

The biochemical pathway underlying this compound's effect is a direct inhibition of the enzymatic degradation of carnosine.

cluster_0 Carnosine Metabolism cluster_1 Therapeutic Intervention Carnosine Carnosine CN1 Carnosinase-1 (CN1) Carnosine->CN1 Substrate Degradation Degradation Products (β-alanine + L-histidine) CN1->Degradation Catalysis This compound This compound (SAN9812) This compound->CN1 Inhibition

Figure 1: Mechanism of this compound Action.

The experimental workflow for evaluating the in vivo efficacy of this compound is a multi-step process involving animal model selection, treatment administration, and biochemical analysis.

start Start animal_model Select Animal Model (hCN1 Transgenic Mice) start->animal_model grouping Divide into Treatment Groups (Control, Carnosine only, Carnosine + this compound) animal_model->grouping administration Administer Treatment (Subcutaneous Injection) grouping->administration sampling Collect Plasma and Kidney Tissue Samples administration->sampling analysis Quantify Carnosine Levels (HPLC-MS/MS) sampling->analysis data_comparison Compare Carnosine Concentrations Between Groups analysis->data_comparison end End data_comparison->end

References

Carnostatine: A Precision Tool for Validating Carnosine's Therapeutic Promise

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the direct therapeutic effects of carnosine has been historically challenging due to its rapid degradation in vivo. The advent of carnostatine, a potent and selective inhibitor of carnosinase 1 (CN1), offers a powerful tool to overcome this hurdle. This guide provides a comparative analysis of this compound against other methods for studying carnosine, supported by experimental data and detailed protocols, to aid in the robust validation of carnosine's therapeutic potential.

Carnosine, a dipeptide with significant antioxidant and anti-inflammatory properties, holds promise for treating a range of conditions, including diabetic nephropathy and neurodegenerative diseases.[1][2] However, its therapeutic efficacy is often limited by its rapid hydrolysis by CN1, the enzyme responsible for its degradation in human serum.[3][4] this compound (also known as SAN9812) has emerged as a key research tool that, by inhibiting CN1, allows for sustained systemic levels of carnosine, thereby enabling a clearer assessment of its physiological and pharmacological effects.[3][4]

Comparative Analysis of Carnosine Bioavailability Strategies

To effectively study carnosine's therapeutic effects, its bioavailability must be maintained. Besides the use of inhibitors like this compound, other strategies include the use of carnosinase-resistant analogs and less potent inhibitors.

StrategyCompound/MethodMechanism of ActionKey AdvantagesKey Disadvantages
Selective CN1 Inhibition This compound (SAN9812) Potent and selective competitive inhibitor of carnosinase 1 (CN1).[3][4]High specificity for CN1 allows for direct investigation of carnosine's effects by preventing its degradation.[3] Enables in vivo studies with sustained carnosine levels.[3][4]Potential for off-target effects, although studies show high selectivity. Requires co-administration with carnosine.
Non-selective Inhibition Bestatin Competitive inhibitor of various aminopeptidases, including carnosinases.[5][6]Commercially available and has been used in some studies.Lacks selectivity for CN1, potentially confounding results due to inhibition of other enzymes.[7][8]
Carnosinase-Resistant Analog Carnosinol A derivative of carnosine that is resistant to hydrolysis by carnosinases.[9]High oral bioavailability and inherent resistance to degradation, allowing for direct administration.[9]As an analog, its biological effects may not perfectly mimic those of native carnosine.

Experimental Data: this compound Performance

The efficacy of this compound in inhibiting CN1 and increasing carnosine levels has been demonstrated in preclinical studies.

In Vitro CN1 Inhibition
CompoundTarget EnzymeKiIC50Reference
This compound (SAN9812) Human recombinant CN111 nM10 nM (at 100 µM carnosine)[3]
Bestatin Human tissue carnosinase (CN2)0.5 nM-[5]
In Vivo Effects on Carnosine Levels

A key study utilizing human CN1 transgenic mice demonstrated the potent effect of this compound on in vivo carnosine levels.

Treatment GroupPlasma Carnosine Levels (relative to untreated CN1-overexpressing mice)Kidney Carnosine Levels (relative to untreated CN1-overexpressing mice)Reference
Carnosine + this compoundUp to 100-fold increaseUp to 100-fold increase[3][4]

Experimental Protocols

Protocol 1: In Vitro Carnosinase 1 (CN1) Inhibition Assay

This protocol is adapted from the methods used in the characterization of this compound.

Objective: To determine the inhibitory potential of a compound against human recombinant CN1.

Materials:

  • Human recombinant CN1

  • Carnosine (substrate)

  • This compound (or test compound)

  • Phosphate buffer (pH 7.1)

  • Bovine Serum Albumin (BSA)

  • Detection reagent for histidine (e.g., OPA/NAC)

  • 384-well microtiter plates

  • Plate reader

Procedure:

  • Prepare a solution of human recombinant CN1 in phosphate buffer containing BSA.

  • Prepare serial dilutions of this compound or the test compound in the same buffer.

  • In a 384-well plate, add 3 µL of the CN1 solution to 3 µL of the compound solution.

  • Initiate the enzymatic reaction by adding 4 µL of a carnosine solution. The final concentration of carnosine in the reaction should be close to its Km value (e.g., 200 µM).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the histidine detection reagent.

  • Measure the fluorescence or absorbance using a plate reader to quantify the amount of histidine produced.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 2: In Vivo Co-administration of this compound and Carnosine in Human CN1 Transgenic Mice

This protocol is based on the in vivo studies that validated the effect of this compound.[3][10]

Objective: To assess the impact of this compound on the systemic and tissue levels of carnosine in an animal model that mimics human carnosine metabolism.

Animal Model: Human CNDP1 transgenic mice, which express human CN1 in the blood.

Materials:

  • Human CNDP1 transgenic mice

  • Carnosine solution (e.g., 200 mg/kg in 0.9% NaCl)

  • This compound solution (e.g., 30 mg/kg in 0.9% NaCl)

  • Equipment for subcutaneous injection

  • Blood collection supplies (e.g., EDTA tubes)

  • Tissue harvesting tools

Procedure:

  • Acclimatize the human CNDP1 transgenic mice to the experimental conditions.

  • Administer a single subcutaneous bolus of carnosine alone or in combination with this compound.

  • Collect blood samples at various time points post-injection (e.g., 4 and 8 hours) into EDTA tubes.

  • At the end of the study period (e.g., 8 hours), euthanize the mice and harvest kidneys and other tissues of interest.

  • Process the plasma and tissue samples for the quantification of carnosine levels using a suitable analytical method (e.g., LC-MS/MS).

  • Compare the carnosine concentrations between the treatment groups to determine the effect of this compound.

Visualizing the Role of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

Carnosine Carnosine CN1 Carnosinase 1 (CN1) Carnosine->CN1 Substrate Therapeutic_Effects Therapeutic Effects (e.g., Antioxidant, Anti-inflammatory) Carnosine->Therapeutic_Effects Degradation Degradation Products (β-alanine + Histidine) CN1->Degradation Hydrolysis This compound This compound This compound->CN1 Inhibition

Mechanism of this compound Action

start Start: Human CN1 Transgenic Mice treatment Administer Carnosine +/- this compound (Subcutaneous Injection) start->treatment sampling Collect Blood and Tissue Samples (e.g., 4h, 8h) treatment->sampling endpoint Assess Therapeutic Endpoint (e.g., Albuminuria, Neuronal Damage) treatment->endpoint analysis Quantify Carnosine Levels (LC-MS/MS) sampling->analysis conclusion Conclusion: Validate Carnosine's Effect analysis->conclusion endpoint->conclusion

In Vivo Validation Workflow

Conclusion

This compound stands out as a superior tool for the validation of carnosine's therapeutic effects. Its potency and selectivity for CN1 allow for the maintenance of physiologically relevant carnosine concentrations in vivo, a critical requirement for accurately assessing its therapeutic potential. By inhibiting carnosine's primary degradation pathway, this compound enables researchers to directly link the observed pharmacological effects to carnosine itself. In comparison to less selective inhibitors like bestatin or carnosine analogs such as carnosinol, this compound offers a more precise and controlled experimental approach. The provided protocols and data serve as a foundation for designing robust studies aimed at unlocking the full therapeutic promise of carnosine in a variety of disease models.

References

head-to-head comparison of Carnostatine and other carnosine-enhancing agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of leading carnosine-enhancing agents reveals distinct mechanisms and potencies, providing critical insights for researchers and drug development professionals. This guide offers a head-to-head comparison of Carnostatine (SAN9812), Bestatin, Anserine, and β-Alanine, supported by experimental data to inform strategic research and development in this therapeutic area.

Carnosine, an endogenous dipeptide, possesses a multitude of protective physiological functions, including antioxidant, anti-glycation, and pH-buffering activities. However, its therapeutic potential is limited by its rapid degradation by the enzyme carnosinase 1 (CN1) in human serum. Consequently, strategies to enhance carnosine levels are of significant interest. This guide evaluates and compares the primary approaches: direct inhibition of CN1 and supplementation with carnosine precursors or more stable analogs.

Quantitative Comparison of Carnosine-Enhancing Agents

The following tables summarize the key quantitative data for each agent, providing a clear comparison of their efficacy and mechanisms of action.

AgentTargetMechanism of ActionKey Quantitative DataReference(s)
This compound (SAN9812) Carnosinase 1 (CN1)Competitive InhibitorKi: 11 nM IC50: 18 nM, 340 nM, 650 nM (depending on conditions)[1][2]
Bestatin Carnosinase 1 (CN1) and 2 (CN2)Competitive InhibitorKi: 0.5 nM (for human tissue carnosinase)[3]
Anserine Carnosinase 1 (CN1)Substrate with lower hydrolysis rateHydrolysis rate is 3-4 times slower than carnosine[3][4][5]
β-Alanine Carnosine SynthesisRate-limiting precursor20-80% increase in muscle carnosine with 4-6 g/day for 4-10 weeks[6][7]
In Vivo EfficacyAnimal ModelDosageEffect on Carnosine LevelsReference(s)
This compound (SAN9812) + Carnosine Human CN1 Transgenic Mice30 mg/kg (s.c.)Up to 100-fold increase in plasma and kidney carnosine[2][8][9][10][11]

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental considerations, the following diagrams illustrate key processes.

Carnosine_Metabolism cluster_synthesis Carnosine Synthesis cluster_degradation Carnosine Degradation β-Alanine β-Alanine Carnosine Synthase Carnosine Synthase β-Alanine->Carnosine Synthase L-Histidine L-Histidine L-Histidine->Carnosine Synthase Carnosine Carnosine Carnosine Synthase->Carnosine Carnosine_deg Carnosine Carnosinase 1 (CN1) Carnosinase 1 (CN1) Carnosine_deg->Carnosinase 1 (CN1) β-Alanine_deg β-Alanine Carnosinase 1 (CN1)->β-Alanine_deg L-Histidine_deg L-Histidine Carnosinase 1 (CN1)->L-Histidine_deg

Caption: Overview of Carnosine Metabolism.

Inhibition_Mechanism Carnosine Carnosine Carnosinase 1 (CN1) Carnosinase 1 (CN1) Carnosine->Carnosinase 1 (CN1) Binds to active site Hydrolysis Hydrolysis Carnosinase 1 (CN1)->Hydrolysis Catalyzes This compound This compound This compound->Carnosinase 1 (CN1) Competitively inhibits Bestatin Bestatin Bestatin->Carnosinase 1 (CN1) Competitively inhibits

Caption: Competitive Inhibition of Carnosinase 1.

Experimental_Workflow cluster_activity Carnosinase Activity Assay cluster_quantification Carnosine Quantification Sample Serum/Tissue Homogenate Incubation Incubate with Carnosine (Substrate) Sample->Incubation Detection Measure Product (Histidine) or Remaining Substrate (Carnosine) Incubation->Detection Plasma_Tissue Plasma or Tissue Sample Extraction Protein Precipitation & Analyte Extraction Plasma_Tissue->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS

Caption: Experimental Workflow Overview.

Detailed Experimental Protocols

Measurement of Carnosinase Activity (Fluorometric Method)

This method is based on the detection of histidine, a product of carnosine hydrolysis.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a carnosine stock solution in the reaction buffer.

    • Prepare an o-phthaldialdehyde (OPA) reagent for fluorescence detection.

  • Assay Procedure:

    • Add serum or tissue homogenate to the reaction buffer.

    • Initiate the reaction by adding the carnosine substrate.

    • Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a strong acid).

    • Add the OPA reagent and incubate to allow for the derivatization of histidine.

    • Measure the fluorescence at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of histidine.

    • Calculate the amount of histidine produced in the samples and express the enzyme activity in units (e.g., µmol of histidine produced per minute per mg of protein).

Quantification of Carnosine in Plasma and Tissues by LC-MS/MS

This method provides high sensitivity and specificity for the quantification of carnosine.

  • Sample Preparation:

    • To prevent ex vivo degradation of carnosine, collect blood samples in tubes containing a carnosinase inhibitor (e.g., this compound).

    • Perform protein precipitation by adding a solvent like acetonitrile to the plasma or tissue homogenate.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing carnosine.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Separate carnosine from other sample components using a suitable column (e.g., a HILIC column).

    • Use multiple reaction monitoring (MRM) for detection and quantification. Select specific precursor and product ion transitions for carnosine (e.g., m/z 227.2 → 110.1).[12]

  • Data Analysis:

    • Generate a standard curve using known concentrations of carnosine.

    • Quantify the concentration of carnosine in the samples by comparing their peak areas to the standard curve.

Discussion and Conclusion

The choice of a carnosine-enhancing agent depends on the specific research or therapeutic goal.

  • This compound emerges as a highly potent and selective inhibitor of CN1, demonstrating significant in vivo efficacy in elevating carnosine levels, particularly in target tissues like the kidney.[2][8][9][10][11] Its high specificity makes it a valuable tool for studying the physiological roles of carnosine without the confounding effects of inhibiting other peptidases.

  • Bestatin , while a potent inhibitor of carnosinase, exhibits a preference for CN2 over CN1.[1][13][14] This lack of selectivity for CN1 may be a consideration in studies where specific inhibition of serum carnosinase is desired.

  • Anserine offers a natural, more stable alternative to carnosine.[3][4][5] Its slower degradation by CN1 allows for a more sustained presence in the circulation. This makes it an attractive option for dietary supplementation studies aimed at achieving prolonged systemic carnosine-like effects.

  • β-Alanine supplementation is a well-established method for increasing intramuscular carnosine concentrations.[6][7] This approach is particularly relevant for research focused on the ergogenic and pH-buffering effects of carnosine within skeletal muscle.

This comparative guide provides a foundational resource for researchers. The presented data and protocols should facilitate the design of robust experiments and the informed selection of the most appropriate carnosine-enhancing strategy for a given application. Further research into the long-term efficacy and safety of these agents in human populations is warranted.

References

Validating CN1 Target Engagement: A Comparative Guide to Carnostatine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the therapeutic potential of modulating carnosinase 1 (CN1) activity, establishing robust target engagement is a critical step. This guide provides a comparative overview of Carnostatine (SAN9812), a potent and selective CN1 inhibitor, with an alternative compound, Bestatin. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.

Performance Comparison: this compound vs. Bestatin

This compound has been identified as a highly potent and selective inhibitor of human carnosinase 1.[1][2] In contrast, Bestatin, a more general aminopeptidase inhibitor, also exhibits inhibitory activity against carnosinase but its selectivity for CN1 over CN2 is a subject of ongoing research.[3][4]

ParameterThis compound (SAN9812)BestatinReference
Target Carnosinase 1 (CN1)Aminopeptidases, including Carnosinase[5][6]
Mechanism of Action Competitive InhibitorCompetitive Inhibitor[1][3]
Kᵢ (human recombinant CN1) 11 nM0.5 nM (for human tissue carnosinase)[3][5]
IC₅₀ (human recombinant CN1) 18 nM (at 200 µM carnosine)Not explicitly reported for recombinant CN1[5]
Selectivity Highly selective for CN1Broad-spectrum aminopeptidase inhibitor, may prefer CN2 over CN1[1][3][4]
In Vivo Efficacy Demonstrated reduction of CN1 activity and increased carnosine levels in human CN1 transgenic mice.[1][2]-

Experimental Protocols

In Vitro CN1 Inhibition Assay

This assay quantifies the inhibitory potential of a compound against recombinant human CN1.

Principle: The assay measures the amount of histidine produced from the enzymatic cleavage of carnosine by CN1. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.

Materials:

  • Recombinant human CN1 enzyme

  • Carnosine (substrate)

  • Test compounds (e.g., this compound, Bestatin) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare a solution of recombinant human CN1 in PBS.

  • Prepare serial dilutions of the test compounds in PBS.

  • In a 96-well plate, add the CN1 enzyme solution to each well.

  • Add the serially diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor, if available).

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a pre-warmed carnosine solution to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Quantify the amount of histidine produced. This can be done using various methods, such as HPLC or a colorimetric/fluorometric assay involving derivatization of histidine.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo Target Engagement in Human CN1 Transgenic Mice

This protocol validates the ability of an inhibitor to engage CN1 in a living organism.

Animal Model: Human CN1 transgenic mice, which express the human CN1 enzyme.[1][2]

Procedure:

  • House the human CN1 transgenic mice under standard laboratory conditions.

  • Administer the test compound (e.g., this compound at 30 mg/kg) via a suitable route (e.g., subcutaneous injection).[1][2] Include a vehicle-treated control group.

  • Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Isolate plasma from the blood samples.

  • Measure the CN1 activity in the plasma samples using the in vitro inhibition assay described above.

  • At the end of the study, euthanize the animals and collect tissues of interest (e.g., kidney).

  • Homogenize the tissues and measure the concentration of carnosine using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).[7][8][9]

  • Compare the CN1 activity and carnosine levels between the compound-treated and vehicle-treated groups to assess in vivo target engagement and pharmacodynamic effects.

Mandatory Visualizations

Carnostatine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound CN1_active Active CN1 This compound->CN1_active Inhibition Carnosine Carnosine CN1_active->Carnosine Degrades Histidine_Alanine Histidine + β-Alanine Carnosine->Histidine_Alanine Hydrolysis Carnosine_increased Increased Carnosine Carnosine->Carnosine_increased Increased Levels Downstream_Effects Downstream Protective Effects (Anti-inflammatory, Antioxidant, Anti-glycation) Carnosine_increased->Downstream_Effects Leads to

Caption: Signaling pathway of this compound-mediated CN1 inhibition.

Experimental_Workflow_In_Vitro A 1. Prepare Recombinant Human CN1 C 3. Pre-incubate CN1 and this compound A->C B 2. Serially Dilute This compound B->C D 4. Add Carnosine (Substrate) C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction E->F G 7. Quantify Histidine F->G H 8. Determine IC₅₀ G->H

Caption: In vitro CN1 inhibition assay workflow.

Experimental_Workflow_In_Vivo A 1. Administer this compound to human CN1 Transgenic Mice B 2. Collect Blood Samples at Multiple Timepoints A->B E 5. Euthanize and Collect Tissues (e.g., Kidney) A->E C 3. Isolate Plasma B->C D 4. Measure Plasma CN1 Activity C->D G 7. Analyze and Compare (Treated vs. Vehicle) D->G F 6. Measure Tissue Carnosine Levels (LC-MS) E->F F->G

Caption: In vivo target engagement workflow.

References

Carnostatine: A Potent and Selective Competitive Inhibitor of Carnosinase-1 (CN1) - An In Vitro Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth in vitro validation of Carnostatine's (also known as SAN9812) competitive inhibition mechanism against human Carnosinase-1 (CN1). It offers a comparative analysis with another known inhibitor, Bestatin, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Executive Summary

This compound has been identified as a potent and highly selective competitive inhibitor of CN1, an enzyme responsible for the degradation of carnosine.[1] In vitro studies have demonstrated its ability to inhibit CN1 activity with high efficacy, as evidenced by a low nanomolar inhibition constant (Ki). This makes this compound a promising candidate for therapeutic applications where the potentiation of carnosine's beneficial effects is desired. This guide will delve into the experimental data that substantiates these claims.

Comparative Analysis of CN1 Inhibitors

This compound exhibits significantly higher potency and selectivity for CN1 compared to other inhibitors like Bestatin. The following table summarizes the key quantitative data from in vitro inhibition assays.

InhibitorTarget EnzymeInhibition Constant (Ki)IC50Inhibition MechanismSelectivity Notes
This compound (SAN9812) Human Recombinant CN111 nM[1]10 nM (at 100 µM carnosine)[1], 54 nM (at 1000 µM carnosine)[1]Competitive[2]Highly selective for CN1. Its effect on Carnosinase-2 (CN2) has not been extensively reported.[3]
Bestatin Human CN1 and CN2Not consistently reported for CN1, controversial[2][4]Not consistently reported for CN1Competitive[2]Not selective for CN1; also inhibits CN2 and other aminopeptidases.[3][5]

In Vitro Validation of Competitive Inhibition

The competitive inhibition mechanism of this compound has been validated through kinetic studies. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This is typically demonstrated by an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax) in the presence of the inhibitor.

Experimental Workflow for Determining Inhibition Parameters

The following diagram illustrates the typical workflow for determining the inhibitory properties of a compound like this compound.

G Experimental Workflow for CN1 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Human Recombinant CN1 - Carnosine (Substrate) - this compound (Inhibitor) - Assay Buffer SerialDilutions Perform Serial Dilutions of this compound Reagents->SerialDilutions Incubation Incubate CN1 with varying concentrations of this compound SerialDilutions->Incubation Reaction Initiate reaction by adding Carnosine Incubation->Reaction Measurement Measure product formation (e.g., Histidine) over time Reaction->Measurement IC50 Plot % Inhibition vs. [this compound] to determine IC50 Measurement->IC50 LineweaverBurk Generate Lineweaver-Burk plots to determine mechanism of inhibition and Ki Measurement->LineweaverBurk G Carnosine Hydrolysis by CN1 and Inhibition by this compound cluster_pathway Normal Pathway cluster_inhibition Inhibition Carnosine Carnosine (β-alanyl-L-histidine) CN1 Carnosinase-1 (CN1) Carnosine->CN1 Substrate Products β-alanine + L-histidine CN1->Products Hydrolysis This compound This compound This compound->CN1 Competitive Inhibitor

References

Safety Operating Guide

Navigating the Safe Disposal of Carnostatine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Carnostatine, a potent and selective carnosinase 1 (CN1) inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for the disposal of laboratory chemicals of a similar nature.

Key Characteristics of this compound

Understanding the known properties of this compound and its hydrochloride salt is the first step in its safe handling. The following table summarizes available data from chemical suppliers and research publications.

PropertyThis compound (SAN9812)This compound Hydrochloride
Molecular Formula C10H16N4O4[1][2]C10H17ClN4O4[3]
Molecular Weight 256.26 g/mol [1][2]292.72 g/mol [3]
Form Powder[4]Solid
Appearance White[4]-
Solubility -Water: ≥ 250 mg/mL[3]
Storage Store at -20°C or -80°C[2][5]Store at -20°C[3]
Shipping Room temperature in continental US; may vary elsewhere.[1] Shipped with blue ice for evaluation samples.[3]-

Standard Operating Procedure for this compound Disposal

The following step-by-step guide outlines the recommended procedure for the proper disposal of this compound waste. This protocol is based on general principles of chemical waste management and should be adapted to comply with institutional and local regulations.

Experimental Protocol: Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Identification: All waste streams containing this compound must be clearly identified. This includes unused or expired product, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.

  • Solid Waste Collection:

    • Collect all solid waste contaminated with this compound, such as unused powder, contaminated gloves, and plasticware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols as determined by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.

    • The container must be compatible with the solvents used.

    • Label the container with "Hazardous Waste," the name "this compound," the solvent composition, and an estimated concentration of the compound.

  • Avoid Mixing Waste: Do not mix this compound waste with other incompatible waste streams.

  • Storage of Waste: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic, until collection by the EHS department or a licensed waste management contractor.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the this compound disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.

Carnostatine_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Waste Generation (Unused this compound, Contaminated Materials) B Segregate Waste (Solid vs. Liquid) A->B Categorize C Package & Label Waste Containers (Hazardous Waste Labeling) B->C Contain D Store in Designated Area (Secondary Containment) C->D Secure E Scheduled Waste Pickup D->E Request F Transportation E->F Collect G Final Disposal (e.g., Incineration) F->G Process

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for all chemicals used. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste management.

References

Navigating the Safe Handling of Carnostatine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a formal Safety Data Sheet (SDS) for Carnostatine necessitates a cautious approach based on best practices for handling potent, novel research chemicals. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to bridge the information gap.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is a potent enzyme inhibitor, all handling should be conducted with the assumption that the compound is hazardous. The following table summarizes the recommended PPE for handling this compound powder and solutions.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of a spill, minimizing contamination.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are recommended. A full-face shield should be worn when there is a significant splash hazard.[1][2]Protects eyes and face from splashes of solutions or accidental aerosolization of the powder.[1]
Body Protection A fully buttoned, long-sleeved laboratory coat. A disposable gown is recommended when handling larger quantities.[3]Protects skin and personal clothing from contamination.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or other containment device.[3]Prevents inhalation of the fine powder, which could have potent biological effects.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Workflow for Safe Handling of this compound

G Operational Workflow for this compound Handling cluster_receipt Receiving and Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect 1. Check Integrity Log Log in Inventory Inspect->Log 2. Document Arrival Store Store at -20°C Log->Store 3. Follow Storage Conditions DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood Weigh Weigh Powder WorkInHood->Weigh 4. Use appropriate balance Dissolve Dissolve in DMSO Weigh->Dissolve 5. Prepare stock solution HandleSolution Handle Solution with Care Dissolve->HandleSolution Label Clearly Label All Containers HandleSolution->Label Segregate Segregate Waste Label->Segregate Dispose Dispose as Hazardous Chemical Waste Segregate->Dispose 6. Follow Institutional Guidelines

Caption: This diagram outlines the step-by-step process for safely handling this compound.

Experimental Protocols

Note: The following are general protocols and should be adapted to specific experimental needs and institutional safety guidelines.

Protocol for Preparation of a this compound Stock Solution
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. All work with solid this compound should be performed in a certified chemical fume hood.

  • Weighing: Tare a clean, sterile microcentrifuge tube on an analytical balance. Carefully add the desired amount of this compound powder to the tube.

  • Solubilization: this compound is soluble in DMSO.[2][4] Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 256.26 g/mol ), you would add approximately 390.2 µL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C in an ultrasonic bath can aid in solubilization.[2]

  • Storage: Store the stock solution at -20°C.[2][4]

Disposal Plan

As there are no specific disposal guidelines for this compound, it should be treated as hazardous chemical waste.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a designated hazardous waste container.

  • Liquid Waste: Unused this compound solutions and any contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour this compound solutions down the drain.[5]

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department should be consulted for specific disposal procedures.

Emergency Response Plan

In the event of an exposure or spill, immediate action is critical.

Emergency Response Logic

G Emergency Response for this compound Incidents cluster_spill Spill Response cluster_exposure Personal Exposure Response Incident Incident Occurs (Spill or Exposure) Evacuate Evacuate Immediate Area Incident->Evacuate If Spill RemoveClothing Remove Contaminated Clothing Incident->RemoveClothing If Exposure Alert Alert Colleagues and Supervisor Evacuate->Alert Secure Secure the Area Alert->Secure ConsultSDS Consult Safety Guidelines Secure->ConsultSDS Cleanup Cleanup with Appropriate Kit ConsultSDS->Cleanup WashSkin Wash Skin with Soap and Water RemoveClothing->WashSkin FlushEyes Flush Eyes for 15 Minutes WashSkin->FlushEyes If eye contact SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical If skin contact FlushEyes->SeekMedical

Caption: This flowchart details the immediate steps to take in case of a spill or personal exposure.

By implementing these safety measures and operational plans, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research. Always prioritize a culture of safety and consult with your institution's safety professionals for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carnostatine
Reactant of Route 2
Carnostatine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.